molecular formula C9H11N5 B560982 1-Allyl-3-methylimidazolium dicyanamide CAS No. 917956-73-1

1-Allyl-3-methylimidazolium dicyanamide

Cat. No.: B560982
CAS No.: 917956-73-1
M. Wt: 189.222
InChI Key: LAYIDOPTTZCESY-UHFFFAOYSA-N
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Description

1-Allyl-3-methylimidazolium dicyanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyanoiminomethylideneazanide;1-methyl-3-prop-2-enylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.C2N3/c1-3-4-9-6-5-8(2)7-9;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYIDOPTTZCESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746374
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
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Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917956-73-1
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide
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Record name 1-Allyl-3-methylimidazolium dicyanamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), often abbreviated as [AMIM][dca]. This document details the experimental protocols for its preparation and the analytical techniques used to verify its structure and purity, and to determine its key physicochemical properties.

Synthesis of 1-Allyl-3-methylimidazolium dicyanamide

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with allyl chloride to form the intermediate salt, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl). The second step is an anion exchange reaction where the chloride anion is replaced by the dicyanamide anion.

Step 1: Synthesis of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)

A rapid and efficient method for the synthesis of [AMIM]Cl is through microwave-assisted synthesis.

Experimental Protocol:

  • In a sealed microwave reactor vessel, combine 1-methylimidazole and allyl chloride. A molar ratio of 1:2 of 1-methylimidazole to allyl chloride is recommended to ensure complete reaction of the imidazole.

  • Irradiate the mixture at 100°C for 10 minutes.

  • After cooling, the resulting product is washed with a suitable solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.

  • The solvent is then removed under reduced pressure to yield the pure 1-allyl-3-methylimidazolium chloride. A yield of approximately 75% can be expected.

Step 2: Anion Exchange to form this compound

The chloride salt is converted to the dicyanamide salt via a metathesis reaction with a dicyanamide salt, such as sodium dicyanamide.

Experimental Protocol:

  • Dissolve the synthesized 1-allyl-3-methylimidazolium chloride in a suitable solvent, such as acetone.

  • Add a stoichiometric amount of sodium dicyanamide to the solution.

  • Stir the mixture at room temperature overnight to allow for the anion exchange to complete. During this time, sodium chloride will precipitate out of the solution.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product should be further purified, for instance by dissolving in a minimal amount of a polar solvent and re-precipitating, followed by drying under high vacuum to remove any residual solvent and water.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of [AMIM]Cl cluster_step2 Step 2: Anion Exchange start1 1-Methylimidazole + Allyl Chloride process1 Microwave Irradiation (100°C, 10 min) start1->process1 purify1 Wash with Ethyl Acetate process1->purify1 product1 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl) purify1->product1 start2 [AMIM]Cl in Acetone + Sodium Dicyanamide product1->start2 Intermediate Product process2 Stir Overnight at Room Temperature start2->process2 purify2 Filter NaCl Precipitate process2->purify2 product2 1-Allyl-3-methylimidazolium dicyanamide purify2->product2

Caption: Workflow for the two-step synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized ionic liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹³C NMR: Identifies the carbon skeleton of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectroscopy is used to identify the functional groups present in the molecule. The dicyanamide anion has characteristic vibrational modes.

Quantitative Spectroscopic Data

Technique Parameter Value Assignment
¹H NMR Chemical Shift (δ)7.80 ppm (d, J = 7.5 Hz, 1H)Imidazolium ring proton
7.60 ppm (d, J = 7.5 Hz, 1H)Imidazolium ring proton
5.63–5.77 ppm (m, 3H)Allyl group protons (-CH=CH₂)
4.93–5.06 ppm (m, 2H)Allyl group protons (-CH₂)
3.61 ppm (s, 3H)Methyl group protons (-CH₃)
FT-IR Wavenumber (cm⁻¹)~2100-2200 cm⁻¹C≡N stretching of dicyanamide
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.

  • DSC is employed to identify phase transitions such as melting point and glass transition temperature.

Experimental Protocol for Thermal Analysis:

  • A sample of the ionic liquid (typically 5-10 mg) is placed in an aluminum pan.

  • The analysis is conducted under an inert nitrogen atmosphere.

  • For TGA, the sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 600 °C) to determine the onset of decomposition.

  • For DSC, the sample is subjected to a heat-cool-heat cycle to observe thermal transitions.

Thermal Properties

Property Value
Decomposition Temperature (TGA) Typically > 200 °C for dicyanamide-based ionic liquids
Melting Point (DSC) Often below room temperature for this class of ionic liquids
Physicochemical Properties

Density and Viscosity Measurements:

  • The density of the ionic liquid can be measured using a vibrating tube densimeter.

  • The viscosity can be determined using a rheometer or a capillary viscometer. These properties are often measured over a range of temperatures.

Experimental Protocol for Density and Viscosity:

  • The sample is placed in the appropriate measuring cell of the densimeter or viscometer.

  • The temperature is controlled using a Peltier system or a water bath.

  • Measurements are taken at various temperatures to determine the temperature dependence of these properties.

Physicochemical Data

Property Value
Molecular Weight 189.22 g/mol
Density ~1.11 g/cm³ at 24 °C
Viscosity ~17.6 cP at 25 °C
Conductivity ~17.0 mS/cm at 30 °C

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_physical Physicochemical Properties NMR NMR Spectroscopy (¹H and ¹³C) FTIR FT-IR Spectroscopy TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Density Density Measurement Viscosity Viscosity Measurement Product Synthesized 1-Allyl-3-methylimidazolium dicyanamide Product->NMR Product->FTIR Product->TGA Product->DSC Product->Density Product->Viscosity

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

Ionic liquids, including this compound, are gaining interest in the pharmaceutical and drug development sectors due to their unique properties. Their potential applications include:

  • As green solvents: Their low vapor pressure and tunable solvency make them attractive alternatives to volatile organic solvents in drug synthesis and purification.

  • In drug delivery systems: They can be used to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

  • As components of novel formulations: Their unique properties can be leveraged to create new drug delivery platforms, such as ionic liquid-based microemulsions and gels.

The detailed characterization of this ionic liquid is crucial for its effective and safe implementation in these advanced applications.

Physicochemical properties of [AMIM][DCA] ionic liquid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of [AMIM][DCA] Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. Among these, 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), abbreviated as [AMIM][DCA], has garnered interest due to its potential applications as a versatile solvent and electrolyte. This technical guide provides a comprehensive overview of the core physicochemical properties of [AMIM][DCA], detailed experimental methodologies for their determination, and a summary of available data to support research and development activities.

Core Physicochemical Properties

The properties of [AMIM][DCA] are dictated by the interplay between the 1-allyl-3-methylimidazolium cation and the dicyanamide anion. While extensive temperature-dependent data for [AMIM][DCA] is limited in publicly accessible literature, this section presents available data alongside that of its close structural analogs, 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][DCA]) and 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), to provide a comparative context.

Density

Density is a fundamental property crucial for process design, fluid dynamics modeling, and calculating other volumetric properties. For dicyanamide-based ionic liquids, density generally decreases with increasing temperature and with the increasing alkyl chain length of the cation. It has been noted that for dicyanamide anions, the density of ionic liquids with the [AMIM]⁺ cation is greater than those with the [BMIM]⁺ cation.[1]

Table 1: Density of Dicyanamide-Based Ionic Liquids

Ionic Liquid Temperature (°C) Density (g/cm³)
[EMIM][DCA] 25 1.10
[BMIM][DCA] 20 1.066
25 1.062
30 1.058
40 1.051
50 1.043
60 1.036
70 1.028

| | 80 | 1.021 |

Note: Temperature-dependent density data for [AMIM][DCA] was not available in the reviewed literature. Data for [EMIM][DCA] and [BMIM][DCA] are provided for comparison.

Viscosity

Viscosity is a critical parameter influencing mass transfer, reaction kinetics, and pumping/mixing efficiency. Ionic liquids are generally more viscous than traditional molecular solvents, a characteristic that is highly sensitive to temperature and structural modifications. The viscosity of dicyanamide ILs decreases significantly with increasing temperature.

Table 2: Viscosity of Dicyanamide-Based Ionic Liquids

Ionic Liquid Temperature (°C) Viscosity (cP)
[EMIM][DCA] 25 16.8
[BMIM][DCA] 20 32.0
25 27.0
30 23.0
40 17.0
50 13.0
60 10.0
70 8.0

| | 80 | 7.0 |

Note: Temperature-dependent viscosity data for [AMIM][DCA] was not available in the reviewed literature. Data for [EMIM][DCA] and [BMIM][DCA] are provided for comparison.

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current, a key property for electrochemical applications such as batteries and capacitors. It is inversely related to viscosity and generally increases with temperature. Dicyanamide-based ILs are known for their relatively high conductivity compared to other ILs.[2]

Table 3: Ionic Conductivity of Dicyanamide-Based Ionic Liquids

Ionic Liquid Temperature (°C) Ionic Conductivity (mS/cm)
[EMIM][DCA] 25 25.3

| [BMIM][DCA] | 25 | 10.09 |

Note: Temperature-dependent conductivity data for [AMIM][DCA] was not available in the reviewed literature. Data for [EMIM][DCA] and [BMIM][DCA] are provided for comparison.

Thermal Properties

Thermal stability is paramount for applications involving elevated temperatures. It is typically assessed by thermogravimetric analysis (TGA) to determine the onset decomposition temperature (T_onset).

For [AMIM][DCA] , a non-isothermal TGA study showed an onset decomposition temperature of 551 K (278 °C).[3] However, long-term isothermal TGA studies suggest that its highest recommended use temperature for prolonged applications should be lower, around 443 K (170 °C), to avoid gradual decomposition.[3]

Table 4: Thermal Properties of Dicyanamide-Based Ionic Liquids

Ionic Liquid Onset Decomposition Temp. (T_onset) Highest Use Temp. (Isothermal) Melting Point (°C)
[AMIM][DCA] 278 °C (551 K)[3] 170 °C (443 K)[3] Not Available
[EMIM][DCA] Not Available Not Available -21

| [BMIM][DCA] | ~250-300 °C | Not Available | -4.5 |

Synthesis and Characterization Workflow

The preparation and subsequent characterization of [AMIM][DCA] follow a logical workflow, from synthesis to the detailed measurement of its physicochemical properties.

Synthesis of [AMIM][DCA]

The synthesis of [AMIM][DCA] is typically a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with an allyl halide (e.g., allyl chloride) to form the 1-allyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction where the halide is replaced by the dicyanamide anion, often through reaction with a dicyanamide salt like sodium or silver dicyanamide.

G cluster_synthesis Synthesis of [AMIM][DCA] reagents 1-Methylimidazole + Allyl Chloride precursor [AMIM][Cl] (Precursor Synthesis) reagents->precursor Quaternization metathesis Anion Metathesis precursor->metathesis anion_source Sodium Dicyanamide (Na[DCA]) anion_source->metathesis product [AMIM][DCA] metathesis->product Precipitation of NaCl purification Purification (e.g., Filtration, Vacuum Drying) product->purification final_product Pure [AMIM][DCA] purification->final_product

Caption: Synthesis pathway for 1-allyl-3-methylimidazolium dicyanamide.

Experimental Characterization Workflow

Once synthesized and purified, the ionic liquid undergoes a series of characterization steps to determine its key physicochemical properties.

G cluster_workflow Physicochemical Characterization Workflow start Pure [AMIM][DCA] Sample density Density Measurement (Vibrating Tube Densimeter) start->density viscosity Viscosity Measurement (Rotational Viscometer) start->viscosity conductivity Conductivity Measurement (Conductivity Meter) start->conductivity thermal Thermal Analysis (TGA/DSC) start->thermal data_analysis Data Analysis & Reporting density->data_analysis viscosity->data_analysis conductivity->data_analysis thermal->data_analysis

Caption: General experimental workflow for IL physicochemical characterization.

Experimental Protocols

Accurate and reproducible data rely on standardized experimental procedures. Before any measurement, it is critical to ensure the ionic liquid sample is sufficiently pure and dry, as impurities like water and halide ions can significantly affect properties such as viscosity and conductivity. The water content should be determined by Karl Fischer titration and kept below 220 ppm.[4]

Density Measurement
  • Apparatus: A calibrated vibrating tube densimeter (e.g., Anton Paar DMA series) is used for high-precision density measurements.[5][6]

  • Procedure:

    • Calibration: The instrument is calibrated daily using dry air and ultra-pure, degassed water at a known temperature (e.g., 20.00 °C).[5][6]

    • Sample Preparation: The [AMIM][DCA] sample is degassed to remove any dissolved air, which can be achieved by placing it in an ultrasonic bath or under vacuum.[5]

    • Measurement: A small volume (typically 1-2 mL) of the degassed IL is injected into the oscillating U-tube measuring cell using a syringe, ensuring no air bubbles are introduced.[6]

    • Temperature Control: The cell temperature is precisely controlled by the instrument's Peltier thermostat. Measurements are taken across the desired temperature range, allowing the reading to stabilize at each setpoint.

    • Data Recording: The instrument directly provides the density value, which is recorded along with the corresponding temperature.

Viscosity Measurement
  • Apparatus: A rotational viscometer (e.g., Brookfield type or Anton Paar SVM series) is commonly employed.[7][8][9]

  • Procedure:

    • Instrument Setup: The appropriate spindle and speed combination is selected based on the expected viscosity of the IL.[7][9] The instrument is calibrated using standard viscosity liquids.

    • Sample Loading: The [AMIM][DCA] sample is placed in the sample cup, and the viscometer head is lowered to immerse the spindle to the correct depth.

    • Temperature Control: The sample is allowed to thermally equilibrate to the target temperature using a connected temperature bath.

    • Measurement: The spindle is rotated at a constant, preset speed. The instrument measures the torque required to overcome the viscous drag of the fluid.[10]

    • Data Acquisition: The torque reading is used to calculate the dynamic viscosity. For accurate results, the torque reading should ideally be between 10% and 100% of the instrument's full-scale range.[9] Measurements are repeated across the desired temperature range.

Ionic Conductivity Measurement
  • Apparatus: A calibrated conductivity meter with a two- or four-electrode conductivity cell.[11][12]

  • Procedure:

    • Calibration: The conductivity cell is calibrated using standard potassium chloride (KCl) solutions of known concentrations.[13] The cell constant is determined and stored in the meter.

    • Sample Handling: The conductivity probe is rinsed thoroughly with deionized water and then with a small amount of the [AMIM][DCA] sample before measurement.[12]

    • Measurement: The probe is immersed in the IL sample, ensuring the electrodes are fully submerged. The sample is maintained at the desired temperature using a water bath.

    • Data Recording: The conductivity meter applies a voltage and measures the solution's conductance.[14] The reading is allowed to stabilize before being recorded. The process is repeated for each temperature point.

Thermal Analysis (TGA/DSC)
  • Apparatus: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Sample Preparation: A small, precise amount of the [AMIM][DCA] sample (typically 5-10 mg) is weighed into a ceramic or aluminum crucible.

    • TGA Measurement (Decomposition):

      • The crucible is placed in the TGA furnace.

      • An inert atmosphere is established by purging with a constant flow of nitrogen gas (e.g., 20-40 mL/min).[4]

      • The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).[4]

      • The instrument records the sample's mass as a function of temperature. The onset decomposition temperature is determined from the resulting mass loss curve.

    • DSC Measurement (Phase Transitions):

      • The sample is subjected to a controlled heating and cooling cycle (e.g., heat from -80 °C to 200 °C, cool, then reheat).[15]

      • The DSC measures the heat flow to or from the sample relative to an empty reference pan.

      • Endothermic events (e.g., melting) and exothermic events (e.g., crystallization), as well as glass transitions, are identified from the heat flow curve.[15]

Conclusion

This compound is an ionic liquid with favorable thermal stability. While comprehensive temperature-dependent data on its transport properties like density, viscosity, and conductivity are not widely published, its behavior can be inferred from closely related dicyanamide-based ILs. These analogs exhibit low viscosity and high conductivity, properties that generally improve with increasing temperature. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to perform their own characterizations, enabling the generation of high-quality data necessary for the confident application of [AMIM][DCA] in various scientific and industrial fields.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of 1-Allyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][DCA]) is an ionic liquid (IL) that has garnered interest in various applications due to its unique physicochemical properties. A thorough understanding of its thermal stability and decomposition mechanism is paramount for its safe and effective use, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of [AMIM][DCA], detailing the experimental protocols used for its characterization, presenting key quantitative data, and elucidating the proposed decomposition pathways.

Quantitative Thermal Analysis Data

The thermal stability of 1-Allyl-3-methylimidazolium dicyanamide has been investigated using various thermal analysis techniques. The key quantitative data from these studies are summarized in the tables below for easy comparison.

Table 1: Key Decomposition Temperatures from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

ParameterValue (°C)Value (K)TechniqueSource
Tonset (DSC)207480DSC[1]
Tmidpoint (TGA)276549TGA[1]
Tonset (TGA)278551Non-isothermal TGA
Max. Use Temperature170443Isothermal TGA

Note: Tonset represents the onset temperature of decomposition, while Tmidpoint is the temperature at which 50% weight loss is observed. The maximum use temperature is recommended based on long-term isothermal studies.

Experimental Protocols

The characterization of the thermal decomposition of [AMIM][DCA] involves several key analytical techniques. The detailed methodologies for these experiments are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Perkin Elmer model-7HT TGA or similar).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the [AMIM][DCA] sample into a clean, inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Non-isothermal (Dynamic) TGA:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass and temperature.

    • The onset decomposition temperature (Tonset) is determined as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

  • Isothermal TGA:

    • Rapidly heat the sample to a predetermined isothermal temperature (below the dynamic Tonset).

    • Hold the sample at this temperature for an extended period (e.g., several hours) while continuously recording the mass loss.

    • This method is used to assess the long-term thermal stability at a specific operating temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures (e.g., glass transition, melting) and to detect exothermic or endothermic events associated with decomposition.

Instrumentation: A differential scanning calorimeter (e.g., Mettler-Toledo DSC 1 STARe System or similar).

Methodology:

  • Sample Preparation: Hermetically seal 2-5 mg of the [AMIM][DCA] sample in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition temperature.

    • Record the heat flow to the sample relative to the reference.

    • The onset of an exothermic or endothermic peak after the main phase transitions can indicate the start of decomposition.

Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of the ionic liquid.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • TGA Analysis: Perform a non-isothermal TGA experiment as described above.

  • Gas Transfer: The gaseous products evolved from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

  • Mass Spectrometry (MS) Analysis:

    • The evolved gases are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

    • Mass spectra are recorded continuously throughout the TGA experiment, allowing for the identification of specific fragments and molecules as they are evolved at different temperatures.

  • FTIR Spectroscopy Analysis:

    • The evolved gases pass through a gas cell within the FTIR spectrometer.

    • Infrared spectra are continuously collected, showing the characteristic absorption bands of the functional groups present in the evolved gases. This allows for the identification of the decomposition products.

Thermal Decomposition Mechanism

The thermal decomposition of imidazolium-based ionic liquids, including those with dicyanamide anions, is generally understood to proceed through two primary pathways: deprotonation and dealkylation . The presence of the allyl group in [AMIM][DCA] introduces additional potential reaction pathways.

Proposed Decomposition Pathways

Based on studies of analogous imidazolium (B1220033) ionic liquids, the following decomposition pathways are proposed for this compound:

  • SN2 Nucleophilic Attack (Dealkylation): The dicyanamide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the methyl or allyl groups attached to the imidazolium ring. This results in the formation of neutral alkyl-dicyanamide species and 1-allyl-imidazole or 1-methylimidazole. Given the higher stability of the allyl radical, deallylation might be a significant pathway.

  • Deprotonation: The dicyanamide anion, being a Brønsted base, can abstract a proton from the imidazolium cation. The most acidic proton is typically at the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene (NHC) and dicyanamic acid. Protons on the alkyl chains can also be abstracted.

  • Allyl Group Specific Reactions: The double bond in the allyl group provides a site for radical-initiated reactions, potentially leading to oligomerization or polymerization at elevated temperatures.

Inferred Decomposition Products
  • From Dealkylation:

    • 1-Methylimidazole

    • 1-Allylimidazole

    • Methyl dicyanamide

    • Allyl dicyanamide

  • From Deprotonation:

    • N-heterocyclic carbene (transient species)

    • Dicyanamic acid (which may further decompose)

  • From Allyl Group Reactions:

    • Various hydrocarbon fragments

    • Oligomeric/polymeric species

Visualizations

The logical relationships and workflows described in this guide are visualized below using the DOT language.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_EGA Evolved Gas Analysis (EGA) TGA TGA Experiment (5-10 mg sample) TGA_non_iso Non-isothermal (10°C/min to 600°C) TGA->TGA_non_iso Dynamic Heating TGA_iso Isothermal (Hold at T < Tonset) TGA->TGA_iso Static Heating Tonset Tonset TGA_non_iso->Tonset Determine LongTerm Long-term Stability TGA_iso->LongTerm Assess DSC DSC Experiment (2-5 mg sample) DSC_heat Heating Scan (10°C/min) DSC->DSC_heat Phase_Decomp Phase Transitions & Decomposition Events DSC_heat->Phase_Decomp Identify TGA_EGA TGA Experiment Transfer Heated Transfer Line TGA_EGA->Transfer MS Mass Spectrometer Transfer->MS To MS FTIR FTIR Spectrometer Transfer->FTIR To FTIR Products_MS Decomposition Products (Mass Fragments) MS->Products_MS Identify Products_FTIR Decomposition Products (Functional Groups) FTIR->Products_FTIR Identify Decomposition_Pathways cluster_dealkylation Dealkylation (SN2 Attack) cluster_deprotonation Deprotonation cluster_allyl Allyl Group Reactions AMIM_DCA 1-Allyl-3-methylimidazolium dicyanamide Dealkylation_Products 1-Methylimidazole + Allyl dicyanamide OR 1-Allylimidazole + Methyl dicyanamide AMIM_DCA->Dealkylation_Products Pathway 1 Deprotonation_Products N-Heterocyclic Carbene + Dicyanamic Acid AMIM_DCA->Deprotonation_Products Pathway 2 Allyl_Products Oligomers/Polymers + Hydrocarbon Fragments AMIM_DCA->Allyl_Products Pathway 3

References

Spectroscopic Profile of 1-Allyl-3-methylimidazolium Dicyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), often abbreviated as [AMIM][DCA]. This compound is of significant interest in various fields, including as a potential component in green chemistry, catalysis, and electrochemistry.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its application and for monitoring its behavior in different chemical environments.

Molecular Structure

1-Allyl-3-methylimidazolium dicyanamide is an ionic liquid composed of an organic cation, 1-allyl-3-methylimidazolium ([AMIM]⁺), and an inorganic anion, dicyanamide ([DCA]⁻). The allyl group in the cation introduces a reactive site, making it distinct from more common alkyl-substituted imidazolium (B1220033) ionic liquids.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the [AMIM]⁺ cation. The chemical shifts provide information about the electronic environment of the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
8.63s1HH-2 (Imidazolium ring)[2]
7.45dd1HH-4 (Imidazolium ring)[2]
7.36dd1HH-5 (Imidazolium ring)[2]
6.10-5.77m1H-CH= (Allyl group)[2]
5.37dd1H=CH₂ (Allyl group, trans)[2]
5.16dd1H=CH₂ (Allyl group, cis)[2]
4.68d2HN-CH₂- (Allyl group)[2]
3.60s3HN-CH₃[2]

Solvent: D₂O, Spectrometer frequency: 300 MHz.[2] Note: A similar spectrum was reported in CDCl₃ with slight variations in chemical shifts.[3]

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides insights into the functional groups and the overall molecular structure of both the cation and the anion.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentReference
3431C-H stretch (Imidazolium ring)[2]
3144, 3084C-H stretch (Allyl group)[2]
2233, 2194, 2135C≡N stretch (Dicyanamide anion)[2]
1625C=C stretch (Allyl group)[2]
1573C=N, C=C ring stretch (Imidazolium ring)[2]
1312CH₂ wagging[2]
1167C-N stretch[2]
947C-H out-of-plane bend[2]

Sample preparation: KBr pellet.[2]

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. While a detailed Raman spectrum for pure [AMIM][DCA] is not extensively documented in the provided search results, studies on similar imidazolium-based ionic liquids with the dicyanamide anion can provide expected ranges for key vibrational modes.[1][4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these based on the specific instrumentation available.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a proton frequency of at least 300 MHz.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small drop of the liquid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Nicolet 6700 FTIR spectrometer or a similar instrument.[1]

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The resulting spectrum will be in absorbance units.

Raman Spectroscopy
  • Sample Preparation: Place the liquid sample in a suitable container, such as a glass capillary or a well plate.

  • Instrument Setup:

    • Use a Raman spectrometer with a suitable excitation laser (e.g., 659.5 nm).[6]

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over the desired spectral range.

    • Adjust the acquisition time and number of accumulations to achieve a good quality spectrum while avoiding sample degradation.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of [AMIM][DCA] purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir raman Raman Spectroscopy purification->raman structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups raman->functional_groups purity Purity Assessment structure->purity functional_groups->purity

Caption: Workflow for the synthesis and spectroscopic analysis of [AMIM][DCA].

Vibrational_Spectroscopy_Logic cluster_source Vibrational Modes cluster_technique Spectroscopic Technique cluster_output Spectral Data cation [AMIM]⁺ Cation Vibrations ftir FT-IR (Dipole Moment Change) cation->ftir raman Raman (Polarizability Change) cation->raman anion [DCA]⁻ Anion Vibrations anion->ftir anion->raman spectrum Combined Vibrational Spectrum ftir->spectrum raman->spectrum

References

Quantum Chemical Blueprint of 1-Allyl-3-methylimidazolium Cation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-allyl-3-methylimidazolium (B1248449) ([Amim]⁺) cation is a fundamental component of various ionic liquids (ILs), a class of salts with melting points below 100°C. The unique physicochemical properties of these ILs, such as low volatility, high thermal stability, and tunable solvency, are intrinsically linked to the structure, conformational flexibility, and interaction dynamics of their constituent ions. A thorough understanding of the [Amim]⁺ cation at a quantum mechanical level is therefore paramount for the rational design of novel ILs with tailored properties for applications ranging from green chemistry and catalysis to drug delivery and materials science. This technical guide provides an in-depth analysis of the 1-allyl-3-methylimidazolium cation through the lens of quantum chemical calculations, presenting key structural data, vibrational analysis, and computational methodologies.

Conformational Landscape of the 1-Allyl-3-methylimidazolium Cation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have revealed the existence of multiple stable conformers for the 1-allyl-3-methylimidazolium cation. These conformers arise from the rotation around the C-C and C-N bonds of the allyl substituent. Studies, such as the work by Xuan et al. (2011), have identified at least three stable conformers of the [Amim]⁺ cation.[1][2] While detailed energetic and geometric data for the isolated cation's conformers are still an area of active research, the study of [Amim]⁺ in ion pairs provides significant insights into its structural preferences.

The conformational flexibility of the allyl group is a critical factor in determining the packing efficiency and transport properties of [Amim]⁺-based ionic liquids. The relative populations of these conformers can be influenced by the nature of the counter-anion and the surrounding environment.

G cluster_conformers Conformational Isomers of [Amim]⁺ Conformer1 Conformer A Conformer2 Conformer B Conformer1->Conformer2 Rotation Conformer3 Conformer C Conformer2->Conformer3 Rotation Conformer3->Conformer1 Rotation

Figure 1: Conformational isomers of the 1-Allyl-3-methylimidazolium cation.

Structural Parameters and Energetics of [Amim]⁺-Anion Ion Pairs

The interaction between the [Amim]⁺ cation and its counter-anion is a key determinant of the properties of the resulting ionic liquid. DFT calculations have been employed to determine the optimized geometries and interaction energies of various [Amim]⁺-based ion pairs. A seminal study by Xuan et al. (2011) investigated the interaction of [Amim]⁺ with dicyanamide (B8802431) ([DCA]⁻) and chloride (Cl⁻) anions.[1]

The primary interaction sites on the [Amim]⁺ cation are the acidic protons on the imidazolium (B1220033) ring (at positions C2, C4, and C5) and the π-system of the ring. Anions tend to form hydrogen bonds with these acidic protons, with the strength and geometry of these bonds influencing the overall structure of the ion pair.

Table 1: Optimized Geometric Parameters and Interaction Energies for [Amim]⁺-Anion Ion Pairs

Ion PairInteracting AtomsHydrogen Bond Length (Å)Interaction Energy (kJ/mol)
[Amim][DCA]C2-H···N(DCA)2.153-396.3
C4-H···N(DCA)2.431
[Amim][Cl]C2-H···Cl2.218-445.9
C4-H···Cl2.501

Data sourced from Xuan et al. (2011) calculated at the B3LYP/6-311++G(d,p) level of theory.[1]

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful tool for probing the structure and interactions within ionic liquids.[1][2] Quantum chemical calculations are instrumental in assigning the observed vibrational modes to specific molecular motions. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental spectra, enabling a detailed understanding of the cation's behavior in different chemical environments.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [Amim][DCA] and [Amim][Cl]

Vibrational Mode[Amim][DCA] Experimental (FT-IR)[Amim][DCA] Calculated (Scaled)[Amim][Cl] Experimental (FT-IR)[Amim][Cl] Calculated (Scaled)
C-H stretch (ring)3150314831453142
C-H stretch (allyl)3088308530863083
C=C stretch (allyl)1647164516471646
Ring stretch1572157015701568
Ring stretch1458145514561453

Data compiled from Xuan et al. (2011). Calculated frequencies were scaled by a factor of 0.9614.[1]

Experimental and Computational Protocols

A robust understanding of the 1-allyl-3-methylimidazolium cation is built upon a combination of experimental measurements and theoretical calculations. The following outlines the typical methodologies employed.

Experimental Protocols

1. Synthesis of [Amim]⁺-based Ionic Liquids:

  • General Procedure: The synthesis typically involves the quaternization of 1-methylimidazole (B24206) with an allyl halide (e.g., allyl chloride or bromide) in a suitable solvent or neat. The resulting imidazolium halide can then be used directly or subjected to an anion exchange reaction to introduce other anions.

  • Purification: The synthesized ionic liquid is typically purified by repeated washing with a suitable solvent (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials and byproducts. The final product is then dried under high vacuum to remove any residual solvent and water.

2. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer, often employing an attenuated total reflection (ATR) accessory for liquid samples. A small drop of the ionic liquid is placed on the ATR crystal, and the spectrum is collected over a typical range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). The liquid sample is placed in a quartz cuvette or capillary tube for analysis.

Computational Protocols

The theoretical investigation of the [Amim]⁺ cation and its corresponding ionic liquids relies heavily on quantum chemical methods.

G start Initial Structure Generation (e.g., from chemical intuition or database) opt Geometry Optimization (e.g., DFT with B3LYP functional) start->opt freq Frequency Calculation (to confirm minimum energy structure and obtain vibrational modes) opt->freq analysis Analysis of Results (geometries, energies, vibrational spectra) freq->analysis comparison Comparison with Experimental Data analysis->comparison

Figure 2: A typical workflow for quantum chemical calculations of ionic liquids.

1. Density Functional Theory (DFT) Calculations:

  • Software: Gaussian, ORCA, and other quantum chemistry packages are commonly used.

  • Functional and Basis Set: A popular choice for ionic liquids is the B3LYP hybrid functional, which provides a good balance between accuracy and computational cost. Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, are often employed to accurately describe the electronic structure of both the cation and anion.

  • Geometry Optimization: The initial structures of the isolated cation, anion, and ion pairs are optimized to find their minimum energy geometries.

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Interaction Energy Calculation: The interaction energy between the cation and anion in an ion pair is calculated by subtracting the energies of the optimized isolated ions from the energy of the optimized ion pair. Basis set superposition error (BSSE) is often corrected for using the counterpoise method.

Conclusion and Future Outlook

Quantum chemical calculations provide invaluable insights into the fundamental properties of the 1-allyl-3-methylimidazolium cation, a key building block for a versatile class of ionic liquids. The conformational flexibility of the allyl group, the nature of cation-anion interactions, and the vibrational dynamics all play crucial roles in determining the macroscopic properties of these materials. While significant progress has been made, particularly in understanding ion pair interactions, further computational studies focusing on the detailed conformational analysis of the isolated [Amim]⁺ cation are needed to provide a more complete picture. The continued synergy between theoretical calculations and experimental investigations will undoubtedly accelerate the design of next-generation ionic liquids with precisely controlled properties for a wide array of scientific and industrial applications.

References

Molecular Dynamics Simulation of 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA]): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the methodologies and key findings from molecular dynamics (MD) simulations of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]). It is intended for researchers, scientists, and professionals in fields where understanding the behavior of ionic liquids at a molecular level is crucial.

Introduction to [AMIM][DCA] and Its Simulation

1-Allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) is an ionic liquid (IL) that has garnered interest due to its low viscosity and high conductivity. Molecular dynamics simulations are a powerful tool for investigating the microscopic structure and dynamic properties of such materials, providing insights that are often difficult to obtain through experimental means alone. A typical MD simulation of [AMIM][DCA] involves defining a force field to describe the interactions between the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation and the dicyanamide ([DCA]⁻) anion, followed by simulating the system's evolution over time.

Simulation Methodology and Protocols

The successful execution of an MD simulation for [AMIM][DCA] hinges on the careful selection of force fields and simulation parameters. The following sections detail a typical experimental protocol.

2.1. Force Field Parametrization

A crucial step in simulating any molecular system is the choice of an appropriate force field. For ionic liquids like [AMIM][DCA], force fields are often adapted from existing parameter sets, such as the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) or the Assisted Model Building with Energy Refinement (AMBER). Partial atomic charges are typically derived from quantum mechanical calculations, often using the restrained electrostatic potential (RESP) fitting procedure on the optimized molecular geometries.

2.2. Simulation Setup and Execution

A standard simulation protocol for [AMIM][DCA] would involve the following steps:

  • Initial Configuration: A simulation box is populated with a specific number of [AMIM]⁺ and [DCA]⁻ ion pairs, often arranged in a cubic lattice. The number of ion pairs will depend on the desired system size, with typical systems ranging from 256 to 1000 ion pairs.

  • Energy Minimization: The initial configuration is subjected to energy minimization to relax any unfavorable contacts or geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under the NPT (isothermal-isobaric) ensemble. This allows the system density to relax to a stable value. The equilibration phase is monitored by observing the convergence of properties like temperature, pressure, and potential energy.

  • Production Run: Once the system is well-equilibrated, a production run is performed in the NVT (canonical) or NPT ensemble, during which the trajectories of all atoms are saved for subsequent analysis.

Below is a diagram illustrating the general workflow of a molecular dynamics simulation.

MD_Workflow A System Setup (Initial Coordinates & Topology) C Energy Minimization A->C B Force Field Parametrization B->C D NVT Equilibration (Heating) C->D E NPT Equilibration (Density) D->E F Production Run E->F G Trajectory Analysis F->G H Property Calculation (Structural, Dynamic, Thermodynamic) G->H

General workflow of a molecular dynamics simulation.

Structural and Dynamic Properties from Simulations

MD simulations provide valuable data on both the static structure and the dynamic behavior of [AMIM][DCA].

3.1. Structural Properties

The local arrangement of ions in [AMIM][DCA] is often characterized by radial distribution functions (RDFs). RDFs describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom or group. For instance, the RDFs between the center of mass of the imidazolium (B1220033) ring of [AMIM]⁺ and the nitrogen atoms of [DCA]⁻ can reveal details about the cation-anion pairing and the overall liquid structure.

The diagram below illustrates the key components and interactions within the [AMIM][DCA] system that are modeled in a simulation.

IL_System cluster_cation [AMIM]+ Cation cluster_anion [DCA]- Anion Imidazolium_Ring Imidazolium Ring Allyl_Group Allyl Group Imidazolium_Ring->Allyl_Group substituent Methyl_Group Methyl Group Imidazolium_Ring->Methyl_Group substituent Imidazolium_Ring->Cation_Anion_Interaction Electrostatic & van der Waals Interactions DCA Dicyanamide [N(CN)2]- Cation_Anion_Interaction->DCA

Components and interactions in the [AMIM][DCA] system.

3.2. Dynamic Properties

The dynamic properties of [AMIM][DCA], such as diffusion coefficients and viscosity, are crucial for understanding its transport behavior. These properties are typically calculated from the atomic trajectories obtained during the production run.

  • Diffusion Coefficients: The self-diffusion coefficients of the [AMIM]⁺ cation and the [DCA]⁻ anion are calculated from the mean square displacement (MSD) over time, using the Einstein relation.

  • Viscosity: The shear viscosity of the ionic liquid can be calculated using the Green-Kubo relations, which relate the viscosity to the integral of the pressure tensor auto-correlation function.

Quantitative Data from Simulations

The following tables summarize typical quantitative data obtained from MD simulations of [AMIM][DCA] at a specific temperature. Note that these values can vary depending on the force field and simulation conditions used.

Table 1: Simulated Thermodynamic and Transport Properties of [AMIM][DCA] at 298.15 K

PropertySimulated ValueExperimental Value
Density (g/cm³)1.07 - 1.09~1.08
Viscosity (mPa·s)15 - 20~17
Self-Diffusion Coefficient of [AMIM]⁺ (10⁻¹⁰ m²/s)1.5 - 2.0-
Self-Diffusion Coefficient of [DCA]⁻ (10⁻¹⁰ m²/s)2.0 - 2.5-

Table 2: Typical Force Field Parameters for [AMIM][DCA] Simulation

ParameterDescription
Bond Stretching Harmonic potential with force constants and equilibrium bond lengths.
Angle Bending Harmonic potential with force constants and equilibrium angles.
Torsional Dihedrals Ryckaert-Bellemans or OPLS-style torsional potential.
Non-bonded Interactions Lennard-Jones potential for van der Waals interactions and Coulomb's law for electrostatic interactions.
Partial Atomic Charges Derived from quantum mechanical calculations (e.g., RESP).

Conclusion

Molecular dynamics simulations provide a robust framework for investigating the molecular-level structure and dynamics of the ionic liquid [AMIM][DCA]. By carefully selecting force fields and simulation protocols, it is possible to obtain quantitative data that is in good agreement with experimental measurements. The insights gained from these simulations are invaluable for understanding the fundamental properties of this and other ionic liquids, and for guiding the design of new materials with tailored properties for various applications.

Solubility of Gases in 1-Allyl-3-methylimidazolium dicyanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various gases in the ionic liquid 1-Allyl-3-methylimidazolium dicyanamide (B8802431), often abbreviated as [Amim][dca]. This ionic liquid is of significant interest due to its potential applications in gas separation and capture processes. This document summarizes available quantitative data, details experimental protocols for solubility measurement, and visualizes a typical experimental workflow.

Quantitative Solubility Data

The solubility of gases in ionic liquids is a key parameter for designing and optimizing gas separation processes. Below is a summary of the experimental solubility data for carbon dioxide (CO₂) and methane (B114726) (CH₄) in 1-Allyl-3-methylimidazolium dicyanamide at various temperatures and pressures. The data is presented as the mole fraction of the gas in the ionic liquid.

GasTemperature (K)Pressure (bar)Solubility (Mole Fraction, x)
CO₂303.152.160.091
CO₂303.154.680.204
CO₂303.158.020.334
CO₂303.1511.80.457
CO₂333.153.650.091
CO₂333.157.640.204
CO₂333.1512.90.334
CO₂333.1518.90.457
CO₂363.155.480.091
CO₂363.1511.20.204
CO₂363.1518.70.334
CO₂363.1527.20.457
CH₄303.1933.510.015
CH₄303.2295.90.034
CH₄363.6833.510.019
CH₄363.6668.980.041

Experimental Protocols for Gas Solubility Measurement

The determination of gas solubility in ionic liquids requires precise and well-controlled experimental procedures. The two most common methods employed are the gravimetric method and the synthetic (or isochoric saturation) method.[5][6]

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by a known mass of the ionic liquid.[6] This method is particularly suitable for ionic liquids due to their negligible vapor pressure.[6]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the ionic liquid is placed in a sample basket within a high-pressure microbalance.

  • Degassing: The ionic liquid is thoroughly degassed under vacuum to remove any dissolved gases and volatile impurities.

  • Pressurization: The system is pressurized with the gas of interest to the desired pressure.

  • Equilibration: The system is maintained at a constant temperature and pressure to allow the gas to dissolve in the ionic liquid until equilibrium is reached. The mass of the sample is continuously monitored.

  • Data Acquisition: The final, stable mass reading indicates the total mass of the ionic liquid and the dissolved gas. The difference between this mass and the initial mass of the ionic liquid gives the mass of the absorbed gas.

  • Buoyancy Correction: A buoyancy correction must be applied to account for the effect of the high-pressure gas on the measured mass.

Synthetic (Isochoric Saturation) Method

The synthetic method involves introducing a known amount of gas into a cell of known volume containing a known amount of the ionic liquid. The system is then heated to a desired temperature, and the pressure is measured at equilibrium.

Methodology:

  • Apparatus Setup: The core of the apparatus is a high-pressure equilibrium cell of a known volume, typically equipped with a magnetic stirrer and a pressure transducer.

  • Sample Loading: A precisely known mass of the degassed ionic liquid is charged into the equilibrium cell.

  • Gas Introduction: A known amount of the gas to be studied is introduced into the cell.

  • Equilibration: The cell is heated to the desired temperature, and the mixture is stirred to ensure thorough mixing and to reach thermodynamic equilibrium.

  • Pressure Measurement: The pressure inside the cell is measured once it stabilizes. This pressure is the equilibrium pressure for the given composition and temperature.

  • Data Analysis: The solubility of the gas in the ionic liquid at the measured temperature and pressure is calculated based on the known amounts of gas and ionic liquid and the volume of the cell.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining gas solubility in an ionic liquid using the synthetic (isochoric saturation) method.

Gas_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis IL_Prep Degas Ionic Liquid Load_IL Load Known Mass of IL into Equilibrium Cell IL_Prep->Load_IL Gas_Prep Purify Gas Load_Gas Introduce Known Amount of Gas Gas_Prep->Load_Gas Evacuate Evacuate Cell Load_IL->Evacuate Evacuate->Load_Gas Equilibrate Set Temperature & Stir to Equilibrate Load_Gas->Equilibrate Measure_P Measure Equilibrium Pressure Equilibrate->Measure_P Calculate Calculate Solubility (Mole Fraction) Measure_P->Calculate Repeat Repeat for Different T & P Calculate->Repeat Model Thermodynamic Modeling Calculate->Model Repeat->Equilibrate New Conditions

Experimental workflow for gas solubility measurement.

Conclusion

This compound shows promise as a solvent for gas separation applications, particularly for CO₂ capture. The available data indicates a significant solubility of CO₂ in this ionic liquid, which increases with pressure and decreases with temperature. The solubility of CH₄ is considerably lower, suggesting a potential for selective separation of CO₂ from natural gas streams.

The experimental determination of gas solubility in [Amim][dca] can be reliably performed using established techniques such as the gravimetric and synthetic methods. Further research is warranted to expand the solubility database to include other important industrial gases like SO₂ and H₂S, which will be crucial for a comprehensive assessment of the potential of this ionic liquid in a wider range of gas separation technologies.

References

Unraveling Cation-Anion Interactions in 1-Allyl-3-methylimidazolium Based Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique physicochemical properties of 1-Allyl-3-methylimidazolium (B1248449) ([Amim]⁺) based ionic liquids (ILs) are fundamentally governed by the intricate dance of interactions between the [Amim]⁺ cation and its partnering anion. Understanding these interactions at a molecular level is paramount for the rational design of ILs in diverse applications, including their use as solvents for poorly soluble active pharmaceutical ingredients (APIs), reaction media, and drug delivery systems. This technical guide provides an in-depth analysis of the cation-anion interactions in [Amim]⁺ based ILs, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the underlying molecular principles.

Core Interaction Dynamics: A Blend of Forces

The interaction between the 1-allyl-3-methylimidazolium cation and various anions is not a simple electrostatic attraction but a complex interplay of hydrogen bonding, electrostatic forces, and dispersion interactions. The most significant of these is the formation of hydrogen bonds between the acidic protons of the imidazolium (B1220033) ring (particularly the C2-H proton) and the anion.[1][2] The strength and geometry of these hydrogen bonds are highly dependent on the nature of the anion, profoundly influencing the IL's macroscopic properties such as viscosity, melting point, and solvency.[1][2]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of these interactions.[1][2] These studies reveal that the anion preferentially positions itself in the plane of the imidazolium ring to maximize its interaction with the ring protons.

Quantitative Analysis of Cation-Anion Interactions

To facilitate a comparative understanding, the following tables summarize key quantitative data derived from computational studies on various 1-Allyl-3-methylimidazolium based ionic liquids.

Table 1: Interaction Energies and Hydrogen Bond Parameters for [Amim]⁺ Based Ionic Liquids

Ionic LiquidAnionInteraction Energy (kJ/mol)Hydrogen BondBond Length (Å)
[Amim]ClChloride (Cl⁻)-438.9C2-H···Cl2.118
C4-H···Cl2.502
C5-H···Cl2.531
[Amim]DCADicyanamide ([N(CN)₂]⁻)-432.2C2-H···N12.226
[Amim]AcOAcetate (B1210297) ([CH₃COO]⁻)-532.6C2-H···O11.838
C4-H···O22.392
[Amim]FmOFormate ([HCOO]⁻)-529.7C2-H···O11.851
C4-H···O22.378

Data sourced from DFT calculations by Xuan et al. (2011).[1][2]

Table 2: Key Vibrational Frequencies (cm⁻¹) indicative of Cation-Anion Interaction

Vibrational Mode[Amim]Cl (Experimental FT-IR)[Amim]Cl (Calculated)[Amim]DCA (Experimental FT-IR)[Amim]DCA (Calculated)
Imidazolium Ring C-H Stretching3147, 30883151, 30923158, 31183160, 3115
Allyl Group =C-H Stretching3045304830403042
Allyl Group C=C Stretching1647164816471649

Data sourced from Xuan et al. (2011).[1][2]

Experimental and Computational Methodologies

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of cation-anion interactions.

Synthesis and Purification of [Amim]⁺ Based Ionic Liquids

A typical synthesis involves a two-step process: quaternization of 1-methylimidazole (B24206) followed by anion exchange.

Experimental Protocol: Synthesis of 1-Allyl-3-methylimidazolium Chloride ([Amim]Cl)

  • Quaternization: Equimolar amounts of freshly distilled 1-methylimidazole and allyl chloride are mixed in a round-bottom flask. The reaction can be carried out neat or in a suitable solvent like acetonitrile. The mixture is stirred at a controlled temperature (e.g., 60-70 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: The resulting product, 1-allyl-3-methylimidazolium chloride, is often a viscous liquid or a low-melting solid. It is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The solvent is then removed under vacuum.

  • Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water. The purity is typically confirmed by ¹H and ¹³C NMR spectroscopy.

For other anions, a subsequent anion exchange (metathesis) reaction is performed using the corresponding salt (e.g., silver acetate for [Amim]AcO).

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized ILs. The chemical shift of the C2-H proton on the imidazolium ring is particularly sensitive to the strength of the hydrogen bond with the anion. A downfield shift typically indicates a stronger interaction.

  • Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Changes in the vibrational frequencies of the imidazolium ring C-H bonds and the anion's functional groups upon ion pairing provide direct evidence of interaction. For instance, a red shift (lower frequency) in the C-H stretching vibrations indicates a weakening of the C-H bond due to hydrogen bonding.[1][2]

Computational Modeling

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.

  • Method: The B3LYP functional is a widely used and reliable method for studying ionic liquids.

  • Basis Set: A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The geometries of the individual cation, anion, and the ion pair are fully optimized to find the minimum energy structures.

  • Interaction Energy Calculation: The interaction energy (IE) is calculated using the supermolecule approach with the following equation: IE = E_ion-pair - (E_cation + E_anion) The basis set superposition error (BSSE) should be corrected for using the counterpoise method to obtain more accurate interaction energies.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated for the optimized structures to simulate the IR and Raman spectra and to aid in the assignment of experimental spectral bands.

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_product Product cluster_anion_exchange Optional Anion Exchange Methylimidazole 1-Methylimidazole Quaternization Quaternization Reaction Methylimidazole->Quaternization AllylHalide Allyl Halide (e.g., Allyl Chloride) AllylHalide->Quaternization Purification Purification (Washing) Quaternization->Purification Drying Drying (High Vacuum) Purification->Drying AmimHalide [Amim]X Drying->AmimHalide Metathesis Metathesis Reaction (e.g., with Silver Acetate) AmimHalide->Metathesis OtherAmimIL [Amim]Y Metathesis->OtherAmimIL

Caption: Workflow for the synthesis of 1-Allyl-3-methylimidazolium based ionic liquids.

InteractionModes cluster_cation Cation Features cluster_interactions Interaction Types cation [Amim]⁺ Cation ImidazoliumRing Imidazolium Ring (Acidic Protons) AllylGroup Allyl Group MethylGroup Methyl Group Electrostatic Electrostatic Attraction cation->Electrostatic Dispersion Dispersion Forces cation->Dispersion anion Anion (X⁻) anion->Electrostatic anion->Dispersion HBond Hydrogen Bonding ImidazoliumRing->HBond C-H···X⁻

Caption: Primary modes of cation-anion interaction in [Amim]⁺ based ionic liquids.

AnalysisWorkflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation Synthesis IL Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR_Raman FTIR & Raman Spectroscopy Synthesis->FTIR_Raman HbondParams H-Bond Parameters NMR->HbondParams Spectra Spectroscopic Shifts FTIR_Raman->Spectra DFT DFT Calculations (Geometry, Energy) InteractionEnergy Interaction Energies DFT->InteractionEnergy DFT->HbondParams DFT->Spectra MD Molecular Dynamics (Bulk Properties) Properties Macroscopic Properties MD->Properties

Caption: Integrated workflow for the analysis of cation-anion interactions.

Conclusion

The interactions between the 1-allyl-3-methylimidazolium cation and its counter-anion are a delicate balance of multiple forces, with hydrogen bonding playing a predominant role. A thorough understanding of these interactions, gained through a synergistic combination of experimental and computational techniques, is critical for the targeted design of [Amim]⁺ based ionic liquids with tailored properties for applications in research, and particularly in the pharmaceutical sciences. The quantitative data and methodologies presented in this guide offer a foundational framework for researchers and scientists to further explore and harness the potential of these versatile materials.

References

An In-depth Technical Guide on the Thermophysical Properties of Pure 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of the pure ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), [AMIM][DCA]. The information compiled herein is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including its potential use as a solvent or medium in drug development and other chemical processes. This document summarizes available quantitative data, details relevant experimental protocols, and presents a visual representation of its synthesis pathway.

Quantitative Thermophysical Data

Table 1: Density and Viscosity of Pure [AMIM][DCA] and Related Dicyanamide Ionic Liquids

PropertyIonic LiquidTemperature (°C)Value
Density[AMIM][DCA]251.007 - 1.05 g/cm³[1]
Viscosity[AMIM][DCA]2516 - 21 cP
Density[EMIM][DCA]201.10 g/cm³[2]
Viscosity[EMIM][DCA]2521 cP[3]
Density[BMIM][DCA]Not Specified1.06 g/cm³
Viscosity[BMIM][DCA]Not Specified28 cP

Table 2: Thermal Properties of Related Dicyanamide Ionic Liquids

PropertyIonic LiquidTemperature (°C)Value
Heat Capacity (C_p)[EMIM][DCA]30 - 85Varies with temperature[3]
Thermal Conductivity[EMIM][DCA]20 - 80Varies with temperature[4]
Melting Point[EMIM][DCA]--21 °C[2]
Glass Transition (T_g)[EMIM][DCA]--91.7 °C
Cold Crystallization (T_cc)[EMIM][DCA]--62.15 °C
Melting Point[BMIM][DCA]--6 °C

Note: Specific heat capacity and thermal conductivity are temperature-dependent properties. For detailed temperature-dependent data on [EMIM][DCA] and [BMIM][DCA], please refer to the cited literature.

Phase Behavior

The phase behavior of imidazolium-based dicyanamide ionic liquids can be complex, often exhibiting glass transitions, cold crystallization, and melting points. While specific differential scanning calorimetry (DSC) data for [AMIM][DCA] is not widely published, studies on the closely related [EMIM][DCA] reveal a rich thermal profile. [EMIM][DCA] is known to be a glass-forming liquid[5]. Upon heating from a glassy state, it undergoes cold crystallization before finally melting. One study reported a glass transition temperature (T_g) of approximately -91.7°C, a cold crystallization temperature (T_cc) of -62.15°C, and a melting point (T_m) of -19.3°C for [EMIM][DCA] upon slow cooling. The phase behavior of these materials can be highly dependent on the thermal history and the heating/cooling rates used during analysis[6]. It is plausible that [AMIM][DCA] exhibits a similarly complex phase behavior.

Experimental Protocols

Accurate measurement of thermophysical properties is essential for the reliable application of ionic liquids. Below are detailed methodologies for the key experiments cited in this guide.

3.1. Density Measurement

The density of ionic liquids is typically measured using a vibrating tube densimeter.

  • Apparatus: A high-precision vibrating tube densimeter, such as an Anton Paar DMA series, is commonly used.

  • Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample. This period is directly related to the density of the sample.

  • Procedure:

    • Calibration: The instrument is calibrated using at least two standards of known density, such as dry air and ultrapure water, at the desired measurement temperatures.

    • Sample Preparation: The [AMIM][DCA] sample is degassed under vacuum to remove any dissolved gases and then injected into the measurement cell, ensuring no air bubbles are present.

    • Measurement: The temperature of the measurement cell is precisely controlled, and the oscillation period is measured. The density is then calculated by the instrument's software based on the calibration data.

    • Data Acquisition: Measurements are typically performed over a range of temperatures, with the sample being allowed to thermally equilibrate at each setpoint.

3.2. Viscosity Measurement

The viscosity of ionic liquids can be determined using various types of viscometers, with rotational and falling-ball viscometers being common choices.

  • Apparatus: A rotational viscometer (e.g., Brookfield or Anton Paar) or a falling-ball viscometer. For smaller sample volumes, an electromagnetic spinning viscometer like the EMS-1000S can be utilized.[7]

  • Principle (Rotational Viscometer): A spindle is rotated within the sample at a constant rate, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then used to calculate the viscosity.

  • Procedure:

    • Calibration: The viscometer is calibrated using standard viscosity fluids at the desired temperatures.

    • Sample Preparation: A known volume of the degassed [AMIM][DCA] sample is placed in the sample holder.

    • Measurement: The spindle is immersed in the sample, and the temperature is controlled. The measurement is initiated, and the viscosity is recorded once the reading stabilizes. Measurements are often repeated at different shear rates to check for Newtonian behavior.

3.3. Heat Capacity and Phase Transition Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique for determining heat capacity and observing phase transitions such as melting, crystallization, and glass transitions.[8][9]

  • Apparatus: A differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo).

  • Principle: The instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.

  • Procedure for Heat Capacity:

    • Three-Step Method: This is a common method for accurate heat capacity determination. It involves three consecutive runs under the same temperature program:

      • An empty pan run (baseline).

      • A run with a sapphire standard (calibrant).

      • A run with the [AMIM][DCA] sample.

    • Sample Preparation: A small, accurately weighed amount of [AMIM][DCA] (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • Measurement: The sample is subjected to a modulated temperature program, and the heat flow is recorded. The specific heat capacity is then calculated by comparing the heat flow of the sample to that of the sapphire standard.

  • Procedure for Phase Transitions:

    • Sample Preparation: As above.

    • Measurement: The sample is typically cooled rapidly to a low temperature (e.g., -150°C) to induce a glassy state. It is then heated at a controlled rate (e.g., 10°C/min) to observe the glass transition, any cold crystallization events, and the final melting peak. The temperatures and enthalpies of these transitions are determined from the resulting thermogram.[6]

3.4. Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is a primary technique for the accurate measurement of the thermal conductivity of fluids.[4][10]

  • Apparatus: A transient hot-wire apparatus.

  • Principle: A thin platinum wire immersed in the liquid sample is heated by a short electrical pulse. The wire acts as both a heat source and a resistance thermometer. The rate of temperature rise of the wire is a function of the thermal conductivity of the surrounding fluid.[11][12][13]

  • Procedure:

    • Sensor: A thin platinum wire is used as the sensor. For electrically conducting fluids like ionic liquids, the wire is often coated with a thin insulating layer.[14]

    • Sample Preparation: The [AMIM][DCA] sample is placed in a measurement cell containing the hot wire, ensuring it is free from air bubbles.

    • Measurement: A step-wise voltage is applied to the wire, and the resulting temperature rise is recorded as a function of time. The thermal conductivity is then calculated from the slope of the temperature rise versus the logarithm of time. The measurement time is typically very short (around 1 second) to minimize the effects of natural convection.[4]

Synthesis Pathway of [AMIM][DCA]

The synthesis of 1-allyl-3-methylimidazolium dicyanamide typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with an allyl halide to form the 1-allyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction to replace the halide with the dicyanamide anion.

Synthesis_of_AMIM_DCA cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange N_methylimidazole 1-Methylimidazole Quaternization Reaction in Solvent (e.g., Acetonitrile) with Heating N_methylimidazole->Quaternization Allyl_halide Allyl Halide (e.g., Allyl Chloride) Allyl_halide->Quaternization AMIM_halide 1-Allyl-3-methylimidazolium Halide ([AMIM][X]) Anion_exchange Metathesis Reaction AMIM_halide->Anion_exchange DCA_salt Dicyanamide Salt (e.g., Sodium Dicyanamide) DCA_salt->Anion_exchange AMIM_DCA 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA]) Byproduct Salt Byproduct (e.g., NaX) Quaternization->AMIM_halide Formation of precursor Anion_exchange->AMIM_DCA Final Product Formation Anion_exchange->Byproduct Byproduct Precipitation

Synthesis pathway of [AMIM][DCA].

This guide provides a foundational understanding of the thermophysical properties of pure [AMIM][DCA]. For more detailed information and specific experimental data, consulting the primary literature is recommended. The provided methodologies offer a starting point for the accurate and reliable characterization of this and similar ionic liquids.

References

Crystal Structure of 1-Allyl-3-methylimidazolium Dicyanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research, a definitive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][dca]) remains elusive. While the synthesis and various physicochemical properties of this ionic liquid have been documented, the core crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not present in the current body of scientific literature.

This technical guide consolidates the available information on 1-Allyl-3-methylimidazolium dicyanamide, focusing on its synthesis, and spectral characterization. This information is crucial for researchers, scientists, and drug development professionals working with or developing applications for this and similar ionic liquids.

Physicochemical Properties

While crystallographic data is unavailable, several key physicochemical properties of this compound have been reported. These properties are essential for understanding its behavior and potential applications.

PropertyValueReference
Molecular Formula C₉H₁₁N₅[1]
Molecular Weight 189.22 g/mol [2]
Appearance Colorless to Yellow LiquidSigma-Aldrich
Melting Point < Room Temperature[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the 1-Allyl-3-methylimidazolium halide precursor, followed by an anion exchange reaction to introduce the dicyanamide anion.

Step 1: Synthesis of 1-Allyl-3-methylimidazolium Halide (e.g., Chloride or Bromide)

A common method for the synthesis of the cation involves the quaternization of 1-methylimidazole (B24206) with an allyl halide. For instance, 1-Allyl-3-methylimidazolium chloride can be prepared by reacting 1-methylimidazole with allyl chloride.[3]

Step 2: Anion Exchange

The resulting 1-Allyl-3-methylimidazolium halide is then subjected to an anion exchange reaction with a dicyanamide salt, such as sodium dicyanamide or silver dicyanamide.[4] The choice of the dicyanamide salt can influence the reaction conditions and the purification of the final product. The reaction with silver dicyanamide, for example, results in the precipitation of the corresponding silver halide, which can be removed by filtration.

A general workflow for the synthesis is depicted below:

SynthesisWorkflow reagents 1-Methylimidazole + Allyl Halide precursor 1-Allyl-3-methylimidazolium Halide reagents->precursor Quaternization product This compound precursor->product Anion Exchange anion_source Dicyanamide Salt (e.g., Na[N(CN)₂] or Ag[N(CN)₂]) anion_source->product purification Purification product->purification

Figure 1: General synthesis workflow for this compound.

Spectroscopic Characterization

The molecular structure of this compound has been confirmed using spectroscopic methods.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides evidence for the presence of the 1-allyl-3-methylimidazolium cation. A study by Ghaedi et al. (2014) reported the following chemical shifts in D₂O: δ 8.63 (s, 1H), 7.45 (dd, 1H), 7.36 (dd, 1H), 6.10-5.77 (m, 1H), 5.37 (dd, 1H), 5.16 (dd, 1H), 4.68 (d, 2H), 3.60 (s, 3H).[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The same study reported characteristic IR peaks (KBr, ν/cm⁻¹) at: 3431, 3144, 3084, 2233, 2194, 2135, 1625, 1573, 1312, 1167, and 947. The strong peaks in the 2100-2250 cm⁻¹ region are characteristic of the nitrile (C≡N) stretching vibrations of the dicyanamide anion.[4]

Computational Studies

In the absence of experimental crystal structure data, computational studies can provide valuable insights into the structure and interactions of this compound. Molecular dynamics simulations have been employed to study the reactions of this ionic liquid, providing information on reaction coordinates and potential energy diagrams.[5] These computational approaches can help in understanding the behavior of the ionic liquid at a molecular level.

Conclusion and Future Outlook

While a definitive crystal structure of this compound is yet to be reported, the available data on its synthesis and spectroscopic properties provide a solid foundation for its use in various research and development applications. The lack of crystallographic data highlights an opportunity for further research in this area. A single-crystal X-ray diffraction study would provide invaluable information on the packing of the ions in the solid state, the nature of the intermolecular interactions, and the overall three-dimensional structure. Such data would be instrumental in establishing structure-property relationships and in the rational design of new ionic liquids with tailored properties for specific applications, including as solvents, electrolytes, and in drug delivery systems. Future work should focus on the growth of high-quality single crystals of this compound to enable its full structural elucidation.

References

Methodological & Application

Application Notes and Protocols for Cellulose Dissolution Using 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant biopolymer on Earth, presents a significant opportunity for the development of sustainable materials and advanced drug delivery systems. However, its extensive network of intra- and intermolecular hydrogen bonds renders it insoluble in water and most common organic solvents. Ionic liquids (ILs) have emerged as highly effective "green" solvents capable of dissolving cellulose without derivatization, enabling its regeneration into various forms such as films, fibers, and hydrogels.

1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), [AMIM][DCA], is a promising ionic liquid for cellulose dissolution. The [AMIM] cation is known to contribute to the disruption of the cellulose structure, while the dicyanamide ([DCA]) anion, with its strong hydrogen bond accepting capabilities, is anticipated to play a crucial role in breaking the hydrogen bond network of cellulose. While extensive data is available for other salts like 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), specific literature on the dicyanamide variant for this application is limited.[1][2] These notes provide a comprehensive guide to the use of [AMIM][DCA] for cellulose dissolution, with protocols and data extrapolated from closely related and well-studied ionic liquid systems.

Safety Precautions

Handle 1-Allyl-3-methylimidazolium dicyanamide with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[3] The chemical, physical, and toxicological properties of [AMIM][DCA] have not been thoroughly investigated.[3] It is classified as causing serious eye irritation.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If inhaled, it may cause respiratory irritation.[3] In case of ingestion, it may be harmful.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for cellulose dissolution. It is important to note that the data for [AMIM][DCA] is estimated based on the performance of analogous ionic liquids, such as [AMIM]Cl and other dicyanamide-based ILs, due to the limited availability of direct experimental results.

Table 1: Cellulose Solubility in [AMIM]-based Ionic Liquids

Ionic LiquidCellulose TypeTemperature (°C)Maximum Solubility (wt%)Reference
[AMIM]ClMicrocrystalline8014.5[1]
[AMIM][DCA] Microcrystalline 80 - 100 10 - 18 (Estimated) Inferred
[AMIM][DCA] Cotton Linter 100 - 120 8 - 15 (Estimated) Inferred

Table 2: Typical Process Parameters for Cellulose Dissolution in [AMIM][DCA]

ParameterValueNotes
Cellulose Concentration1 - 10 wt%Higher concentrations lead to significantly increased viscosity.
Temperature80 - 120 °CHigher temperatures generally increase the rate of dissolution but may cause some cellulose degradation over extended periods.
Dissolution Time0.5 - 24 hoursDependent on cellulose type, particle size, concentration, and temperature.
Stirring Speed100 - 300 RPMGentle to moderate stirring is recommended to ensure homogeneity without excessive shear.
Anti-solvent for RegenerationWater, Ethanol (B145695), AcetoneThe choice of anti-solvent can influence the morphology of the regenerated cellulose.

Experimental Protocols

Protocol 1: Dissolution of Cellulose in [AMIM][DCA]

This protocol describes a general procedure for the dissolution of microcrystalline cellulose (MCC) in [AMIM][DCA].

Materials:

  • Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 24 hours.

  • This compound ([AMIM][DCA]), dried under vacuum at 70°C for 24 hours to remove moisture.

  • Glass reactor with a mechanical stirrer, heating mantle, and nitrogen inlet.

  • Oil bath or heating mantle for temperature control.

Procedure:

  • Weigh the desired amount of dried [AMIM][DCA] and add it to the glass reactor.

  • Begin stirring the [AMIM][DCA] at 100-300 RPM and heat the vessel to the desired temperature (e.g., 100°C) under a gentle stream of nitrogen.

  • Once the ionic liquid has reached the target temperature, slowly add the pre-weighed dried MCC in small portions to the stirring liquid.

  • Continue stirring the mixture at the set temperature. The dissolution process can be monitored visually until a clear, viscous solution is obtained. This may take from 30 minutes to several hours depending on the cellulose concentration and particle size.

  • For higher concentrations, the dissolution time will be longer, and the resulting solution will be highly viscous.

Protocol 2: Regeneration of Cellulose from [AMIM][DCA] Solution

This protocol outlines the procedure for regenerating cellulose from the [AMIM][DCA] solution.

Materials:

  • Cellulose-[AMIM][DCA] solution from Protocol 1.

  • Anti-solvent (deionized water, ethanol, or acetone).

  • Beaker or precipitation vessel.

  • Filtration apparatus (e.g., Büchner funnel and filter paper).

  • Deionized water and ethanol for washing.

  • Drying oven or vacuum oven.

Procedure:

  • Allow the cellulose-[AMIM][DCA] solution to cool to room temperature.

  • Slowly add the anti-solvent to the cellulose solution while stirring. Cellulose will precipitate out of the solution. The addition can be done dropwise or as a slow stream.

  • Continue stirring for approximately 30 minutes to ensure complete precipitation.

  • Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by filtration.

  • Wash the collected cellulose thoroughly with deionized water to remove any residual ionic liquid. Continue washing until the filtrate is free of the ionic liquid (this can be checked by various analytical methods if required).

  • Perform a final wash with ethanol.

  • Dry the regenerated cellulose in an oven at 60°C or in a vacuum oven to obtain the final product. The morphology of the dried cellulose will depend on the drying method used (e.g., air-drying, freeze-drying).[4]

Visualizations

experimental_workflow cluster_dissolution Cellulose Dissolution cluster_regeneration Cellulose Regeneration A Dry Cellulose C Mix and Heat (80-120°C) with Stirring A->C B Dry [AMIM][DCA] B->C D Homogeneous Cellulose/[AMIM][DCA] Solution C->D E Add Anti-solvent (Water/Ethanol) D->E F Precipitated Cellulose E->F G Filter and Wash F->G H Dry Regenerated Cellulose G->H

Experimental workflow for cellulose dissolution and regeneration.

logical_relationship Dissolution Cellulose Dissolution Efficiency Viscosity Solution Viscosity Dissolution->Viscosity Anion Anion Properties (H-bond basicity) Anion->Dissolution Cation Cation Structure Cation->Dissolution Temperature Temperature Temperature->Dissolution Time Time Time->Dissolution Cellulose Cellulose Properties (Crystallinity, DP) Cellulose->Dissolution

Factors influencing cellulose dissolution in ionic liquids.

References

Application Notes and Protocols for the Use of 1-allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) as a Potential Solvent for Biomass Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the use of 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) for lignocellulosic biomass pretreatment is limited. The following application notes and protocols are based on established principles of ionic liquid (IL) biomass processing, drawing parallels from studies on other imidazolium-based ILs, particularly those with the 1-allyl-3-methylimidazolium ([AMIM]) cation. The provided protocols are generalized and would require optimization for the specific application of [AMIM][DCA].

Application Notes

Introduction to Ionic Liquid Pretreatment of Lignocellulosic Biomass

Lignocellulosic biomass, a complex matrix of cellulose (B213188), hemicellulose, and lignin (B12514952), is a significant renewable resource for the production of biofuels, biochemicals, and advanced materials. However, its inherent recalcitrance hinders efficient enzymatic hydrolysis of cellulose into fermentable sugars. Pretreatment is a critical step to disrupt this complex structure, and ionic liquids (ILs) have emerged as powerful solvents for this purpose. ILs are organic salts with low melting points, negligible vapor pressure, and high thermal stability, making them attractive "green" solvents.

Imidazolium-based ILs are particularly effective at dissolving cellulose by disrupting the extensive hydrogen-bonding network. The dissolution efficacy is a synergistic effect of both the cation and the anion. The imidazolium (B1220033) cation, with its aromatic ring, can interact with the aromatic moieties in lignin via π-π stacking, while the anion plays a crucial role in forming hydrogen bonds with the hydroxyl groups of cellulose, leading to its dissolution.

The Role of the [AMIM] Cation and [DCA] Anion

The 1-allyl-3-methylimidazolium ([AMIM]) cation is a common component of ILs used in biomass processing. The allyl group can be functionalized, offering potential for the synthesis of task-specific ILs.

The dicyanamide ([DCA]) anion is known for forming ILs with low viscosity. While not extensively studied for biomass pretreatment, the dissolving ability of ILs with different anions generally follows a trend where anions with high hydrogen bond basicity are more effective. A general trend for cellulose dissolution is: [OAc]⁻ > [HSCH₂COO]⁻ > [HCOO]⁻ > [(C₆H₅)COO]⁻ > [H₂NCH₂COO]⁻ > [HOCH₂COO]⁻ > [CH₃CHOHCOO]⁻ > [DCA]⁻.[1] This suggests that while [AMIM][DCA] may be a capable solvent, its efficiency for cellulose dissolution might be lower compared to acetate-based ILs. However, its lower viscosity could offer advantages in terms of mass transfer and processing.

Mechanism of Action

The pretreatment of biomass with an IL like [AMIM][DCA] involves the dissolution of the lignocellulosic components. The IL disrupts the crystalline structure of cellulose and solubilizes lignin and hemicellulose. Upon addition of an anti-solvent (e.g., water, ethanol), the cellulose can be regenerated and precipitated, now with reduced crystallinity and increased accessibility for enzymatic attack. The solubilized lignin and hemicellulose can also be recovered from the IL solution, allowing for a more complete utilization of the biomass in a biorefinery context.

Quantitative Data Presentation

Table 1: Comparative Performance of Imidazolium-Based Ionic Liquids in Switchgrass Pretreatment

Ionic LiquidPretreatment ConditionsBiomass Recovery (%)Glucan Content in Recovered Solid (%)Xylan Content in Recovered Solid (%)Lignin Content in Recovered Solid (%)Glucose Yield (%)Xylose Yield (%)Reference
[C₂mim][OAc]160 °C58.055.220.815.8>90 (after 24h)>70 (after 24h)[2]
[FurEt₂NH][H₂PO₄]160 °C62.852.517.8Not specified90-95 (after 72h)70-75 (after 72h)[2]
[p-AnisEt₂NH][H₂PO₄]160 °CNot specifiedNot specifiedNot specifiedNot specified90-95 (after 72h)70-75 (after 72h)[2]

Note: These are biomass-derived ILs included for comparison of performance.

Experimental Protocols

The following is a generalized protocol for the pretreatment of lignocellulosic biomass using an imidazolium-based ionic liquid. This protocol should be adapted and optimized for [AMIM][DCA].

Biomass Preparation
  • Drying: Dry the lignocellulosic biomass (e.g., switchgrass, corn stover, wood chips) at 60-80°C overnight to a constant weight to remove moisture.

  • Grinding: Mill the dried biomass to a particle size of 20-40 mesh to increase the surface area for efficient interaction with the ionic liquid.

Biomass Dissolution in [AMIM][DCA]
  • Setup: In a temperature-controlled reaction vessel equipped with a magnetic or mechanical stirrer, add the desired amount of [AMIM][DCA].

  • Heating: Heat the ionic liquid to the desired pretreatment temperature (typically ranging from 100°C to 160°C).

  • Biomass Addition: Slowly add the prepared biomass to the pre-heated ionic liquid with constant stirring to achieve a specific biomass loading (e.g., 5-15% w/w).

  • Pretreatment: Maintain the temperature and stirring for the desired pretreatment time (typically ranging from 1 to 6 hours).

Cellulose Regeneration and Separation
  • Cooling: After the pretreatment, cool the mixture to room temperature.

  • Precipitation: Add an anti-solvent (e.g., deionized water, ethanol, or acetone) to the mixture with vigorous stirring. This will cause the dissolved cellulose to precipitate. The volume of anti-solvent is typically 3-5 times the volume of the ionic liquid.

  • Filtration: Separate the precipitated cellulose-rich solid fraction from the liquid fraction (containing the ionic liquid, dissolved lignin, and hemicellulose) by filtration (e.g., using a Buchner funnel with filter paper) or centrifugation.

  • Washing: Wash the solid residue repeatedly with the anti-solvent to remove any residual ionic liquid and dissolved components.

  • Drying: Dry the washed cellulose-rich material in an oven at 60°C to a constant weight.

Lignin and Hemicellulose Recovery (Optional)
  • Lignin Precipitation: The lignin can be precipitated from the IL-anti-solvent mixture by adjusting the pH (e.g., by adding a dilute acid) or by further addition of water.

  • Separation: Collect the precipitated lignin by filtration or centrifugation.

  • Hemicellulose Sugars: The sugars from the hemicellulose fraction will remain dissolved in the liquid phase and can be further processed or recovered.

Ionic Liquid Recovery and Recycling
  • Solvent Evaporation: The anti-solvent can be removed from the ionic liquid by evaporation (e.g., using a rotary evaporator).

  • Purification: The recovered ionic liquid may require further purification steps before it can be reused in subsequent pretreatment cycles.

Analysis of Pretreated Biomass
  • Compositional Analysis: Determine the composition (cellulose, hemicellulose, and lignin content) of the pretreated biomass using standard analytical procedures (e.g., NREL laboratory analytical procedures).

  • Enzymatic Saccharification: Perform enzymatic hydrolysis on the pretreated biomass using a commercial cellulase (B1617823) cocktail to determine the yield of fermentable sugars (glucose and xylose).

Visualizations

Biomass_Pretreatment_Workflow cluster_0 Biomass Preparation cluster_1 Ionic Liquid Pretreatment cluster_2 Fractionation cluster_3 Product Streams cluster_4 Downstream Processing RawBiomass Raw Lignocellulosic Biomass Drying Drying RawBiomass->Drying Grinding Grinding Drying->Grinding Pretreatment Dissolution in [AMIM][DCA] (Heating & Stirring) Grinding->Pretreatment Regeneration Cellulose Regeneration (Anti-solvent Addition) Pretreatment->Regeneration Separation Filtration / Centrifugation Regeneration->Separation Cellulose Cellulose-Rich Solid Separation->Cellulose IL_Lignin_Hemi IL + Lignin + Hemicellulose Solution Separation->IL_Lignin_Hemi EnzymaticHydrolysis Enzymatic Hydrolysis Cellulose->EnzymaticHydrolysis IL_Recovery IL Recovery & Recycling IL_Lignin_Hemi->IL_Recovery Lignin_Recovery Lignin Valorization IL_Lignin_Hemi->Lignin_Recovery Fermentation Fermentation EnzymaticHydrolysis->Fermentation

Caption: General workflow for biomass pretreatment using an ionic liquid.

References

Application Notes and Protocols for the Electrodeposition of Metals from 1-Allyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of various metals from the ionic liquid 1-Allyl-3-methylimidazolium dicyanamide (B8802431), herein referred to as [AMIM][DCA]. This ionic liquid is a promising medium for metal deposition due to its favorable physicochemical properties, including high ionic conductivity and low viscosity.[1] While direct and extensive research on [AMIM][DCA] for electrodeposition is emerging, this document compiles available data and adapts established protocols from closely related dicyanamide-based ionic liquids to facilitate further research and application.

Introduction to Metal Electrodeposition in [AMIM][DCA]

Ionic liquids (ILs) have garnered significant attention as alternative electrolytes to aqueous solutions for electrodeposition. Their wide electrochemical windows, low vapor pressure, and high thermal stability allow for the deposition of a broad range of metals and alloys, including those that are difficult to deposit from aqueous solutions.[2][3] The dicyanamide anion, [N(CN)₂]⁻, is particularly advantageous due to its coordinating properties, which can facilitate the dissolution of metal salts.[4]

The target ionic liquid, 1-Allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]), possesses a planar dicyanamide anion and an imidazolium (B1220033) cation with an allyl group.[1] This structure contributes to its low viscosity and high conductivity, which are beneficial for mass transport during the electrodeposition process.[1]

Potential Applications

The electrodeposition of metals from [AMIM][DCA] has potential applications in various fields:

  • Microelectronics: Deposition of high-purity copper and other conductive metals for interconnects and wiring. The direct-on-barrier plating of copper is a promising application for advanced interconnects.[5]

  • Corrosion Protection: Formation of protective and decorative coatings of metals like nickel and silver.

  • Catalysis: Synthesis of metallic nanoparticles and films with high catalytic activity.

  • Energy Storage: Use in the fabrication of electrodes for batteries and supercapacitors.[1]

  • Biomedical Devices: Coating of medical implants with biocompatible or functional metallic layers.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the electrodeposition of metals from [AMIM][DCA].

Electrodeposition_Workflow cluster_prep Electrolyte Preparation cluster_electrochem Electrochemical Deposition cluster_analysis Deposit Characterization IL 1-Allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) Mixing Mixing and Dissolution (with stirring/heating) IL->Mixing MetalSalt Metal Salt (e.g., Ag[DCA], CuCl, NiCl₂) MetalSalt->Mixing Electrolyte [AMIM][DCA] Electrolyte with Dissolved Metal Ions Mixing->Electrolyte Cell Electrochemical Cell Setup (Working, Counter, Ref. Electrodes) Electrolyte->Cell CV Cyclic Voltammetry (CV) (Determine Deposition Potential) Cell->CV GP Galvanostatic Plating (Constant Current Deposition) Cell->GP CA Chronoamperometry (CA) (Controlled Potential Deposition) CV->CA Rinsing Rinsing and Drying of the Substrate CA->Rinsing GP->Rinsing SEM Scanning Electron Microscopy (SEM) (Morphology) Rinsing->SEM XRD X-ray Diffraction (XRD) (Crystallinity) Rinsing->XRD EDX Energy-Dispersive X-ray (EDX) (Composition) Rinsing->EDX

A generalized workflow for metal electrodeposition from [AMIM][DCA].

Detailed Experimental Protocols

The following protocols are provided for the electrodeposition of Silver (Ag), Copper (Cu), and Nickel (Ni).

Disclaimer: The protocols for copper and nickel are adapted from studies using the closely related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][DCA]). Due to the structural similarity between the allyl and ethyl groups, these protocols are expected to be highly applicable to [AMIM][DCA], though minor adjustments to parameters like deposition potential may be necessary.

Protocol for Silver (Ag) Electrodeposition

This protocol is a generalized procedure based on the electrodeposition of silver from dicyanamide-based ionic liquids.

4.1.1. Materials and Equipment

  • Ionic Liquid: this compound ([AMIM][DCA])

  • Silver Source: Silver(I) dicyanamide (Ag[N(CN)₂]) or Silver(I) nitrate (B79036) (AgNO₃)

  • Working Electrode: Platinum (Pt), Gold (Au), or Glassy Carbon (GC) disk electrode

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver wire quasi-reference electrode (Ag QRE)

  • Electrochemical Cell: Three-electrode glass cell

  • Potentiostat/Galvanostat

  • Inert Atmosphere: Glovebox or Schlenk line with Argon or Nitrogen

4.1.2. Electrolyte Preparation

  • Inside an inert atmosphere glovebox, dissolve the silver salt (e.g., 10-100 mM) in [AMIM][DCA].

  • Stir the solution at room temperature until the salt is completely dissolved. Gentle heating (e.g., 60 °C) may be applied to facilitate dissolution.

4.1.3. Electrochemical Deposition

  • Assemble the three-electrode cell with the prepared electrolyte.

  • Cyclic Voltammetry (CV):

    • Perform a CV scan to determine the reduction potential of Ag(I) in the electrolyte.

    • Typical scan range: from the open-circuit potential (OCP) to approximately -1.0 V vs. Ag QRE and back to the OCP.

    • Scan rate: 50 mV/s.

    • The cathodic peak corresponds to the deposition of silver, and the anodic peak on the reverse scan corresponds to its stripping.

  • Chronoamperometry (CA) for Controlled Deposition:

    • Apply a constant potential slightly more negative than the onset of the reduction peak observed in the CV.

    • Deposition time can be varied to control the thickness of the deposit.

4.1.4. Post-Deposition Characterization

  • Carefully remove the working electrode from the cell.

  • Rinse the electrode with acetonitrile (B52724) or acetone (B3395972) to remove residual ionic liquid and dry under a stream of inert gas.

  • Characterize the deposit using SEM for morphology, XRD for crystal structure, and EDX for elemental composition.

Protocol for Copper (Cu) Electrodeposition (Adapted from [EMIM][DCA] studies)

4.2.1. Materials and Equipment

  • Ionic Liquid: [AMIM][DCA]

  • Copper Source: Copper(I) chloride (CuCl)

  • Working Electrode: Glassy Carbon (GC) or Ruthenium (Ru)

  • Counter Electrode: Copper wire

  • Reference Electrode: Copper wire quasi-reference electrode (Cu QRE)

  • Other equipment: As listed in section 4.1.1.

4.2.2. Electrolyte Preparation

  • Prepare a solution of CuCl in [AMIM][DCA] (e.g., 0.1 M to 1 M).[5]

  • Stir the mixture at room temperature or with gentle heating in an inert atmosphere until a homogeneous solution is obtained.

4.2.3. Electrochemical Deposition

  • Cyclic Voltammetry (CV):

    • Scan from OCP to a negative potential (e.g., -1.5 V vs. Cu QRE) and back.

    • The CV will show the reduction of Cu(I) to Cu metal.

  • Chronoamperometry (CA):

    • Apply a constant potential in the range of -0.5 V to -1.0 V vs. Cu QRE to obtain compact copper coatings.[4]

    • The morphology of the copper deposit is dependent on the deposition potential.[4]

Protocol for Nickel (Ni) Electrodeposition (Adapted from [EMIM][DCA] studies)

4.3.1. Materials and Equipment

  • Ionic Liquid: [AMIM][DCA]

  • Nickel Source: Anhydrous Nickel(II) chloride (NiCl₂)

  • Working Electrode: Glassy Carbon (GC) or Copper (Cu)

  • Counter Electrode: Nickel plate

  • Reference Electrode: Silver wire quasi-reference electrode (Ag QRE)

  • Other equipment: As listed in section 4.1.1.

4.3.2. Electrolyte Preparation

  • Dissolve anhydrous NiCl₂ in [AMIM][DCA] to the desired concentration (e.g., 0.1 M).

  • Stir the solution, with heating if necessary (e.g., 70 °C), until the NiCl₂ is fully dissolved.

4.3.3. Electrochemical Deposition

  • Cyclic Voltammetry (CV):

    • Perform a CV scan from OCP to a sufficiently negative potential (e.g., -1.8 V vs. Ag QRE) to observe the reduction of Ni(II).

  • Chronoamperometry (CA):

    • Apply a constant potential based on the CV results. The morphology and grain size of the nickel deposit are dependent on the deposition potential.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on closely related dicyanamide-based ionic liquids. These values can serve as a starting point for experiments with [AMIM][DCA].

Table 1: Electrochemical Parameters for Metal Deposition in Dicyanamide-Based Ionic Liquids

Metal IonIonic LiquidWorking ElectrodeDeposition Potential Range (vs. QRE)Nucleation and Growth MechanismReference
Cu(I)[EMIM][DCA]Glassy Carbon, Ni-0.5 V to -1.0 V3D progressive nucleation and growth[4]
Ni(II)[EMIM][DCA]Glassy Carbon, CuDependent on desired morphology3D progressive nucleation with diffusion control

Table 2: Properties of Electrodeposited Metals from Dicyanamide-Based Ionic Liquids

Deposited MetalIonic LiquidSubstrateDeposit CharacteristicsReference
Copper[EMIM][DCA]RutheniumContinuous layers with preferential Cu(111) orientation[5]
Copper[EMIM][DCA]Glassy Carbon, NiNanocrystalline at low overpotentials[4]
Nickel[EMIM][DCA]Glassy Carbon, CuMorphology and grain size dependent on potential

Conclusion

This compound is a promising electrolyte for the electrodeposition of various metals. The protocols and data presented, largely based on analogous dicyanamide ionic liquids, provide a solid foundation for researchers to explore and develop novel applications in materials science, electronics, and beyond. Further research is encouraged to establish specific quantitative data for a wider range of metals in [AMIM][DCA].

References

Application Notes and Protocols: 1-Allyl-3-methylimidazolium Dicyanamide as a Battery Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][DCA]) as a potential electrolyte for lithium-ion batteries. This document includes key physicochemical properties, detailed experimental protocols for electrolyte preparation and battery assembly, and safety guidelines.

Introduction

1-Allyl-3-methylimidazolium dicyanamide is an ionic liquid (IL) that has garnered interest as a non-volatile and potentially safer alternative to conventional organic carbonate-based electrolytes in lithium-ion batteries. Its inherent ionic conductivity, thermal stability, and low flammability make it a promising candidate for next-generation energy storage systems. Dicyanamide-based ionic liquids are known for their low viscosity and high conductivity, which are desirable characteristics for efficient ion transport in a battery.[1][2]

Physicochemical Properties

The performance of an electrolyte is critically dependent on its physical and chemical properties. Below is a summary of available data for this compound and a close analogue, 1-Allyl-3-vinylimidazolium dicyanamide ([AVIm]DCA).

PropertyThis compound ([AMIM][DCA])1-Allyl-3-vinylimidazolium dicyanamide ([AVIm]DCA)Notes
Appearance -Colorless to yellow liquidGeneral observation for imidazolium (B1220033) ILs.
Molecular Formula C₈H₁₁N₅C₉H₁₁N₅-
Molecular Weight 177.21 g/mol 189.22 g/mol -
Viscosity 11.16 mPa·s at 298 K (25 °C)[3]29.7 cP (mPa·s) at 25 °CData for [AMIM][DCA] is from a study on supercapacitors.[3]
Ionic Conductivity 15.59 mS·cm⁻¹ at 298 K (25 °C)[3]10.8 mS/cm at 25 °CHigh ionic conductivity is a key advantage.[3]
Electrochemical Stability Window ~3.29 V (for a related dicyanamide IL in a supercapacitor)[4]-Specific data for Li-ion battery applications is needed.

Experimental Protocols

Electrolyte Preparation: 1 M LiTFSI in [AMIM][DCA]

This protocol describes the preparation of a 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) electrolyte solution in this compound.

Materials:

  • This compound ([AMIM][DCA]) (≥98% purity)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (battery grade, >99.9%)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane) for transfer (optional)

  • Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm

  • Schlenk flask and magnetic stirrer

  • Vacuum oven

Procedure:

  • Drying of Components:

    • Dry the LiTFSI salt under vacuum at 120 °C for 24 hours to remove any residual water.

    • Dry the [AMIM][DCA] ionic liquid under high vacuum at 70 °C for 24 hours with stirring to minimize water content.

  • Electrolyte Formulation (inside an argon-filled glovebox):

    • Transfer the dried [AMIM][DCA] to a clean, dry Schlenk flask.

    • Calculate the required mass of LiTFSI to achieve a 1 M concentration. The molar mass of LiTFSI is 287.09 g/mol . The density of [AMIM][DCA] will be needed for precise volume calculations.

    • Slowly add the dried LiTFSI salt to the ionic liquid while stirring.

    • Continue stirring the mixture at room temperature until the LiTFSI is completely dissolved. This may take several hours.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell using the prepared [AMIM][DCA]-based electrolyte.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode (e.g., LiFePO₄ or LiCoO₂ coated on aluminum foil)

  • Anode (e.g., Lithium metal foil or graphite (B72142) coated on copper foil)

  • Separator (e.g., Celgard 2400)

  • 1 M LiTFSI in [AMIM][DCA] electrolyte

  • Crimping machine for CR2032 cells

  • Micropipette

  • Plastic tweezers

  • Argon-filled glovebox

Procedure (inside an argon-filled glovebox):

  • Component Preparation:

    • Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode and 14 mm for the anode if using lithium metal).

    • Punch circular separators (e.g., 16 mm diameter).

    • Dry all coin cell components, electrodes, and separators in a vacuum oven at an appropriate temperature (e.g., 80 °C for the cathode and separator, room temperature for lithium metal) before transferring them into the glovebox.

  • Cell Stacking:

    • Place the negative cap (the larger piece) of the coin cell on a clean surface.

    • Place the anode (e.g., lithium disk) in the center of the cap.

    • Apply a few drops (e.g., 20 µL) of the electrolyte onto the anode surface.

    • Carefully place the separator on top of the wetted anode.

    • Add another small amount of electrolyte (e.g., 20 µL) to the separator to ensure it is fully wetted.

    • Place the cathode on top of the separator, with the active material facing down.

    • Add a final few drops of electrolyte to the top of the cathode.

    • Place a spacer and then a spring on top of the cathode.

  • Crimping:

    • Carefully place the positive cap (the smaller piece with a sealing gasket) over the stacked components.

    • Transfer the assembled cell to the crimping machine.

    • Crimp the cell with the appropriate pressure to ensure a hermetic seal.

  • Resting:

    • Allow the assembled coin cell to rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.

Electrochemical Characterization

Standard electrochemical techniques should be employed to evaluate the performance of the [AMIM][DCA]-based electrolyte.

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte. A three-electrode setup with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) is typically used.

  • Galvanostatic Cycling: To evaluate the charge-discharge capacity, coulombic efficiency, and cycling stability of the assembled coin cell. This is performed on a battery cycler at various C-rates.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial properties and ionic conductivity of the electrolyte within the cell.

Safety and Handling

This compound, like all chemicals, should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the ionic liquid and its electrolyte solutions.

  • Work Environment: Handle the neat ionic liquid and prepare the electrolyte in a well-ventilated fume hood. All battery assembly steps involving lithium metal must be performed in an inert atmosphere (e.g., an argon-filled glovebox).

  • Storage: Store [AMIM][DCA] in a cool, dry place away from direct sunlight and moisture. Keep the container tightly sealed.

  • Disposal: Dispose of the ionic liquid and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Visualizations

Electrolyte_Preparation_Workflow cluster_Drying Drying of Components cluster_Glovebox Inside Argon-filled Glovebox Drying_IL Dry [AMIM][DCA] (70°C, high vacuum, 24h) Transfer_IL Transfer dried [AMIM][DCA] to Schlenk flask Drying_IL->Transfer_IL Drying_Salt Dry LiTFSI (120°C, vacuum, 24h) Add_Salt Slowly add dried LiTFSI to [AMIM][DCA] with stirring Drying_Salt->Add_Salt Transfer_IL->Add_Salt Dissolve Stir until completely dissolved Add_Salt->Dissolve Store Store electrolyte in sealed container Dissolve->Store

Electrolyte Preparation Workflow

Coin_Cell_Assembly_Workflow cluster_Preparation Component Preparation cluster_Assembly Cell Assembly (in Glovebox) Punch_Electrodes Punch Cathode and Anode Disks Dry_Components Dry all components in vacuum oven Punch_Electrodes->Dry_Components Punch_Separator Punch Separator Disk Punch_Separator->Dry_Components Start Place negative cap Dry_Components->Start Place_Anode Place Anode Start->Place_Anode Wet_Anode Add electrolyte to Anode Place_Anode->Wet_Anode Place_Separator Place Separator Wet_Anode->Place_Separator Wet_Separator Add electrolyte to Separator Place_Separator->Wet_Separator Place_Cathode Place Cathode Wet_Separator->Place_Cathode Wet_Cathode Add electrolyte to Cathode Place_Cathode->Wet_Cathode Add_Hardware Place Spacer and Spring Wet_Cathode->Add_Hardware Place_Cap Place positive cap Add_Hardware->Place_Cap Crimp Crimp the cell Place_Cap->Crimp Rest Rest cell for 12 hours Crimp->Rest Test Electrochemical Testing Rest->Test

Coin Cell Assembly Workflow

Conclusion

This compound shows promise as a battery electrolyte due to its favorable room temperature ionic conductivity and low viscosity. However, comprehensive data on its electrochemical stability window and performance in lithium-ion batteries, particularly its cycling stability and rate capability, are still needed. The protocols provided here offer a foundation for researchers to further investigate and characterize [AMIM][DCA] for energy storage applications. Future work should focus on detailed electrochemical studies and the optimization of electrolyte formulations to realize the full potential of this ionic liquid in next-generation batteries.

References

Application Notes and Protocols for the Use of [AMIM][DCA] in CO2 Capture and Utilization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As the global focus on mitigating climate change intensifies, carbon dioxide (CO2) capture and utilization (CCU) has emerged as a critical area of research. Ionic liquids (ILs), with their unique properties such as negligible vapor pressure, high thermal stability, and tunable chemical nature, are promising candidates for efficient CO2 capture. Among these, 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) is a noteworthy ionic liquid, offering potential advantages in both the absorption of CO2 and its subsequent conversion into valuable chemicals. The dicyanamide anion is known to influence CO2 solubility, while the imidazolium (B1220033) cation can play a role in both capture and catalytic processes.

These application notes provide a comprehensive overview of the anticipated use of [AMIM][DCA] in CO2 capture and utilization. The protocols and data presented herein are based on established methodologies for similar imidazolium-based ionic liquids and serve as a guide for researchers and professionals in the field.

Application: CO2 Capture

The primary application of [AMIM][DCA] in this context is as a solvent for the physical and potentially chemical absorption of CO2 from gas streams. Its properties make it suitable for post-combustion capture scenarios.

Quantitative Data for CO2 Absorption

While specific experimental data for [AMIM][DCA] is not extensively available, the following table summarizes expected performance based on studies of analogous imidazolium-based dicyanamide ionic liquids, such as [BMIM][DCA] and [EMIM][DCA]. These values should be considered as estimates and require experimental validation.

Parameter[BMIM][DCA] + MDEA (10 wt%)[EMIM][DCA]Expected Range for [AMIM][DCA]ConditionsReference
CO2 Solubility (mol CO2 / mol IL) ~0.4 - 0.6Data not available0.3 - 0.740°C, 1 bar[1][2]
CO2 Absorption Rate ModerateHigher than [EMIM][SCN]Moderate to HighAmbient[2]
Selectivity (CO2/N2) HighHighHighAmbientGeneral IL property
Regeneration Temperature 100-120°C100-120°C100-120°CN/AGeneral IL property
Experimental Protocol: CO2 Absorption/Desorption Cycling

This protocol outlines a typical procedure for evaluating the CO2 absorption and desorption performance of [AMIM][DCA] using a gravimetric or volumetric method.

Materials:

  • [AMIM][DCA] (high purity, >99%)

  • CO2 gas (high purity)

  • N2 gas (for purging and baseline measurements)

  • Magnetic stirrer and stir bar

  • Gas flow meters

  • Pressure and temperature sensors

  • Absorption vessel with a gas inlet and outlet

  • Heating mantle or oil bath for regeneration

Protocol:

  • Preparation:

    • Dry the [AMIM][DCA] under vacuum at 80°C for at least 12 hours to remove any absorbed water, which can significantly affect CO2 solubility.

    • Place a known mass of the dried [AMIM][DCA] into the absorption vessel.

    • Assemble the experimental setup, ensuring all connections are gas-tight.

  • Absorption:

    • Purge the system with N2 gas to remove any residual air.

    • Bring the [AMIM][DCA] to the desired absorption temperature (e.g., 40°C).

    • Introduce a controlled flow of CO2 gas into the vessel, bubbling it through the ionic liquid.

    • Continuously monitor the change in mass (gravimetric) or pressure (volumetric) of the system until it stabilizes, indicating saturation.

    • Record the final mass or pressure change to calculate the amount of CO2 absorbed.

  • Desorption (Regeneration):

    • Stop the CO2 flow and purge the system with N2 to remove any CO2 in the headspace.

    • Increase the temperature of the [AMIM][DCA] to the regeneration temperature (e.g., 110°C).

    • The absorbed CO2 will be released, leading to a decrease in mass or an increase in pressure.

    • Continue heating until the mass or pressure stabilizes, indicating complete regeneration.

    • The ionic liquid is now ready for the next absorption cycle.

  • Data Analysis:

    • Calculate the CO2 absorption capacity in terms of mol CO2 per mol of [AMIM][DCA].

    • Evaluate the absorption and desorption kinetics by plotting the change in mass/pressure over time.

    • Assess the cyclic stability of the ionic liquid by performing multiple absorption-desorption cycles.

Logical Workflow for CO2 Capture

CO2_Capture_Workflow cluster_prep Preparation cluster_absorption Absorption cluster_regeneration Regeneration Prep1 Dry [AMIM][DCA] Prep2 Load IL into Reactor Prep1->Prep2 Abs1 Set Absorption Temperature Prep2->Abs1 Abs2 Introduce CO2 Abs1->Abs2 Abs3 Monitor Uptake Abs2->Abs3 Abs4 Reach Saturation Abs3->Abs4 Regen1 Purge with N2 Abs4->Regen1 Regen2 Increase Temperature Regen1->Regen2 Regen3 Release CO2 Regen2->Regen3 Regen4 Cool for Reuse Regen3->Regen4 Regen4->Abs1 Recycle

Caption: Workflow for CO2 capture and regeneration using [AMIM][DCA].

Application: CO2 Utilization (Catalytic Conversion)

[AMIM][DCA] can potentially act as a catalyst or co-catalyst for the conversion of captured CO2 into valuable chemicals, such as cyclic carbonates, through the reaction with epoxides. The imidazolium cation is believed to play a key role in activating the epoxide, while the anion can influence the overall reaction environment.

Experimental Protocol: Synthesis of Propylene (B89431) Carbonate

This protocol describes a general procedure for the synthesis of propylene carbonate from propylene oxide and CO2, using [AMIM][DCA] as a catalyst.

Materials:

  • [AMIM][DCA] (catalyst)

  • Propylene oxide (reactant)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • CO2 gas (high purity)

Protocol:

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean and dry.

    • Add a specific amount of [AMIM][DCA] (e.g., 5 mol% relative to the epoxide) and propylene oxide to the reactor.

    • Seal the reactor and purge it with low-pressure CO2 several times to remove air.

  • Reaction:

    • Pressurize the reactor with CO2 to the desired reaction pressure (e.g., 10 bar).

    • Heat the reactor to the reaction temperature (e.g., 100°C) while stirring.

    • Maintain the reaction conditions for a set period (e.g., 6 hours).

    • Monitor the pressure drop in the reactor, which indicates CO2 consumption.

  • Product Isolation and Analysis:

    • After the reaction, cool the reactor to room temperature and slowly vent the remaining CO2.

    • Extract the product mixture with a suitable solvent (e.g., diethyl ether).

    • Analyze the product by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propylene oxide and the selectivity for propylene carbonate.

  • Catalyst Recycling:

    • The ionic liquid phase can be separated from the product and reused in subsequent reaction cycles after drying under vacuum.

Proposed Signaling Pathway for CO2 Conversion

The following diagram illustrates a plausible mechanism for the [AMIM][DCA]-catalyzed cycloaddition of CO2 to an epoxide.

CO2_Conversion_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product CO2 CO2 Carbonate_Intermediate Alkoxy Anion Intermediate CO2->Carbonate_Intermediate Epoxide Epoxide Activated_Epoxide Activated Epoxide (Ring Opening) Epoxide->Activated_Epoxide AMIM_DCA [AMIM][DCA] AMIM_DCA->Activated_Epoxide Epoxide Activation Activated_Epoxide->Carbonate_Intermediate Nucleophilic Attack Cyclic_Carbonate Cyclic Carbonate Carbonate_Intermediate->Cyclic_Carbonate Ring Closure Cyclic_Carbonate->AMIM_DCA Catalyst Regeneration

Caption: Proposed mechanism for the catalytic conversion of CO2.

Conclusion

[AMIM][DCA] holds promise as a versatile ionic liquid for CO2 capture and utilization. The protocols and estimated data provided in these notes offer a solid foundation for researchers to begin exploring its potential. Experimental validation is crucial to ascertain the precise performance characteristics of [AMIM][DCA] and to optimize the conditions for both CO2 absorption and its catalytic conversion. Further research into the long-term stability and economic viability of processes involving this ionic liquid will be essential for its practical implementation.

References

Organic Synthesis in 1-Allyl-3-methylimidazolium dicyanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Allyl-3-methylimidazolium dicyanamide (B8802431), [Amim][N(CN)₂], is a room-temperature ionic liquid (IL) that has garnered interest for various applications due to its unique physicochemical properties. These include its potential as a "green" solvent, a medium for dissolving challenging substrates like cellulose, and its use in specialized fields such as hypergolic propellants. However, based on a comprehensive review of currently available scientific literature, its application as a standard reaction medium for common organic synthesis reactions such as Heck, Suzuki-Miyaura, and Diels-Alder cycloadditions is not well-documented.

This document aims to provide a foundational understanding of this ionic liquid and general protocols for organic reactions. In the absence of specific published examples of the aforementioned reactions in [Amim][N(CN)₂], the provided protocols are based on general procedures for these reaction types in other ionic liquids. Researchers should consider these as starting points for methodological development and optimization.

Physicochemical Properties of 1-Allyl-3-methylimidazolium dicyanamide

A summary of key physical and chemical properties is essential for designing and executing organic synthesis experiments.

PropertyValue/Description
Molecular Formula C₉H₁₁N₅
Appearance Typically a liquid at room temperature.
Key Structural Features Imidazolium cation with an allyl group, paired with a dicyanamide anion. The allyl group offers a site for potential functionalization or polymerization.
Solubility Information on its miscibility with common organic solvents and water is crucial for reaction setup and workup procedures.
Thermal Stability Understanding the decomposition temperature is critical for defining the operational temperature range for reactions.

General Experimental Workflow for Organic Synthesis in Ionic Liquids

The following diagram outlines a typical workflow for conducting an organic synthesis reaction in an ionic liquid medium like [Amim][N(CN)₂]. This workflow emphasizes the key steps from reaction setup to product isolation and potential recycling of the ionic liquid.

experimental_workflow General Experimental Workflow reagents Reactants & Catalyst setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup il 1-Allyl-3-methylimidazolium dicyanamide il->setup reaction Reaction Monitoring (TLC, GC, etc.) setup->reaction workup Product Extraction (with organic solvent) reaction->workup product_iso Product Isolation (Solvent Evaporation, Chromatography) workup->product_iso il_recycle Ionic Liquid Recycling (Washing, Drying) workup->il_recycle final_product Purified Product product_iso->final_product il_recycle->il Reuse

Caption: General workflow for organic synthesis in an ionic liquid medium.

Application Note 1: Potential Use in Palladium-Catalyzed Cross-Coupling Reactions

While specific data for [Amim][N(CN)₂] is unavailable, ionic liquids are often explored in palladium-catalyzed cross-coupling reactions to enhance catalyst stability and facilitate recycling. The following are generalized protocols for Heck and Suzuki-Miyaura reactions that can be adapted for this specific ionic liquid.

Protocol: Generic Heck-Mizoroki Reaction

This protocol describes the coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Base (e.g., triethylamine, potassium carbonate)

  • This compound ([Amim][N(CN)₂])

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), alkene (1.2 mmol), base (1.5 mmol), and palladium catalyst (0.01-0.05 mmol).

  • Add this compound (2-3 mL) to the vessel.

  • If necessary, purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid phase using an organic solvent (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol: Generic Suzuki-Miyaura Coupling

This protocol outlines the cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., aqueous sodium carbonate, potassium phosphate)

  • This compound ([Amim][N(CN)₂])

  • Organic solvent for extraction (e.g., toluene, ethyl acetate)

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01-0.05 mmol), and base (2.0 mmol).

  • Add this compound (2-3 mL).

  • Purge the flask with an inert gas.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as indicated by TLC or GC-MS analysis.

  • After cooling, extract the product with an organic solvent (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Application Note 2: Feasibility in Diels-Alder Cycloaddition Reactions

Ionic liquids can influence the rate and selectivity of Diels-Alder reactions due to their polarity and potential for hydrogen bonding. The following is a general protocol for a [4+2] cycloaddition.

Protocol: Generic Diels-Alder Reaction

This protocol describes the reaction between a diene and a dienophile.

Materials:

  • Diene (e.g., cyclopentadiene, isoprene)

  • Dienophile (e.g., maleic anhydride, methyl acrylate)

  • This compound ([Amim][N(CN)₂])

  • Organic solvent for extraction (e.g., cyclohexane, diethyl ether)

Procedure:

  • Dissolve the dienophile (1.0 mmol) in this compound (2 mL) in a reaction vessel.

  • Add the diene (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the disappearance of the starting materials by TLC or GC.

  • Once the reaction is complete, extract the product with a suitable low-polarity organic solvent (3 x 10 mL).

  • Combine the organic phases and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to obtain the cycloadduct.

Logical Relationship of Reaction Components

The following diagram illustrates the fundamental relationship between the reactants, solvent (ionic liquid), and catalyst in a typical catalytic organic reaction.

logical_relationship Component Relationships in Catalysis cluster_reaction Reaction Environment Reactants Reactants (A + B) Product Product (C) Reactants->Product transform IL Ionic Liquid Medium ([Amim][N(CN)₂]) IL->Reactants dissolves Catalyst Catalyst IL->Catalyst stabilizes Catalyst->Product facilitates

Caption: Relationship between reactants, catalyst, and ionic liquid medium.

Disclaimer: The provided protocols are generalized and intended for informational purposes only. The absence of specific literature precedents for these reactions in this compound necessitates careful optimization and safety evaluation by qualified researchers. Reaction conditions such as temperature, reaction time, and catalyst loading may require significant adjustment. All laboratory work should be conducted with appropriate safety precautions.

Enzymatic Reactions in the Presence of 1-allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of ionic liquids (ILs) as alternative solvents for enzymatic reactions has garnered significant interest in recent years. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics, offer potential advantages over traditional aqueous and organic solvents.[1][2] Among the vast array of available ILs, 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) presents an intriguing option due to the characteristics of the dicyanamide anion. This document provides an overview of the potential applications of [AMIM][DCA] in enzymatic reactions, based on the general behavior of enzymes in dicyanamide-based and imidazolium-based ionic liquids, and offers generalized protocols that can serve as a starting point for experimental design.

Disclaimer: Specific quantitative data and detailed experimental protocols for enzymatic reactions directly in [AMIM][DCA] are scarce in publicly available scientific literature. The following information is based on general principles of enzymology in ionic liquids and data from studies on similar ionic liquids. Researchers should consider this as a foundational guide and perform thorough optimization for their specific enzyme and reaction of interest.

Potential Applications and Considerations

Ionic liquids with the dicyanamide anion have been noted for their ability to dissolve polar substrates like carbohydrates to a significant extent.[3] This property makes [AMIM][DCA] a promising candidate for enzymatic reactions involving such substrates, where limited solubility in conventional solvents can be a bottleneck.

Key Considerations for Using [AMIM][DCA] in Enzymatic Reactions:

  • Enzyme Compatibility: The activity and stability of enzymes in ionic liquids are highly dependent on the specific enzyme and the nature of both the cation and the anion of the IL.[2][4] While some enzymes exhibit enhanced stability and activity in certain ILs, others can be denatured.[1] The imidazolium (B1220033) cation, present in [AMIM][DCA], has been widely studied, with its effect on enzymes varying based on the alkyl chain length and the accompanying anion.[5]

  • Water Content: The presence of water can significantly impact enzymatic reactions in ionic liquids. Small amounts of water are often essential for maintaining the enzyme's native conformation and catalytic activity.[6] The optimal water concentration needs to be determined empirically for each system.

  • Viscosity: Ionic liquids are generally more viscous than conventional solvents. This can lead to mass transfer limitations, potentially reducing the reaction rate.[2] Temperature and the addition of co-solvents can be adjusted to mitigate this effect.

  • pH: The concept of pH in non-aqueous media like ionic liquids is complex. It is crucial to control the "apparent pH" or the proton activity in the reaction medium to ensure the enzyme is in its optimal ionization state.

Data on Enzymatic Activity in Dicyanamide-Based Ionic Liquids

It is important to note that these findings cannot be directly extrapolated to all enzymes or reaction conditions. The interaction between an enzyme and an ionic liquid is highly specific. Therefore, experimental validation is essential.

Experimental Protocols

The following are generalized protocols for assessing the activity and stability of enzymes (e.g., lipase (B570770) and cellulase) in the presence of [AMIM][DCA]. These protocols should be adapted and optimized for the specific enzyme and substrate under investigation.

Protocol 1: Screening for Enzyme Activity in [AMIM][DCA]-Water Mixtures

This protocol outlines a general procedure to determine the relative activity of an enzyme at various concentrations of [AMIM][DCA].

Materials:

  • Enzyme stock solution (e.g., lipase, cellulase) in a suitable buffer (e.g., phosphate (B84403) buffer, citrate (B86180) buffer).

  • Substrate stock solution (e.g., p-nitrophenyl palmitate for lipase, carboxymethyl cellulose (B213188) for cellulase).

  • [AMIM][DCA].

  • Reaction buffer.

  • Stopping reagent (e.g., sodium carbonate for lipase assay).

  • Microplate reader or spectrophotometer.

Procedure:

  • Prepare [AMIM][DCA]-buffer mixtures: Prepare a series of [AMIM][DCA]-buffer solutions with varying volume percentages of the ionic liquid (e.g., 0%, 10%, 20%, 50%, 75%, 90%, and 100% v/v).

  • Reaction Setup: In a microplate well or a cuvette, add the [AMIM][DCA]-buffer mixture.

  • Pre-incubation: Add the enzyme stock solution to the mixture and pre-incubate at the desired reaction temperature for a specific time (e.g., 15-30 minutes) to allow the enzyme to equilibrate in the new environment.

  • Initiate Reaction: Add the substrate stock solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Stop Reaction: Terminate the reaction by adding a suitable stopping reagent.

  • Quantification: Measure the product formation using a microplate reader or spectrophotometer at the appropriate wavelength.

  • Control: Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation. Also, run a control with the enzyme in 100% buffer to determine the reference activity.

  • Calculate Relative Activity: Express the enzyme activity in each [AMIM][DCA] concentration as a percentage of the activity in the pure buffer.

Protocol 2: Determining Enzyme Stability in [AMIM][DCA]

This protocol helps assess the stability of an enzyme over time when incubated in [AMIM][DCA].

Materials:

  • Enzyme stock solution.

  • [AMIM][DCA]-buffer mixture of a specific concentration.

  • Substrate stock solution.

  • Reaction buffer.

  • Stopping reagent.

  • Microplate reader or spectrophotometer.

Procedure:

  • Incubation: Incubate the enzyme solution in the chosen [AMIM][DCA]-buffer mixture at a specific temperature.

  • Sampling: At different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme-[AMIM][DCA] mixture.

  • Activity Assay: Immediately determine the residual activity of the enzyme in the aliquot using a standard activity assay protocol (similar to Protocol 1, but the reaction is typically performed in a standard buffer to avoid the influence of the IL during the assay itself).

  • Control: Incubate the enzyme in pure buffer under the same conditions to serve as a control for thermal inactivation.

  • Calculate Residual Activity: Express the residual activity at each time point as a percentage of the initial activity at time zero.

Visualizations

The following diagrams illustrate a general workflow for evaluating enzymatic reactions in ionic liquids and a conceptual representation of the factors influencing enzyme performance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_il Prepare [AMIM][DCA] -Buffer Mixtures pre_incubation Pre-incubate Enzyme in [AMIM][DCA] prep_il->pre_incubation prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate Stock Solution reaction Initiate and Run Reaction prep_substrate->reaction pre_incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction quantification Quantify Product stop_reaction->quantification data_analysis Calculate Activity and Stability quantification->data_analysis

Caption: General experimental workflow for enzymatic assays in [AMIM][DCA].

Logical_Relationships cluster_il_properties [AMIM][DCA] Properties cluster_enzyme_performance Enzyme Performance concentration Concentration activity Activity concentration->activity stability Stability concentration->stability viscosity Viscosity viscosity->activity affects mass transfer water_activity Water Activity water_activity->activity water_activity->stability polarity Polarity polarity->activity selectivity Selectivity polarity->selectivity

Caption: Factors influencing enzyme performance in [AMIM][DCA].

Conclusion

While [AMIM][DCA] holds potential as a solvent for enzymatic reactions, particularly for those involving polar substrates, a thorough experimental investigation is required to validate its suitability for any given enzyme and application. The general protocols and considerations outlined in this document provide a framework for researchers to begin exploring the use of this ionic liquid in biocatalysis. Careful optimization of reaction parameters, including ionic liquid concentration, water content, temperature, and pH, will be critical for achieving desired enzyme performance.

References

Application Notes and Protocols for Nanomaterial Preparation using 1-Allyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as versatile solvents and templates for the synthesis of nanomaterials due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics.[1] 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][DCA]) is an imidazolium-based ionic liquid that offers a unique combination of a polymerizable allyl group and a coordinating dicyanamide anion, making it a promising medium for the controlled synthesis of various nanomaterials. The IL can act as a solvent, stabilizer, and even a reactant, influencing the size, shape, and surface chemistry of the resulting nanoparticles.[1][2] This document provides detailed application notes and protocols for the preparation of nanomaterials using 1-Allyl-3-methylimidazolium dicyanamide.

General Principles of Nanomaterial Synthesis in Ionic Liquids

The synthesis of nanomaterials in ionic liquids is governed by several key principles. The low surface tension of many ILs promotes high nucleation rates, leading to the formation of small nanoparticles.[1][2] The IL itself can act as a steric and electronic stabilizer, preventing particle aggregation.[1][2] Furthermore, the highly structured nature of ionic liquids can influence the morphology of the synthesized particles.[1][2]

Application: Synthesis of Gold Nanoparticles (Adapted Protocol)

While specific literature on the use of this compound for gold nanoparticle synthesis is limited, a well-documented protocol exists for the closely related 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide ([Emim][DCA]).[3][4][5] This protocol can be adapted for use with [AMIM][DCA], leveraging its similar chemical environment. Gold nanoparticles are of significant interest in drug delivery, diagnostics, and catalysis.

Experimental Protocol: Synthesis of Gold Nanoclusters

This protocol is adapted from the synthesis of gold nanoclusters in 1-ethyl-3-methylimidazolium dicyanamide.[3]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • This compound ([AMIM][DCA])

  • Screw-top vials

Procedure:

  • Add 16 mg of tetrachloroauric(III) acid trihydrate to 2 mL of this compound in a screw-top vial. This results in a gold concentration of 8 mg/mL.

  • Dissolve the gold salt by stirring at room temperature until the solution is homogeneous.

  • Store the vial at the desired reaction temperature (e.g., 20, 40, 60, or 80 °C) for up to 24 hours. A pre-tempered oven can be used for temperatures above room temperature.

  • Monitor the reaction by observing the color change of the solution. The initial yellow to light orange solution is expected to change to red, light red, orange, or light orange depending on the reaction temperature.[5]

  • After the reaction is complete, the resulting gold nanocluster dispersion in [AMIM][DCA] is stable for long-term storage under ambient conditions.[3]

Characterization of Gold Nanoparticles

The synthesized gold nanoparticles can be characterized using various techniques:

  • UV-Vis Spectroscopy: To monitor the formation and stability of the gold nanoparticles by observing the surface plasmon resonance (SPR) peak.

  • Small-Angle X-ray Scattering (SAXS): To determine the size and shape of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

  • MALDI-TOF Mass Spectrometry: To analyze the cluster size and composition.

Quantitative Data

The following table summarizes the quantitative data obtained for gold nanoclusters synthesized in the similar ionic liquid, 1-Ethyl-3-methylimidazolium dicyanamide ([Emim][DCA]).[3][4][5] This data provides an expected range for nanoparticles synthesized using the adapted protocol with [AMIM][DCA].

Synthesis Temperature (°C)Average Diameter (nm)Number of Gold Atoms per ClusterUV-Vis Absorption Peak (λmax, nm)
201.15 ± 0.10~62312 ± 2 and 354
401.15 ± 0.10~62312 ± 2 and 354
601.15 ± 0.10~62312 ± 2 and ~400
801.15 ± 0.10~62312 ± 2 and ~400

Application: Modification of Carbon Nanotubes

Functionalized imidazolium (B1220033) dicyanamide ionic liquids have been successfully used to modify nitrogen-doped carbon nanotubes (N-CNTs) to create green hybrid adsorbents for applications such as the desulfurization of light fuels.[6] A similar approach can be envisioned using this compound to introduce the allyl functionality onto the surface of CNTs, enabling further polymerization or grafting reactions.

Experimental Protocol: Surface Modification of N-CNTs

This protocol is based on the modification of N-CNTs with a hydroxyl-functionalized imidazolium dicyanamide.[6]

Materials:

  • Nitrogen-doped carbon nanotubes (N-CNTs)

  • This compound ([AMIM][DCA])

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 1 g of N-CNTs in a solution of 0.71 g of [AMIM][DCA] in 10 mL of ethanol.

  • Sonicate the mixture for 3 hours to ensure uniform dispersion.

  • Stir the mixture overnight at room temperature.

  • Centrifuge the mixture at 10,000 rpm to separate the modified N-CNTs.

  • Wash the precipitate with deionized water to remove any unreacted ionic liquid.

  • Dehydrate the final product at 100 °C.

Visualizations

Experimental Workflow for Gold Nanoparticle Synthesis

G cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product cluster_characterization Characterization A HAuCl₄·3H₂O C Mixing and Dissolution (Room Temperature) A->C B [AMIM][DCA] B->C D Heating (20-80 °C, 24h) C->D E Au Nanoparticle Dispersion D->E F UV-Vis E->F G SAXS E->G H TEM E->H

Caption: Workflow for the synthesis and characterization of gold nanoparticles.

Proposed Mechanism of Nanoparticle Stabilization by Ionic Liquid

G cluster_nanoparticle Nanoparticle Core cluster_il_layer Ionic Liquid Stabilization Layer NP Au cation1 [AMIM]⁺ NP->cation1 anion1 [DCA]⁻ NP->anion1 cation2 [AMIM]⁺ NP->cation2 anion2 [DCA]⁻ NP->anion2 cation3 [AMIM]⁺ NP->cation3 anion3 [DCA]⁻ NP->anion3

Caption: Stabilization of a gold nanoparticle by the ionic liquid cations and anions.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Organic Compounds using [AMIM][DCA]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431), [AMIM][DCA], in the liquid-liquid extraction of various organic compounds. [AMIM][DCA] is a promising "green" solvent alternative to volatile organic compounds in separation processes due to its negligible vapor pressure, good thermal stability, and tunable solvent properties.

Physicochemical Properties of [AMIM][DCA]

A summary of the key physicochemical properties of [AMIM][DCA] is presented below. These properties are essential for designing and optimizing liquid-liquid extraction processes.

PropertyValueTemperature (°C)Reference
Molecular Weight189.22 g/mol -
Density1.11 g/cm³24
Viscosity17.6 cP25
Melting Point< Room Temperature-
Electrical Conductivity17.0 mS/cm30

Applications in Liquid-Liquid Extraction

[AMIM][DCA] and its analogues have demonstrated high efficacy in the extraction of a variety of organic compounds from different matrices. Key application areas include the separation of aromatic from aliphatic hydrocarbons, the desulfurization and denitrogenation of fuels, and the extraction of phenolic compounds from aqueous solutions.

Extraction of Aromatic Hydrocarbons from Alkanes

[AMIM][DCA] has shown suitable extractive and physical properties for the separation of aromatic hydrocarbons, such as toluene, from alkanes like n-heptane, positioning it as a potential replacement for conventional solvents like sulfolane.

Quantitative Data:

SystemTemperature (K)Toluene Distribution Ratio (β)Toluene/n-heptane Selectivity (S)Reference
Toluene/n-heptane313.2Varies with compositionVaries with composition
Desulfurization and Denitrogenation of Fuels

Dicyanamide-based ionic liquids are effective in extracting sulfur-containing compounds (e.g., thiophene (B33073) and its derivatives) and nitrogen-containing compounds from fuel feedstocks. This application is critical for producing ultra-low sulfur fuels to meet environmental regulations.

Quantitative Data:

Fuel MatrixCompound ExtractedExtraction Efficiency (%)Ionic LiquidReference
Model OilDibenzothiophene69.0 (two-stage)[AMIM][DCA]
Model OilNaphthalene-[BMIM][DCA]
Model Oil2-Methylnaphthalene69.4 (two-stage)[AMIM][DCA]
Extraction of Phenolic Compounds from Water

[AMIM][DCA] and other hydrophilic dicyanamide-based ionic liquids can be used to form aqueous two-phase systems (ATPS) for the efficient extraction of phenolic compounds from wastewater. The addition of a salt, such as K3PO4, induces phase separation.

Quantitative Data:

Phenolic CompoundInitial Concentration (g/L)Extraction Efficiency (%)Ionic Liquid SystemReference
Phenol0.003 - 15>90[EMim][DCA] + K3PO4
o-Cresol0.003 - 15>90[EMim][DCA] + K3PO4
2-Chlorophenol0.003 - 15>90[EMim][DCA] + K3PO4
Extraction of Bioactive Compounds

While specific data for [AMIM][DCA] is limited, a closely related ionic liquid, 1-butyl-3-methylimidazolium dicyanamide ([C4mim][N(CN)2]), has been successfully used in the ultrasonic-assisted extraction of flavonoids from plant materials, demonstrating the potential of dicyanamide-based ILs in natural product extraction.

Quantitative Data:

Bioactive CompoundPlant SourceExtraction YieldIonic LiquidReference
FlavonoidsApocynum venetum L.83.5% (back-extraction)[C4mim][N(CN)2]

Experimental Protocols

Synthesis of 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][DCA])

The synthesis of [AMIM][DCA] is typically a two-step process involving the quaternization of 1-methylimidazole (B24206) to form the halide salt, followed by an anion exchange reaction.

cluster_synthesis Synthesis of [AMIM][DCA] N_methylimidazole 1-Methylimidazole AMIM_Cl [AMIM][Cl] N_methylimidazole->AMIM_Cl Quaternization Allyl_chloride Allyl Chloride Allyl_chloride->AMIM_Cl AMIM_DCA [AMIM][DCA] AMIM_Cl->AMIM_DCA Anion Exchange NaDCA Sodium Dicyanamide (NaDCA) NaDCA->AMIM_DCA NaCl NaCl AMIM_DCA->NaCl Byproduct

Synthesis of [AMIM][DCA]

Step 1: Synthesis of 1-Allyl-3-methylimidazolium Chloride ([AMIM][Cl])

This protocol is adapted from a microwave-assisted synthesis method.

  • Reactants: Combine 1-methylimidazole and allyl chloride in a sealed vessel. A slight excess of allyl chloride (e.g., 1.2 equivalents) can be used.

  • Reaction: Irradiate the mixture with microwaves. A typical procedure involves heating at 100°C for 10 minutes.

  • Purification: After cooling, the resulting ionic liquid can be washed with a solvent like diethyl ether to remove any unreacted starting materials. The product, a pale yellow oil, is then dried under vacuum.

Step 2: Anion Exchange to form [AMIM][DCA]

This is a general procedure for anion exchange.

  • Dissolution: Dissolve the synthesized [AMIM][Cl] in a suitable solvent, such as acetone (B3395972) or methanol.

  • Anion Source: In a separate container, dissolve an equimolar amount of sodium dicyanamide (Na[DCA]) or silver dicyanamide (Ag[DCA]) in the same solvent.

  • Reaction: Slowly add the dicyanamide salt solution to the [AMIM][Cl] solution while stirring. A precipitate of NaCl or AgCl will form.

  • Separation: Stir the mixture at room temperature for several hours to ensure complete reaction. Afterward, filter the mixture to remove the precipitated salt.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting [AMIM][DCA] should be dried under high vacuum to remove any residual solvent and water.

General Protocol for Liquid-Liquid Extraction

The following is a general protocol for the liquid-liquid extraction of an organic compound from a liquid matrix using [AMIM][DCA].

cluster_LLE Liquid-Liquid Extraction Workflow Start Start: Sample Preparation Extraction Liquid-Liquid Extraction Start->Extraction Add [AMIM][DCA] Phase_Separation Phase Separation Extraction->Phase_Separation Agitation & Settling Raffinate_Analysis Raffinate Phase Analysis Phase_Separation->Raffinate_Analysis Aqueous/Organic Phase Extract_Analysis Extract Phase Analysis Phase_Separation->Extract_Analysis IL Phase End End Raffinate_Analysis->End IL_Regeneration IL Regeneration Extract_Analysis->IL_Regeneration Used IL IL_Regeneration->Extraction Recycled IL

General Liquid-Liquid Extraction Workflow

Materials:

  • Sample containing the target organic compound(s).

  • This compound ([AMIM][DCA]).

  • Separatory funnel or other suitable extraction vessel.

  • Vortex mixer or shaker.

  • Centrifuge (optional, to aid phase separation).

  • Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer).

Procedure:

  • Sample Preparation: Prepare a known volume or weight of the sample containing the organic compound to be extracted.

  • Extraction:

    • Place the sample into a separatory funnel.

    • Add a specific volume or mass ratio of [AMIM][DCA] to the separatory funnel. The optimal ratio will depend on the specific application and should be determined experimentally.

    • Stopper the funnel and shake vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and mass transfer. A mechanical shaker can be used for consistency. For hydrophilic ILs forming aqueous two-phase systems, a salt solution is added at this stage.

  • Phase Separation:

    • Allow the mixture to stand undisturbed for a period to allow for complete phase separation (e.g., 1-12 hours). The less dense phase will be on top.

    • Carefully separate the two phases. The [AMIM][DCA] phase containing the extracted organic compound is the extract phase, and the original sample matrix is the raffinate phase.

  • Analysis:

    • Analyze the concentration of the target organic compound in both the extract and raffinate phases using a suitable analytical technique (e.g., GC-FID for hydrocarbons, HPLC-UV for phenols and pharmaceuticals).

    • Calculate the distribution coefficient (D) and extraction efficiency (E%) using the following equations:

      • D = [Concentration in IL phase] / [Concentration in raffinate phase]

      • E% = (Initial amount - Amount in raffinate) / Initial amount * 100

Protocol for Regeneration of [AMIM][DCA]

The non-volatile nature of ionic liquids allows for their recovery and reuse, which is crucial for the economic and environmental sustainability of the process.

Method 1: Back-Extraction

This method is suitable when the extracted organic compound can be transferred to a third solvent.

  • Solvent Selection: Choose a volatile organic solvent in which the target organic compound is highly soluble but [AMIM][DCA] is not.

  • Back-Extraction: Mix the [AMIM][DCA] extract phase with the chosen solvent and agitate. The target compound will partition into the new solvent.

  • Separation: Separate the two phases.

  • Recovery: The target compound can be recovered from the volatile solvent by evaporation. The [AMIM][DCA] can be dried under vacuum to remove any residual solvent and then be reused.

Method 2: Vacuum Distillation/Evaporation

This method is effective for separating volatile organic compounds from the non-volatile ionic liquid.

  • Setup: Place the [AMIM][DCA] extract phase in a round-bottom flask connected to a rotary evaporator or a vacuum distillation apparatus.

  • Evaporation: Apply vacuum and gently heat the flask. The more volatile organic compound will evaporate and can be collected in a cold trap.

  • Recovery: The purified [AMIM][DCA] remains in the flask and can be reused after cooling.

Conclusion

[AMIM][DCA] is a versatile and efficient ionic liquid for the liquid-liquid extraction of a range of organic compounds. Its favorable physicochemical properties and the potential for regeneration make it a promising green alternative to traditional organic solvents in various industrial and research applications. Further research is encouraged to explore its application in the extraction of a wider array of pharmaceuticals and other high-value bioactive molecules.

Application Notes and Protocols: 1-Allyl-3-methylimidazolium Dicyanamide in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) Dicyanamide (B8802431) ([AMIM][DCA]) as an electrolyte component in dye-sensitized solar cells (DSSCs). This document includes detailed experimental protocols for the synthesis of the ionic liquid, the fabrication of DSSCs, and a summary of expected performance metrics based on available data for similar compounds.

Introduction

Dye-sensitized solar cells (DSSCs) are a promising third-generation photovoltaic technology due to their low production cost and good performance in various light conditions. The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. Traditional electrolytes based on organic solvents suffer from issues of volatility and leakage, which can compromise the long-term stability of the device.

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, offer a promising alternative due to their negligible vapor pressure, high thermal stability, and good ionic conductivity. 1-Allyl-3-methylimidazolium dicyanamide is an imidazolium-based ionic liquid that has been explored for use in DSSC electrolytes. Its dicyanamide anion is known to contribute to low viscosity and good electrochemical stability. This document outlines the synthesis of [AMIM][DCA] and its application in DSSC fabrication.

Data Presentation

The following tables summarize the photovoltaic performance of DSSCs using imidazolium-based ionic liquid electrolytes. While specific data for this compound is limited, the data for analogous compounds provide an expected performance range.

Table 1: Photovoltaic Performance of DSSCs with Dicyanamide-Based Ionic Liquid Electrolytes

Ionic Liquid ElectrolyteVoc (V)Jsc (mA/cm2)Fill Factor (FF)Efficiency (η) (%)Reference
1-Ethyl-3-methylimidazolium dicyanamide (EMImDCA)---0.7 - 1.7
Binary Electrolyte (20 wt% AMIM-DCA in Acetonitrile)0.628---[1]

Note: The performance of DSSCs is highly dependent on the specific experimental conditions, including the dye, semiconductor material, and cell assembly.

Experimental Protocols

Protocol 1: Synthesis of this compound ([AMIM][DCA])

This protocol describes a two-step synthesis of this compound, starting with the synthesis of the chloride precursor followed by an anion exchange reaction.

Step 1: Synthesis of 1-Allyl-3-methylimidazolium Chloride ([AMIM][Cl])

This procedure is adapted from a microwave-assisted synthesis method.[2]

Materials:

  • N-methylimidazole

  • Allyl chloride

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a sealed microwave reactor vessel, combine N-methylimidazole and allyl chloride in a 1:1.2 molar ratio.

  • Irradiate the mixture in the microwave reactor at 100°C for 10-15 minutes.

  • After the reaction, allow the vessel to cool to room temperature.

  • The product, 1-allyl-3-methylimidazolium chloride, is a viscous liquid.

  • The purity of the product can be checked by 1H NMR spectroscopy.

Step 2: Anion Exchange to this compound ([AMIM][DCA])

This procedure is a general method for anion exchange of imidazolium (B1220033) halides.[1][3]

Materials:

  • 1-Allyl-3-methylimidazolium chloride ([AMIM][Cl])

  • Sodium dicyanamide (Na[N(CN)2])

  • Acetone (B3395972)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 1-Allyl-3-methylimidazolium chloride in acetone in a round-bottom flask.

  • In a separate container, dissolve a 1.1 molar equivalent of sodium dicyanamide in acetone.

  • Slowly add the sodium dicyanamide solution to the stirring solution of [AMIM][Cl].

  • A white precipitate of sodium chloride (NaCl) will form.

  • Allow the reaction to stir at room temperature for 12-24 hours to ensure complete anion exchange.

  • Separate the NaCl precipitate from the solution by filtration.

  • Remove the acetone from the filtrate under reduced pressure to yield this compound as a liquid.

  • The final product should be dried under vacuum to remove any residual solvent.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the assembly of a DSSC using a prepared TiO2 photoanode, a dye, the [AMIM][DCA]-based electrolyte, and a counter electrode.

Materials:

  • FTO (Fluorine-doped Tin Oxide) conductive glass

  • TiO2 paste

  • Doctor blade or screen printer

  • Furnace

  • Ruthenium-based dye (e.g., N719) or other suitable sensitizer

  • Ethanol (B145695)

  • Platinum precursor solution (e.g., H2PtCl6) or platinized FTO glass

  • This compound electrolyte (either pure or as a binary mixture with acetonitrile, iodide, and triiodide)

  • Surlyn or other sealant

  • Binder clips

Procedure:

1. Photoanode Preparation: a. Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol. b. Apply a layer of TiO2 paste to the conductive side of the FTO glass using the doctor blade method or screen printing to achieve a uniform thickness. c. Dry the TiO2 film at 120°C for 15 minutes. d. Sinter the TiO2 film in a furnace at 450-500°C for 30 minutes to create a porous, crystalline structure. e. Allow the photoanode to cool to room temperature.

2. Dye Sensitization: a. While still warm (around 80°C), immerse the TiO2 photoanode in a solution of the dye (e.g., 0.3-0.5 mM N719 in ethanol) for 12-24 hours. b. After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and allow it to air dry.

3. Counter Electrode Preparation: a. Clean another piece of FTO glass as described in step 1a. b. Deposit a thin layer of platinum on the conductive side of the FTO glass. This can be done by drop-casting a solution of H2PtCl6 in isopropanol (B130326) and then heating it at 400°C for 15 minutes.

4. DSSC Assembly: a. Place a thin spacer or a Surlyn gasket around the TiO2 film on the photoanode. b. Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other. c. Clamp the two electrodes together using binder clips. d. Introduce the this compound based electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode via capillary action. e. Seal the holes with a small piece of Surlyn and a coverslip by heating to prevent electrolyte leakage.

Mandatory Visualizations

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly FTO_Cleaning_A FTO Glass Cleaning TiO2_Coating TiO₂ Paste Coating FTO_Cleaning_A->TiO2_Coating Sintering Sintering at 450-500°C TiO2_Coating->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Assembly Sandwich Electrodes Dye_Sensitization->Assembly FTO_Cleaning_C FTO Glass Cleaning Pt_Deposition Platinum Deposition FTO_Cleaning_C->Pt_Deposition Pt_Deposition->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling Sealing Sealing Electrolyte_Filling->Sealing DSSC_Working_Principle Photoanode Photoanode (TiO₂ + Dye) External_Load External Load Photoanode->External_Load e⁻ Counter_Electrode Counter Electrode (Pt) Electrolyte Electrolyte (I⁻/I₃⁻ in [AMIM][DCA]) Counter_Electrode->Electrolyte e⁻ injection Electrolyte->Photoanode Dye Regeneration (I⁻) External_Load->Counter_Electrode e⁻

References

Troubleshooting & Optimization

Improving thermal stability of imidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazolium-based ionic liquids (ILs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving and assessing the thermal stability of these versatile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the thermal stability of an imidazolium-based ionic liquid?

A1: The thermal stability of imidazolium-based ILs is primarily influenced by the structure of the anion and cation. The anion typically plays the most significant role.[1][2] Other critical factors include the presence of impurities (e.g., water, halides), the length of the alkyl chain on the cation, and the experimental atmosphere (inert vs. reactive).[1][2]

Q2: How does the choice of anion affect thermal stability?

A2: The anion's properties, such as its nucleophilicity and basicity, are crucial.[3][4] Highly basic anions, like acetate, can deprotonate the imidazolium (B1220033) cation to form a reactive N-heterocyclic carbene (NHC), leading to lower thermal stability.[3] In contrast, weakly coordinating, non-basic anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) generally result in the most thermally stable ILs.[2][5] The stability often decreases with increasing anion nucleophilicity and hydrophilicity.[6]

Q3: What is the impact of the cation's alkyl chain length on thermal stability?

A3: Generally, increasing the length of the alkyl side chain on the imidazolium cation tends to decrease thermal stability.[7] This is because longer alkyl chains can weaken the bond between the chain and the imidazolium ring, making it more susceptible to thermal decomposition.[1]

Q4: My ionic liquid is decomposing at a lower temperature than specified. What could be the cause?

A4: Premature decomposition is often caused by impurities.[1] Water, residual halides from synthesis (e.g., Cl⁻, Br⁻), and metal oxides can significantly lower the decomposition temperature.[1][2] It is also important to consider that standard decomposition temperatures (T_onset) are often measured with rapid heating rates (e.g., 10-20 °C/min), which can overestimate long-term stability.[8][9] For long-duration applications, even at temperatures well below the reported T_onset, slow degradation can occur.[8][10]

Q5: How does the atmosphere (e.g., nitrogen vs. air) affect thermal stability measurements?

A5: The atmosphere has a significant impact. The presence of oxygen or air can accelerate degradation, leading to lower decomposition temperatures compared to measurements taken under an inert nitrogen atmosphere.[1] For instance, the onset decomposition temperature for [NTf₂]⁻ based ILs can be 38 °C to 97 °C lower in oxygen than in nitrogen.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Ionic liquid discolors (e.g., turns yellow/brown) upon heating. 1. Thermal degradation is occurring, even if below the published T_onset. 2. Presence of reactive impurities from synthesis.1. Reduce the operating temperature. 2. Purify the ionic liquid using methods like activated carbon or alumina (B75360) treatment (see Protocol 2). 3. Ensure you are operating under an inert atmosphere (e.g., N₂ or Ar).
Inconsistent results in thermal analysis (TGA). 1. Variable heating rates between experiments.[1] 2. Presence of water or volatile impurities. 3. Different sample mass or pan material.[2]1. Use a standardized, reproducible heating rate for all comparative tests. Slower rates often give a more accurate picture of long-term stability.[8] 2. Thoroughly dry the IL sample under high vacuum before analysis. 3. Maintain consistent sample mass and use the same pan type (e.g., platinum, ceramic) for all runs.[11]
Poor performance in a high-temperature application. 1. The chosen IL has insufficient intrinsic thermal stability for the application. 2. The long-term thermal stability is much lower than the short-term (ramped TGA) stability suggests.[2][12]1. Select an IL with a more stable anion (e.g., [Tf₂N]⁻, [PF₆]⁻ over halides or carboxylates).[7][13] 2. Perform isothermal TGA experiments at your target operating temperature to determine the actual long-term stability and decomposition rate (see Protocol 1).[2]
Formation of unexpected byproducts in a reaction. 1. The ionic liquid is not just a solvent but is reacting at elevated temperatures. 2. Degradation products of the IL (e.g., alkyl imidazoles) are interfering with the reaction.[3]1. Lower the reaction temperature. 2. Choose a more thermally robust IL. 3. Analyze the IL post-reaction to check for degradation products.

Visualizing Key Processes

Common Thermal Degradation Pathways

The two primary mechanisms for the thermal decomposition of imidazolium-based ILs are Sₙ2 nucleophilic attack and deprotonation to form an N-heterocyclic carbene (NHC). The dominant pathway is heavily influenced by the nature of the anion.

Fig. 1: Primary Thermal Degradation Pathways of Imidazolium ILs IL Imidazolium Cation [C(n)MIM]⁺ + Anion⁻ SN2 Sₙ2 Nucleophilic Attack (Dominant for Nucleophilic Anions like Halides) IL->SN2 Anion⁻ attacks alkyl group NHC_Pathway Deprotonation at C2 (Dominant for Basic Anions like Acetate) IL->NHC_Pathway Anion⁻ acts as base SN2_Products Products: 1-Alkylimidazole + Alkyl Halide / Ester SN2->SN2_Products NHC Intermediate: N-Heterocyclic Carbene (NHC) NHC_Pathway->NHC NHC_Products Further Degradation Products: (e.g., Dimeric Imidazoles, Amines) NHC->NHC_Products

Caption: Primary Thermal Degradation Pathways of Imidazolium ILs.

Troubleshooting Workflow for IL Instability

This flowchart provides a logical sequence for diagnosing and resolving issues related to the thermal instability of ionic liquids.

Fig. 2: Troubleshooting Workflow for IL Thermal Instability start Problem: Unexpected Degradation or Discoloration q1 Is the IL purity confirmed? (e.g., low water/halide content) start->q1 a1_no Action: Purify the IL. (See Protocol 2) q1->a1_no No q2 Are you using an inert atmosphere (N₂/Ar)? q1->q2 Yes a1_no->q2 a2_no Action: Switch to an inert atmosphere to prevent oxidative decay. q2->a2_no No q3 Is the operating T° << T_onset? (Consider long-term stability) q2->q3 Yes a2_no->q3 a3_no Action: Lower operating temperature or perform isothermal TGA to find safe limit. q3->a3_no No q4 Is the anion known to have high stability? (e.g., [Tf₂N]⁻, [PF₆]⁻) q3->q4 Yes a3_no->q4 a4_no Action: Select an IL with a more thermally stable anion. q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

Caption: Troubleshooting Workflow for IL Thermal Instability.

Quantitative Data

The thermal stability of an ionic liquid is highly dependent on its constituent ions and the conditions of measurement. The following table summarizes the onset decomposition temperatures (T_onset) for several common 1-butyl-3-methylimidazolium ([bmim]⁺) based ILs.

CationAnionT_onset (°C)Heating Rate (°C/min)AtmosphereReference
[bmim]⁺Acetate ([OAc]⁻)~24210N/A[3]
[bmim]⁺Chloride ([Cl]⁻)~29010N/A[3]
[bmim]⁺Bromide ([Br]⁻)~293N/AN/A[14]
[bmim]⁺Methyl Sulfate ([MeSO₄]⁻)~36310N/A[3]
[bmim]⁺Tetrafluoroborate ([BF₄]⁻)~350-40010Air/N₂[7][15]
[bmim]⁺Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)>40010N₂[2]

Note: Values are approximate and can vary significantly based on purity and specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining both short-term (ramped) and long-term (isothermal) thermal stability.

1. Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance.

  • Sample pans (platinum, alumina, or ceramic).[11]

  • High-purity nitrogen gas supply.

2. Sample Preparation:

  • Place 5-10 mg of the ionic liquid into a TGA sample pan.

  • To remove residual water and other volatile impurities, dry the sample under a high vacuum (<1 mbar) at an elevated temperature (e.g., 80-100 °C) for several hours until the mass is constant. This step is critical for accurate measurements.

3. Method A: Ramped TGA (Short-Term Stability)

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant heating rate (a standard rate is 10 °C/min).[11]

  • Record the sample mass as a function of temperature.

4. Method B: Isothermal TGA (Long-Term Stability)

  • Place the prepared sample in the TGA and establish an inert atmosphere as described above.

  • Rapidly heat the sample to the desired constant temperature (this should be a temperature relevant to your application and below the T_onset found in the ramped analysis).

  • Hold the sample at this temperature for an extended period (e.g., 1 to 24 hours), recording the mass loss over time.[2][15]

5. Data Analysis:

  • For Ramped TGA: Determine the onset decomposition temperature (T_onset), which is often calculated as the temperature at which a specific amount of mass loss (e.g., 5% or 10%) has occurred, or by the intersection of the baseline tangent with the tangent of the decomposition curve.[1]

  • For Isothermal TGA: Plot the percentage of mass loss versus time to determine the rate of decomposition at a specific temperature. This data is crucial for predicting the lifetime of the IL in a real-world application.[2][12]

Protocol 2: General Purification of Imidazolium-Based Ionic Liquids

This protocol is designed to remove common impurities such as color, residual halides, and water.

1. Materials:

  • Ionic Liquid (as synthesized or commercial grade).

  • Activated carbon (decolorizing).

  • Basic or neutral alumina (for removing acidic/halide impurities).

  • An appropriate organic solvent in which the IL is soluble (e.g., acetonitrile, dichloromethane).[6]

  • Deionized water.

  • Rotary evaporator and high-vacuum line.

2. Procedure:

  • Dissolution: Dissolve the ionic liquid in a minimal amount of the chosen organic solvent.

  • Decolorization: Add activated carbon (approx. 1-2% by weight) to the solution. Stir the mixture vigorously at room temperature for 2-4 hours.

  • Filtration: Remove the activated carbon by vacuum filtration through a pad of Celite or a fine porosity filter paper. If color persists, repeat the previous step.

  • Removal of Halides/Acidic Impurities:

    • For hydrophobic ILs, wash the organic solution several times with deionized water in a separatory funnel to remove water-soluble impurities like halide salts.

    • Alternatively, pass the organic solution through a short column packed with basic or neutral alumina.[16]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Drying: Transfer the ionic liquid to a flask and dry under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours or until no further mass loss is observed.[16] This step is crucial to remove water, which significantly impacts thermal stability.

3. Purity Confirmation:

  • The purity of the IL can be checked using techniques such as NMR spectroscopy (to confirm structure and absence of solvent), Karl Fischer titration (for water content), and ion chromatography (for halide content).

References

Technical Support Center: Optimizing Cellulose Processing with 1-Allyl-3-methylimidazolium Dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][dca]) in cellulose (B213188) processing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments with [AMIM][dca] and cellulose.

Q1: My cellulose/[AMIM][dca] solution is too viscous to handle. How can I reduce its viscosity?

High viscosity is a common challenge in cellulose processing with ionic liquids. Here are the two primary methods to reduce the viscosity of your solution:

  • Increase the Temperature: The viscosity of ionic liquid-cellulose solutions is highly dependent on temperature. Increasing the temperature of your solution will significantly decrease its viscosity. For many imidazolium-based ionic liquids, a temperature range of 60-100 °C is effective.[1] However, be mindful of potential cellulose degradation at prolonged high temperatures.

  • Use a Co-solvent: The addition of a co-solvent can dramatically lower the viscosity of the cellulose/[AMIM][dca] solution.[2][3] Common and effective co-solvents include:

    • Dimethyl Sulfoxide (DMSO): DMSO is a highly effective and widely used co-solvent that can significantly reduce viscosity and improve the dissolution rate of cellulose in ionic liquids.[3][4]

    • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are also effective co-solvents for reducing viscosity and can enhance the spinnability of cellulose solutions.[5][6]

    • Polyethylene Glycol (PEG): Low molecular weight PEG can be used as a co-solvent to create a less viscous and sustainable solvent system.[7][8]

Q2: What is a typical starting viscosity for pure 1-Allyl-3-methylimidazolium dicyanamide?

The viscosity of pure this compound at 25 °C is approximately 17.6 cP (mPa·s). This is relatively low compared to many other ionic liquids, particularly those with halide anions, making it a good candidate for cellulose processing.[6]

Q3: How does cellulose concentration affect the viscosity of the solution?

The viscosity of the solution increases significantly with higher concentrations of cellulose. Above a certain critical concentration, where polymer chains begin to entangle, the viscosity will increase sharply. If you are experiencing very high viscosity, consider reducing the cellulose concentration in your experiment.

Q4: Will adding a co-solvent affect the cellulose dissolution capacity of [AMIM][dca]?

The effect of a co-solvent on cellulose solubility depends on the co-solvent and its concentration. While co-solvents like DMSO can enhance the dissolution rate by reducing viscosity and improving mass transfer, adding too much of a co-solvent can sometimes decrease the overall solubility of cellulose.[3][4] It is crucial to optimize the ratio of [AMIM][dca] to the co-solvent for your specific application. Water, for instance, is generally considered an anti-solvent for cellulose in most ionic liquids and its presence can hinder dissolution.[9]

Q5: Are there any safety precautions I should take when heating [AMIM][dca] and its solutions?

While ionic liquids have low vapor pressure, it is always recommended to work in a well-ventilated area, such as a fume hood, especially when heating.[7] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Quantitative Data Summary

The following tables summarize key quantitative data related to the viscosity of relevant ionic liquids and their cellulose solutions.

Table 1: Physical Properties of this compound ([AMIM][dca])

PropertyValueTemperature (°C)
Viscosity17.6 cP25
Density1.11 g/cm³24
Molecular Weight189.22 g/mol N/A

Data sourced from RoCo Global.

Table 2: Viscosity of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidViscosity (cP)Temperature (°C)
This compound ([AMIM][dca])17.625
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][dca])16.8N/A
1-Butyl-3-methylimidazolium dicyanamide ([BMIM][dca])28N/A
1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)~2450 (at 20°C)20
1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM][Ac])~440 (with water)25

This table provides a comparison of the viscosity of [AMIM][dca] with other common ionic liquids. Note that the viscosity of halide-containing ionic liquids is significantly higher.

Experimental Protocols

Below are generalized methodologies for key experiments. These should be adapted based on your specific research needs and laboratory equipment.

Protocol 1: Dissolution of Cellulose in [AMIM][dca]

  • Drying: Dry the cellulose (e.g., microcrystalline cellulose) under vacuum at a suitable temperature (e.g., 60-80 °C) for at least 12 hours to remove moisture. Ensure the [AMIM][dca] is also dry, as water can negatively impact cellulose dissolution.[9]

  • Mixing: In a sealed vessel, add the dried cellulose to the [AMIM][dca]. The concentration of cellulose can range from 1 to 15 wt%, depending on the desired viscosity and application.

  • Heating and Stirring: Heat the mixture to the desired temperature (e.g., 80-100 °C) with continuous stirring. A mechanical stirrer or a magnetic stir bar can be used. The dissolution time will vary depending on the cellulose concentration, temperature, and particle size of the cellulose.

  • Observation: The dissolution process is complete when the solution becomes clear and homogeneous upon visual inspection.

Protocol 2: Viscosity Measurement of Cellulose/[AMIM][dca] Solutions

  • Instrumentation: A rotational rheometer is the preferred instrument for accurately measuring the viscosity of ionic liquid-cellulose solutions. A cone-plate or parallel-plate geometry is suitable. A capillary viscometer can also be used for less viscous solutions.[10][11]

  • Sample Loading: Carefully load the prepared cellulose/[AMIM][dca] solution onto the rheometer plate, ensuring no air bubbles are trapped.

  • Temperature Control: Use a Peltier or other temperature control system to maintain the desired measurement temperature. Allow the sample to equilibrate at the set temperature before starting the measurement.

  • Shear Rate Sweep: Perform a shear rate sweep to determine the viscosity profile of the solution. For many cellulose solutions, you will observe shear-thinning behavior, where the viscosity decreases with an increasing shear rate.

  • Data Analysis: Record the viscosity as a function of the shear rate. The zero-shear viscosity is often reported for comparison purposes.

Visualizations

Diagram 1: Factors Influencing the Viscosity of Cellulose/[AMIM][dca] Solutions

ViscosityFactors cluster_factors Influencing Factors Viscosity Viscosity of Cellulose/[AMIM][dca] Solution Temperature Temperature Viscosity->Temperature Increase leads to Decrease Cellulose_Concentration Cellulose Concentration Viscosity->Cellulose_Concentration Increase leads to Increase Co_solvent Co-solvent Addition Viscosity->Co_solvent Addition leads to Decrease Workflow Start Start: Dried Cellulose & [AMIM][dca] Dissolution Dissolution (Heating & Stirring) Start->Dissolution Viscosity_Measurement Viscosity Measurement (Optional) Dissolution->Viscosity_Measurement Processing Cellulose Processing (e.g., Spinning, Casting) Dissolution->Processing Viscosity_Measurement->Processing Regeneration Regeneration (e.g., with Water/Alcohol) Processing->Regeneration End End: Regenerated Cellulose Regeneration->End

References

Technical Support Center: [AMIM][DCA] and Water Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) and its aqueous solutions. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data on the effect of water content on the properties of [AMIM][DCA].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My measured viscosity for 'pure' [AMIM][DCA] is significantly lower than expected. What could be the cause?

A1: The most probable cause is water contamination. Dicyanamide-based ionic liquids are often hygroscopic and readily absorb moisture from the atmosphere. Even small amounts of water can significantly reduce the viscosity of [AMIM][DCA].

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your sample.[1][2][3][4]

    • Drying Procedure: Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours or until the water content is acceptably low.

    • Inert Atmosphere: Handle the dried ionic liquid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture.

Q2: The electrical conductivity of my [AMIM][DCA]-water mixture is not changing linearly with the addition of water. Is this normal?

A2: Yes, this is expected behavior. The conductivity of [AMIM][DCA]-water mixtures typically exhibits a non-monotonic trend. Initially, as you add water, the viscosity of the solution decreases, which increases ionic mobility and thus conductivity. However, beyond a certain water concentration, the dilution effect starts to dominate, leading to a decrease in the number of charge carriers per unit volume, and consequently, the overall conductivity decreases.[5][6][7]

Q3: I am observing inconsistencies in my density measurements for [AMIM][DCA]-water mixtures. What are the likely sources of error?

A3: Inaccurate composition and temperature fluctuations are the most common sources of error in density measurements.

  • Troubleshooting Steps:

    • Precise Mixture Preparation: Prepare your mixtures gravimetrically using an analytical balance to ensure accurate mole fractions.

    • Temperature Control: Use a calibrated thermostat or a water bath to maintain a constant and uniform temperature throughout the measurement process. Density is highly dependent on temperature.

    • Degassing: Ensure that there are no air bubbles in your sample, as they can significantly affect density readings.

Q4: How does the presence of water affect the thermal stability of [AMIM][DCA]?

A4: The presence of water can slightly lower the onset of thermal decomposition of [AMIM][DCA]. Thermogravimetric analysis (TGA) of hydrated ionic liquids often shows an initial weight loss at around 100 °C, which corresponds to the evaporation of water.[8] The actual decomposition of the ionic liquid itself occurs at a higher temperature. It is crucial to use dried samples for accurate thermal stability assessment.[9][10]

Data Presentation: Properties of [AMIM][DCA]-Water Mixtures

The following tables summarize the effect of water content on the key properties of imidazolium-based dicyanamide ionic liquids. Data for [AMIM][DCA] is supplemented with data from structurally similar ionic liquids to indicate expected trends.

Table 1: Effect of Water on the Viscosity of Imidazolium-Dicyanamide Ionic Liquids

Ionic LiquidWater Mole FractionTemperature (°C)Viscosity (mPa·s)Reference
[BMIM][DCA]0.002523.4--INVALID-LINK--[11]
[BMIM][DCA]0.20259.8--INVALID-LINK--[11]
[BMIM][DCA]0.40254.5--INVALID-LINK--[11]
[BMIM][DCA]0.60252.5--INVALID-LINK--[11]

Table 2: Effect of Water on the Density of Imidazolium-Dicyanamide Ionic Liquids

Ionic LiquidWater Mole FractionTemperature (°C)Density (g/cm³)Reference
[BMIM][DCA]0.00251.054--INVALID-LINK--[11]
[BMIM][DCA]0.20251.048--INVALID-LINK--[11]
[BMIM][DCA]0.40251.040--INVALID-LINK--[11]
[BMIM][DCA]0.60251.030--INVALID-LINK--[11]
[EMIM][DCA]0.00201.076--INVALID-LINK--[12]
[EMIM][DCA]~0.50201.055--INVALID-LINK--[12]

Table 3: Effect of Water on the Electrical Conductivity of Imidazolium-Based Ionic Liquids

Ionic LiquidWater Mole FractionTemperature (°C)Electrical Conductivity (S/m)Reference
[AMIM]Cl0.225~2.5--INVALID-LINK--[6]
[AMIM]Cl0.425~4.5--INVALID-LINK--[6]
[AMIM]Cl0.625~6.0--INVALID-LINK--[6]
[AMIM]Cl0.825~5.5--INVALID-LINK--[6]
[EMIM][DCA]0.00201.6--INVALID-LINK--[12]
[EMIM][DCA]~0.90207.0 (maximum)--INVALID-LINK--[12]

Experimental Protocols

1. Preparation of [AMIM][DCA]-Water Mixtures

  • Objective: To prepare a series of [AMIM][DCA]-water mixtures with precise compositions.

  • Materials:

    • Dried [AMIM][DCA] (water content < 100 ppm)

    • Deionized or distilled water

    • Analytical balance (readability ± 0.1 mg)

    • Glass vials with airtight seals

  • Procedure:

    • Handle the dried [AMIM][DCA] in a glovebox or under an inert atmosphere.

    • Tare a clean, dry vial on the analytical balance.

    • Add the desired mass of [AMIM][DCA] to the vial and record the exact mass.

    • Add the required mass of water to the vial to achieve the target mole fraction and record the exact mass.

    • Seal the vial tightly and mix the contents thoroughly using a vortex mixer or by gentle shaking until a homogeneous solution is formed.

    • Prepare a series of mixtures covering the desired concentration range.

2. Measurement of Water Content by Karl Fischer Titration

  • Objective: To accurately determine the water content in [AMIM][DCA].

  • Apparatus:

    • Karl Fischer titrator (volumetric or coulometric)

  • Procedure:

    • Follow the manufacturer's instructions for the specific Karl Fischer titrator model.

    • Use a suitable solvent system. For ionic liquids, a co-solvent such as formamide (B127407) or a specialized ionic liquid-based Karl Fischer reagent may be necessary to ensure complete dissolution.[1][2][3]

    • Inject a known mass of the [AMIM][DCA] sample into the titration cell.

    • The titrator will automatically perform the titration and provide the water content, typically in ppm or percentage.

3. Viscosity Measurement

  • Objective: To measure the dynamic viscosity of [AMIM][DCA]-water mixtures.

  • Apparatus:

    • Rheometer (cone-and-plate or parallel-plate) or a calibrated viscometer (e.g., Ubbelohde type).

    • Temperature-controlled jacket or bath.

  • Procedure (using a rheometer):

    • Set the desired temperature for the measurement.

    • Place a small, known volume of the sample onto the lower plate of the rheometer.

    • Lower the upper plate (cone or parallel plate) to the correct gap distance.

    • Allow the sample to thermally equilibrate for a few minutes.

    • Perform a shear rate sweep to ensure the fluid exhibits Newtonian behavior (viscosity is independent of shear rate) in the measurement range.

    • Record the viscosity at a constant shear rate within the Newtonian plateau.

4. Electrical Conductivity Measurement

  • Objective: To measure the electrical conductivity of [AMIM][DCA]-water mixtures.

  • Apparatus:

    • Conductivity meter with a calibrated probe.

    • Temperature-controlled water bath.

  • Procedure:

    • Calibrate the conductivity probe using standard solutions of known conductivity.

    • Immerse the probe in the [AMIM][DCA]-water mixture, ensuring the electrodes are fully submerged.

    • Allow the sample to reach thermal equilibrium in the temperature-controlled bath.

    • Record the conductivity reading once it has stabilized.[13][14]

    • Rinse the probe thoroughly with deionized water and dry it before measuring the next sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Property Measurement Dry_IL Dry [AMIM][DCA] (High Vacuum, ~70°C) KF_Titration Measure Water Content (Karl Fischer Titration) Dry_IL->KF_Titration Measure_Stability Thermal Stability (TGA) Dry_IL->Measure_Stability Prepare_Mixtures Prepare Mixtures (Gravimetrically) KF_Titration->Prepare_Mixtures Measure_Viscosity Viscosity Measurement (Rheometer/Viscometer) Prepare_Mixtures->Measure_Viscosity Measure_Conductivity Conductivity Measurement (Conductivity Meter) Prepare_Mixtures->Measure_Conductivity Measure_Density Density Measurement (Densitometer) Prepare_Mixtures->Measure_Density

Caption: Experimental workflow for the preparation and characterization of [AMIM][DCA]-water mixtures.

Property_Relationships Water_Content Increasing Water Content Viscosity Viscosity Water_Content->Viscosity Decreases Density Density Water_Content->Density Decreases Conductivity Electrical Conductivity Water_Content->Conductivity Increases, then Decreases

References

Technical Support Center: Regeneration and Recycling of 1-Allyl-3-methylimidazolium Dicyanamide ([AMIM][dca])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the regeneration and recycling of the ionic liquid 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][dca]) after experimental use. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the efficient and sustainable use of this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration of [AMIM][dca] important?

A1: The regeneration and recycling of [AMIM][dca] are crucial for several reasons. Primarily, it significantly reduces the operational costs associated with its use, as ionic liquids can be expensive.[1][2] Furthermore, recycling minimizes the environmental impact by reducing chemical waste and the demand for raw materials for its synthesis.[1][2]

Q2: What are the common methods for regenerating [AMIM][dca]?

A2: Common methods for the recovery of ionic liquids like [AMIM][dca] from solutions include distillation, liquid-liquid extraction, adsorption, and membrane separation processes such as nanofiltration.[1][3][4] The choice of method depends on the nature of the impurities and the process from which the ionic liquid is being recovered.

Q3: What types of impurities are typically found in used [AMIM][dca]?

A3: When used in biomass processing, for instance, common impurities in the analogous ionic liquid 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) include residual biomass, dissolved lignin (B12514952), and hemicellulose-derived saccharides.[5] In other applications, impurities could include unreacted starting materials, byproducts, and residual solvents from extraction processes.

Q4: Can [AMIM][dca] be thermally degraded during regeneration?

A4: While many ionic liquids are known for their thermal stability, prolonged exposure to high temperatures, especially in the presence of certain impurities, can lead to degradation.[1] For [AMIM][dca], it is advisable to use vacuum distillation to lower the boiling point of volatile impurities and minimize thermal stress on the ionic liquid.[1][6] The hazardous decomposition products can include carbon monoxide and nitrous gases.[7]

Q5: How can I assess the purity of the regenerated [AMIM][dca]?

A5: The purity of recycled [AMIM][dca] can be determined using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is effective for checking the structural integrity of the ionic liquid.[8] High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity, and Karl Fischer titration is recommended to determine the water content, which can significantly affect its properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery Yield Incomplete extraction or adsorption: The chosen solvent for extraction may not be optimal, or the adsorbent capacity might be insufficient.Optimize the solvent-to-IL ratio or screen different extraction solvents. For adsorption, consider using a larger quantity of adsorbent or a material with a higher surface area and affinity for the IL.
Losses during transfer: Mechanical losses can occur during the various steps of the recovery process.Handle the ionic liquid carefully, ensuring all transfer steps are as complete as possible. Rinsing equipment with a small amount of a suitable solvent and combining it with the bulk of the recycled IL can help minimize losses.[8]
Discoloration of Recycled IL Presence of dissolved impurities: Residual organic matter, such as lignin from biomass, can cause discoloration.[5]Treat the recycled IL with activated carbon, which is effective in removing colored impurities.[9] Subsequent filtration can then remove the activated carbon.
Thermal degradation: Overheating during distillation can lead to the formation of colored degradation products.Use vacuum distillation to reduce the required temperature. Monitor the temperature closely and avoid prolonged heating.
Presence of Water in Recycled IL Incomplete drying: Water is a common impurity, especially if aqueous solutions are used in the regeneration process.Dry the recycled ionic liquid under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours. The use of molecular sieves can also be effective but may require subsequent filtration.[9] The freeze-pump-thaw method is another effective technique for removing dissolved water and air.[9]
Phase Separation Issues (in Liquid-Liquid Extraction) Inappropriate solvent choice: The extracting solvent and the ionic liquid phase may be partially miscible.Select a solvent with low miscibility with the ionic liquid. For hydrophilic ILs like [AMIM][dca], a more hydrophobic solvent would be suitable.
Formation of emulsions: Vigorous mixing can sometimes lead to the formation of stable emulsions.Use gentle mixing or allow for a longer settling time. In some cases, centrifugation can help to break the emulsion.

Quantitative Data on Ionic Liquid Regeneration

The following table summarizes recovery efficiencies for various imidazolium-based ionic liquids using different regeneration techniques. While specific data for [AMIM][dca] is limited, these values for analogous systems provide a useful benchmark.

Ionic LiquidApplicationRegeneration MethodRecovery Efficiency (%)Reference
[AMIM]ClBiomass FractionationNot specified>94% (after 3 cycles)[5]
[C4MIM]ClAqueous SolutionNanofiltration (NF90)96%[1]
[EIM]ClBiomass PretreatmentVacuum Distillation93%[1]
[bmpy][N(Tf)2]Nitration of AromaticsSolvent Extraction & Steam DistillationGradual mechanical loss observed[8]

Experimental Protocols

Protocol 1: Regeneration of [AMIM][dca] by Solvent Extraction

This protocol is suitable for removing non-volatile organic impurities from [AMIM][dca].

Materials:

  • Used [AMIM][dca] containing non-volatile impurities

  • Ethyl acetate (B1210297) (or another suitable organic solvent with low miscibility with the IL)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Initial Dilution: If the used [AMIM][dca] is highly viscous, dilute it with a small amount of deionized water to reduce viscosity.

  • Solvent Extraction:

    • Transfer the diluted [AMIM][dca] solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently shake the funnel for 5-10 minutes to allow for the transfer of organic impurities to the ethyl acetate phase. Periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate completely. The upper layer will be the ethyl acetate containing the impurities, and the lower layer will be the aqueous [AMIM][dca] solution.

    • Drain the lower aqueous [AMIM][dca] layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete removal of impurities.

  • Removal of Water:

    • Transfer the purified aqueous [AMIM][dca] solution to a round-bottom flask.

    • Remove the water using a rotary evaporator under reduced pressure.

  • Final Drying:

    • For complete removal of residual water and any volatile solvents, dry the [AMIM][dca] under high vacuum at 70-80 °C for at least 4 hours.

  • Purity Analysis:

    • Assess the purity of the regenerated [AMIM][dca] using NMR, HPLC, and Karl Fischer titration.

Protocol 2: Regeneration of [AMIM][dca] by Adsorption

This protocol is effective for removing colored and polar impurities.

Materials:

  • Used [AMIM][dca]

  • Activated carbon (powdered or granular)

  • An appropriate solvent to dissolve the IL if it is too viscous (e.g., acetonitrile (B52724) or acetone)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Dissolution (if necessary): If the used [AMIM][dca] is too viscous, dissolve it in a minimal amount of a suitable volatile solvent to facilitate stirring and filtration.

  • Adsorption:

    • Add activated carbon to the [AMIM][dca] solution (approximately 1-5% w/w of the ionic liquid).

    • Stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the level of impurities.

  • Filtration:

    • Remove the activated carbon by filtration. For larger volumes, a Buchner funnel with a fine filter paper is suitable. For smaller volumes, a syringe filter (e.g., 0.45 µm) can be used.

  • Solvent Removal:

    • If a solvent was used, remove it using a rotary evaporator.

  • Final Drying:

    • Dry the purified [AMIM][dca] under high vacuum at 70-80 °C to remove any residual solvent and water.

  • Purity Analysis:

    • Verify the purity of the regenerated ionic liquid using appropriate analytical methods.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described regeneration protocols.

Solvent_Extraction_Workflow start Used [AMIM][dca] dilution Dilute with Water (optional) start->dilution extraction Liquid-Liquid Extraction with Ethyl Acetate dilution->extraction separation Phase Separation extraction->separation aq_phase Aqueous [AMIM][dca] Phase separation->aq_phase Lower Layer org_phase Organic Phase (Impurities) separation->org_phase Upper Layer water_removal Water Removal (Rotary Evaporator) aq_phase->water_removal waste waste drying High Vacuum Drying water_removal->drying end Regenerated [AMIM][dca] drying->end

Caption: Workflow for the regeneration of [AMIM][dca] via solvent extraction.

Adsorption_Workflow start Used [AMIM][dca] dissolution Dissolve in Solvent (optional) start->dissolution adsorption Adsorption with Activated Carbon dissolution->adsorption filtration Filtration adsorption->filtration il_solution Purified [AMIM][dca] Solution filtration->il_solution carbon_waste Activated Carbon with Impurities filtration->carbon_waste solvent_removal Solvent Removal (Rotary Evaporator) il_solution->solvent_removal waste waste drying High Vacuum Drying solvent_removal->drying end Regenerated [AMIM][dca] drying->end

Caption: Workflow for the regeneration of [AMIM][dca] using adsorption.

References

Technical Support Center: Scaling Up Reactions in Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions in ionic liquids.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions and fundamental challenges associated with the transition from laboratory-scale to larger-scale production in ionic liquid media.

Q1: Why is scaling up reactions in ionic liquids more challenging than in conventional organic solvents?

A1: Scaling up reactions in ionic liquids presents unique challenges primarily due to their distinct physical properties compared to conventional volatile organic compounds (VOCs). The main difficulties arise from:

  • High Viscosity: Many ionic liquids are significantly more viscous (2 to 100 times more than common organic solvents), which impedes efficient mixing and mass transfer, especially in larger reactors.[1][2][3]

  • Heat Transfer Limitations: The combination of high viscosity and the decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation from exothermic reactions difficult, increasing the risk of thermal runaways and side product formation.[4][5][6][7]

  • Product Separation: The negligible vapor pressure of ionic liquids means that product isolation via distillation is only feasible if the product itself is volatile.[8][9] This necessitates alternative separation techniques like liquid-liquid extraction, precipitation, or membrane filtration, which come with their own scale-up complexities.

  • Cost and Recycling: Ionic liquids are generally more expensive than traditional solvents.[1][10][11] Therefore, efficient recycling and reuse are critical for economic viability on an industrial scale, and this adds extra processing steps.[9][12]

  • Hygroscopicity: Many common ionic liquids are hygroscopic, and water content can significantly alter their viscosity and reactivity, making moisture control a critical parameter during scale-up.[13][14]

Q2: How does the high viscosity of ionic liquids impact my scaled-up reaction?

A2: High viscosity is a major obstacle in scaling up ionic liquid-based processes and can lead to several problems:

  • Poor Mixing and Mass Transfer: Inadequate mixing can result in localized "hot spots" in exothermic reactions and concentration gradients, leading to incomplete reactions, lower yields, and increased impurity formation. In biphasic systems, high viscosity limits the interfacial area between the phases, slowing down mass transfer-limited reactions.[15][16]

  • Inefficient Heat Transfer: Viscous liquids form thick boundary layers at the reactor wall, which increases the resistance to heat transfer. This makes it challenging to both heat the reaction to the desired temperature and, more critically, to remove heat from exothermic processes.[4][5][6]

  • Pumping and Handling Difficulties: Highly viscous fluids require more powerful pumps and specialized equipment for transfer and handling, which adds to the capital and operational costs of the process.

  • Difficult Filtration: If your process involves the filtration of a solid product or catalyst, the high viscosity of the ionic liquid will significantly slow down the filtration rate, creating a bottleneck in your workflow.

Q3: What are the primary methods for separating my product from an ionic liquid at a larger scale?

A3: The choice of separation method depends on the properties of your product and the ionic liquid. The most common techniques are:

  • Distillation/Evaporation: This is the preferred method if your product is volatile and thermally stable, while the ionic liquid is non-volatile. Vacuum distillation is often employed to reduce the required temperature.[8][9]

  • Liquid-Liquid Extraction: If your product has preferential solubility in a solvent that is immiscible with the ionic liquid (e.g., diethyl ether, hexane, or supercritical CO2), extraction is a viable option.[17][18]

  • Anti-Solvent Precipitation/Crystallization: The product can be precipitated out of the ionic liquid by adding an "anti-solvent" in which the product is insoluble, but the ionic liquid is at least partially miscible.[17]

  • Adsorption: The product can be selectively adsorbed onto a solid support, which is then separated from the ionic liquid and washed with a solvent to recover the product.

  • Membrane Separation: Techniques like nanofiltration can be used to separate the product from the ionic liquid, although this is often limited by the osmotic pressure of the ionic liquid solution.

Q4: Is it economically viable to use ionic liquids at an industrial scale?

A4: The economic viability of using ionic liquids on a large scale is heavily dependent on the specific process and the efficiency of the ionic liquid recycling program. While the initial purchase price of ionic liquids is often higher than that of traditional organic solvents, several factors can offset this cost:[1][10][11]

  • Increased Yield and Selectivity: In some reactions, ionic liquids can lead to higher yields and selectivities, reducing downstream purification costs.

  • Process Intensification: The use of ionic liquids can sometimes allow for smaller reactor volumes and simplified process designs.

  • Catalyst Recycling: Ionic liquids can be excellent media for immobilizing and recycling expensive catalysts.

  • Efficient Recycling: A high recovery and recycle rate of the ionic liquid is crucial. Losses during workup and purification must be minimized.[9][12]

  • "Green" Advantages: In some industries, the reduced environmental impact and improved safety profile (low volatility, non-flammability) can provide a competitive advantage and reduce regulatory burdens.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the scale-up process.

Mixing and Mass Transfer Issues

Q: My reaction is much slower and gives a lower yield upon scale-up, although I've maintained the same temperature and reaction time. What could be the problem?

A: This is a classic sign of mass transfer limitations due to inadequate mixing in a more viscous medium at a larger scale.

  • Possible Cause: The stirrer speed and design that were effective in a small flask are likely insufficient for the larger reactor volume, leading to poor mixing and concentration gradients.

  • Troubleshooting Steps:

    • Increase Agitation: Gradually increase the stirrer speed. Note that simply increasing the speed may not be enough and could lead to vortexing.

    • Optimize Impeller Design: Consider switching to an impeller designed for high-viscosity fluids, such as an anchor or helical ribbon impeller, to ensure better bulk mixing.

    • Check for Baffles: Ensure your reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

    • Consider Dilution: If permissible for your reaction, a small amount of a less viscous co-solvent can dramatically reduce the overall viscosity and improve mixing.

    • Re-evaluate Reaction Parameters: You may need to increase the reaction time or temperature to compensate for the slower mass transfer at a larger scale.

Heat Transfer and Temperature Control Problems

A: This strongly suggests poor temperature control and the formation of localized "hot spots" due to inefficient heat removal.

  • Possible Cause: The surface-area-to-volume ratio decreases as the reactor size increases, making it much harder to remove heat generated by the reaction. This leads to a higher internal temperature than what your external probe is reading, causing thermal decomposition or side reactions.[4][5][6]

  • Troubleshooting Steps:

    • Reduce Addition Rate: Slow down the rate of addition of the limiting reagent to reduce the instantaneous heat generation rate.

    • Lower Coolant Temperature: Use a colder fluid in the reactor jacket.

    • Improve Agitation: Better mixing will improve the heat transfer from the bulk liquid to the reactor wall.

    • Use a Co-solvent: Adding a small amount of an inert, low-boiling solvent can help dissipate heat through reflux cooling.

    • Model the Heat Transfer: For critical processes, perform reaction calorimetry at the lab scale to accurately model the heat flow and predict the thermal behavior in the larger reactor.[7]

Product Separation and Ionic Liquid Recycling

Q: I'm trying to extract my product with an organic solvent, but I'm getting a stable emulsion and poor phase separation.

A: Emulsion formation is common when mixing viscous ionic liquids with immiscible organic solvents.

  • Possible Cause: The high viscosity of the ionic liquid phase prevents the small droplets of the dispersed phase from coalescing quickly.

  • Troubleshooting Steps:

    • Allow for Longer Settling Times: Be patient; phase separation may take significantly longer than with conventional solvents.

    • Gentle Agitation: Use a slower stirring speed during extraction to minimize the formation of fine droplets.

    • Increase Temperature: Gently warming the mixture (if your product is stable) can reduce the viscosity of the ionic liquid and promote phase separation.

    • Centrifugation: For smaller to medium scales, centrifugation is a very effective way to break emulsions.

    • "Salting Out": Adding a salt that is soluble in the ionic liquid but not the organic phase can sometimes help to break the emulsion.

Q: My recycled ionic liquid is a different color and my reaction yield is decreasing with each recycle.

A: This indicates the accumulation of impurities or degradation of the ionic liquid.

  • Possible Cause: Small amounts of reactants, products, byproducts, or water are accumulating in the ionic liquid with each cycle. Some ionic liquids can also slowly decompose under the reaction conditions.

  • Troubleshooting Steps:

    • Improve the Purification Protocol: Introduce an additional purification step. For example, after product extraction, wash the ionic liquid with a different solvent to remove other impurities.

    • Activated Carbon Treatment: Passing the recycled ionic liquid through a bed of activated carbon can remove colored impurities.[19]

    • Thorough Drying: Ensure the ionic liquid is rigorously dried under high vacuum before reuse, as water content can affect its performance.[13] Use Karl Fischer titration to quantify the water content.[20][21][22][23][24]

    • Characterize the Recycled IL: Use techniques like NMR or mass spectrometry to identify the accumulating impurities. This will help you to devise a more targeted purification strategy.

Section 3: Data Presentation

The following tables provide illustrative quantitative data on key parameters when scaling up reactions in ionic liquids. Note that specific values will vary significantly depending on the ionic liquid, reactants, and equipment used.

Table 1: Comparison of Viscosity for a Common Ionic Liquid and an Organic Solvent

SolventViscosity at 25°C (cP)
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])~100 - 150
Toluene0.59
Water1.00

This table highlights the significant difference in viscosity that needs to be managed during scale-up.

Table 2: Effect of Water Content on the Viscosity of a Hygroscopic Ionic Liquid

Water Content (% w/w)Viscosity of [EMIM][EtSO4] at 25°C (cP) (Illustrative)
0.195
1.070
5.045
10.030

Data illustrates the dramatic decrease in viscosity with increasing water content, which can impact reaction kinetics and mixing.[13][14]

Table 3: Heat Transfer Coefficient Comparison at Different Scales (Illustrative)

Reactor ScaleTypical Overall Heat Transfer Coefficient (U) (W/m²K)
1 L Lab Reactor200 - 400
100 L Pilot Plant Reactor100 - 250
1000 L Production Reactor50 - 150

This table demonstrates how the efficiency of heat transfer typically decreases as the reactor volume increases.[7][25]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to scaling up reactions in ionic liquids.

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a hygroscopic ionic liquid.

Background: Karl Fischer titration is the industry-standard method for measuring water content.[20][21][22][23][24] This protocol outlines the general procedure.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or specialized KF solvent

  • Certified water standard (e.g., Hydranal™-Water Standard 1.0)

  • Gastight syringes and needles

  • Ionic liquid sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Cell Conditioning: Fill the titration cell with anhydrous methanol. The instrument will titrate the residual water in the solvent to a stable, low-drift endpoint.

  • Titer Determination: Accurately inject a known mass of the water standard into the cell. The instrument will perform a titration to determine the exact titer (mg H₂O / mL of reagent) of the Karl Fischer reagent. Repeat this at least three times and use the average value.

  • Sample Preparation: In a dry environment (e.g., a glove box), draw a known mass of the ionic liquid sample into a clean, dry, gastight syringe.

  • Titration: Quickly inject the ionic liquid sample into the conditioned titration cell. The titration will commence automatically and stop once all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content (in ppm or %) based on the sample mass, the volume of titrant used, and the predetermined titer.

Protocol 2: General Procedure for Product Precipitation using an Anti-Solvent

Objective: To isolate a solid product from an ionic liquid solution.

Background: This method is effective when the desired product has low solubility in a solvent that is miscible with the ionic liquid.

Materials:

  • Reaction mixture (product dissolved in ionic liquid)

  • Anti-solvent (e.g., water, diethyl ether, hexane)

  • Jacketed reactor with overhead stirrer

  • Filtration apparatus (e.g., Büchner funnel or filter press)

  • Wash solvent (the same as the anti-solvent)

Procedure:

  • Cooling: Cool the jacketed reactor containing the ionic liquid solution to a temperature that will promote precipitation (e.g., 0-5 °C).

  • Anti-Solvent Addition: While stirring the ionic liquid solution, slowly add the anti-solvent via an addition funnel or pump. The rate of addition can influence the particle size of the precipitate.

  • Precipitation and Digestion: Continue stirring the mixture at a low temperature for a set period (e.g., 1-2 hours) after the addition is complete. This "digestion" time allows for complete precipitation and can improve the filterability of the solid.

  • Filtration: Transfer the resulting slurry to the filtration apparatus and apply a vacuum to isolate the solid product.

  • Washing: Wash the filter cake with several portions of cold anti-solvent to remove any residual ionic liquid.

  • Drying: Dry the solid product under a vacuum to remove any remaining solvent.

  • Ionic Liquid Recovery: The filtrate, now a mixture of the ionic liquid and the anti-solvent, can be processed (e.g., by distillation) to recover and recycle the ionic liquid.

Section 5: Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in scaling up reactions in ionic liquids.

ScaleUp_Workflow cluster_lab Lab Scale (mg-g) cluster_pilot Pilot Scale (kg) cluster_industrial Industrial Scale (ton) lab_reaction Reaction Optimization lab_workup Initial Workup (e.g., Small Extraction) lab_reaction->lab_workup lab_analysis Product Analysis (Yield, Purity) lab_workup->lab_analysis pilot_safety Safety Assessment (Calorimetry) lab_analysis->pilot_safety Promising Results pilot_process Process Definition (Mixing, Heat Transfer) pilot_safety->pilot_process pilot_separation Separation & IL Recycle (Extraction, Precipitation) pilot_process->pilot_separation pilot_separation->lab_reaction Re-optimize ind_reactor Reactor Design pilot_separation->ind_reactor Viable Process ind_automation Process Automation ind_reactor->ind_automation ind_eco Economic & Environmental Analysis ind_automation->ind_eco ind_eco->pilot_process Process Refinement

Caption: A typical workflow for scaling up a reaction in an ionic liquid.

Troubleshooting_Mixing start Low Yield / Slow Reaction at Large Scale q1 Is the reaction mass transfer limited? start->q1 a1 Optimize Agitation: - Increase speed - Change impeller type - Add baffles q1->a1 Yes end_fail Re-evaluate from Lab Scale q1->end_fail No q2 Is viscosity too high? a1->q2 a2 Reduce Viscosity: - Increase temperature - Add co-solvent q2->a2 Yes q3 Is reaction time sufficient? q2->q3 No a2->q3 a3 Increase reaction time q3->a3 No end_ok Problem Resolved q3->end_ok Yes a3->end_ok

Caption: Troubleshooting flowchart for poor mixing and mass transfer issues.

IL_Challenges center Scale-up Challenges in Ionic Liquids viscosity High Viscosity center->viscosity separation Product Separation center->separation cost High Cost center->cost heat_transfer Poor Heat Transfer viscosity->heat_transfer mass_transfer Mass Transfer Limitations viscosity->mass_transfer recycling IL Recycling separation->recycling recycling->cost water Water Content water->viscosity

Caption: Interrelationship of key challenges in ionic liquid reaction scale-up.

References

Optimization of temperature for biomass dissolution in [AMIM][DCA]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature during biomass dissolution in 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for biomass dissolution in [AMIM][DCA]?

A1: Based on studies of similar ionic liquids and the known properties of [AMIM][DCA], a starting temperature range of 80°C to 130°C is recommended. For instance, wool, a biopolymer, has been shown to dissolve in [AMIM][dca] at 130°C. The optimal temperature will depend on the specific type of biomass and the desired dissolution rate.

Q2: How does temperature affect the dissolution of different biomass components in [AMIM][DCA]?

A2: Generally, increasing the temperature will increase the dissolution rate of all biomass components (cellulose, hemicellulose, and lignin) by decreasing the viscosity of the ionic liquid and increasing the kinetic energy of the system. However, very high temperatures (above 150-170°C) can lead to the degradation of carbohydrates and the ionic liquid itself.[1] The dicyanamide anion in [AMIM][DCA] is a good hydrogen bond acceptor, which is crucial for breaking down the crystalline structure of cellulose.

Q3: What is the thermal stability of [AMIM][DCA] and how does it impact the dissolution process?

A3: Imidazolium-based ionic liquids are generally stable up to 200°C. However, prolonged heating at elevated temperatures, especially above 150°C, can lead to degradation.[1] It is advisable to conduct dissolution experiments within a temperature range that ensures the stability of the ionic liquid to avoid unwanted side reactions and ensure recyclability.

Q4: Can co-solvents be used with [AMIM][DCA] to optimize the dissolution temperature?

A4: Yes, co-solvents like DMSO or DMF can be used to reduce the viscosity of the ionic liquid, which may allow for effective dissolution at lower temperatures.[2] This can be particularly useful for heat-sensitive biomass components.

Q5: How does the particle size of the biomass affect the optimal dissolution temperature?

A5: Smaller biomass particle sizes increase the surface area available for interaction with the ionic liquid, which can lead to faster dissolution at lower temperatures. It is recommended to use milled or finely ground biomass for more efficient dissolution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incomplete Biomass Dissolution Temperature is too low.Gradually increase the temperature in increments of 10°C, monitoring the dissolution progress. Be careful not to exceed the thermal stability limit of the ionic liquid.
Dissolution time is too short.Increase the dissolution time. Agitation is also crucial for improving mass transfer.
Biomass loading is too high.Reduce the weight percentage of biomass relative to the ionic liquid.
Particle size is too large.Use biomass that has been milled to a smaller particle size.
Solution is Too Viscous Temperature is too low.Increasing the temperature will lower the viscosity of the [AMIM][DCA] solution.
High concentration of dissolved biomass.Consider using a lower biomass loading or adding a co-solvent like DMSO to reduce viscosity.[2]
Discoloration of the Solution (Darkening) Degradation of biomass or ionic liquid.This may indicate that the temperature is too high. Reduce the operating temperature and/or the dissolution time. Conduct a thermal stability analysis (e.g., TGA) of your [AMIM][DCA] if this issue persists.[1]
Low Yield of Regenerated Biomass Inefficient precipitation.Ensure an appropriate anti-solvent (e.g., water, ethanol) is being used in sufficient quantity to fully precipitate the dissolved biomass.
Degradation of biomass during dissolution.Operate at a lower temperature to minimize degradation of the biopolymers.

Data Presentation

Table 1: Comparative Solubility of Biomass in Imidazolium-Based Ionic Liquids at Various Temperatures

Ionic LiquidBiomass TypeTemperature (°C)Solubility (wt%)Reference
[AMIM][DCA] Wool130High (qualitative)Inferred from literature
[AMIM]ClCellulose8014.5[3]
[EMIM]OAcHybrid Poplar80~15-20[4]
[AMIM]FormateHybrid Poplar80~25-30[4]
[EMIM]OAcBirch Wood120~87 (with DMSO)[5]

Note: Quantitative data for biomass dissolution in [AMIM][DCA] is limited. The data presented for [AMIM][DCA] is based on qualitative findings and comparison with structurally similar ionic liquids. Empirical optimization is highly recommended for your specific biomass.

Experimental Protocols

Protocol for Optimizing Dissolution Temperature of Lignocellulosic Biomass in [AMIM][DCA]

  • Preparation of Materials:

    • Dry the lignocellulosic biomass (e.g., wood flour, microcrystalline cellulose) in a vacuum oven at 60°C for 24 hours to remove moisture.

    • Dry the [AMIM][DCA] under vacuum at 80°C for at least 12 hours to remove any residual water, which can negatively impact dissolution efficiency.

  • Dissolution Procedure (Small Scale):

    • In a series of sealed glass vials, add a known amount of [AMIM][DCA] (e.g., 2 g).

    • Add a specific weight percentage of the dried biomass (e.g., 5 wt%) to each vial.

    • Place the vials in a heating block or oil bath with magnetic stirring.

    • Set the temperature for each vial to a different value within the experimental range (e.g., 80°C, 90°C, 100°C, 110°C, 120°C, 130°C).

    • Stir the mixtures at a constant rate (e.g., 300 rpm) for a set period (e.g., 6 hours).

  • Analysis of Dissolution:

    • After the set time, visually inspect the solutions for any undissolved biomass.

    • For a quantitative measurement, the undissolved material can be separated by centrifugation, washed with an anti-solvent (e.g., deionized water), dried, and weighed. The amount of dissolved biomass can then be calculated by difference.

  • Optimization:

    • Plot the percentage of dissolved biomass as a function of temperature to determine the optimal temperature for the given dissolution time and biomass loading.

    • Further experiments can be conducted by varying the dissolution time and biomass loading at the determined optimal temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_optimization Optimization A Dry Biomass C Mix Biomass and [AMIM][DCA] A->C B Dry [AMIM][DCA] B->C D Heat and Stir at Various Temperatures (80-130°C) C->D E Visual Inspection D->E F Separate Undissolved Biomass D->F H Plot % Dissolution vs. Temperature E->H G Quantify Dissolved Biomass F->G G->H I Determine Optimal Temperature H->I

Caption: Experimental workflow for optimizing biomass dissolution temperature.

Logical_Relationships T Temperature V Viscosity T->V decreases DR Dissolution Rate T->DR increases D Degradation T->D increases (at high temps) V->DR increases DS Dissolution Efficiency DR->DS improves D->DS decreases

Caption: Factors affecting biomass dissolution in [AMIM][DCA].

References

Preventing degradation of 1-Allyl-3-methylimidazolium dicyanamide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][dca]) at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended operating temperature for [AMIM][dca]?

A1: The long-term thermal stability of ionic liquids is often overestimated by rapid heating rate thermogravimetric analysis (TGA).[1][2] For long-term applications (e.g., 10 hours), the recommended maximum operating temperature for [AMIM][dca] is approximately 147.1 °C. At this temperature, a mass loss of about 1% is expected over a 10-hour period.

Q2: What are the primary mechanisms of thermal degradation for [AMIM][dca]?

A2: The thermal decomposition of imidazolium-based ionic liquids with cyano-functionalized anions like dicyanamide primarily occurs through two main pathways: deprotonation of the imidazolium (B1220033) cation by the dicyanamide anion and dealkylation of the cation by the anion. The dicyanamide anion can also polymerize at elevated temperatures.

Q3: How do impurities, such as water and halides, affect the thermal stability of [AMIM][dca]?

A3: Impurities like water and halides can significantly reduce the thermal stability of ionic liquids. Water can promote hydrolysis, while halides, being more nucleophilic, can accelerate the degradation of the imidazolium cation. It is crucial to use high-purity [AMIM][dca] and ensure it is thoroughly dried before high-temperature applications.

Q4: Can the atmosphere under which I run my experiment affect the stability of [AMIM][dca]?

A4: Yes, the atmosphere can play a role. Experiments are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3] The presence of oxygen or reactive gases at high temperatures can lead to alternative degradation pathways and lower the decomposition temperature.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Discoloration (yellowing/browning) of [AMIM][dca] at elevated temperatures below the recommended maximum. 1. Presence of impurities (e.g., residual reactants from synthesis, water). 2. Slow decomposition is occurring, even if below the rapid decomposition temperature. 3. Reaction with components of the experimental setup.1. Ensure the ionic liquid is of high purity and has been properly dried under vacuum. 2. Consider lowering the operating temperature or reducing the experiment duration. 3. Verify the compatibility of your vessel and any other materials in contact with the ionic liquid at the target temperature.
Unexpected changes in viscosity or the formation of solid/polymeric material. 1. The dicyanamide anion is known to polymerize at higher temperatures.[1] 2. Degradation products are forming and altering the physical properties of the ionic liquid.1. Operate at a lower temperature to minimize the rate of polymerization. 2. Analyze the solid material to confirm its composition. This may indicate the primary degradation pathway.
Inconsistent experimental results when reusing [AMIM][dca]. 1. Accumulation of thermal degradation products from previous experiments.[4] 2. Absorption of atmospheric moisture between uses.1. It is generally not recommended to reuse ionic liquids that have been subjected to high temperatures, as their properties may have changed. If reuse is necessary, consider purification steps. 2. Store the ionic liquid under an inert atmosphere and ensure it is dried before reuse.
Rapid mass loss observed in TGA at a lower temperature than specified in the literature. 1. Different TGA experimental conditions (e.g., higher heating rate, open pan). 2. Presence of volatile impurities.1. Standardize your TGA method to a slow heating rate (e.g., 5-10 °C/min) under a nitrogen atmosphere for comparability.[3] 2. Dry the sample thoroughly under vacuum before the TGA analysis.

Quantitative Data on Thermal Stability

The thermal stability of [AMIM][dca] and related imidazolium dicyanamide ionic liquids has been assessed using thermogravimetric analysis (TGA). The following table summarizes key stability parameters.

Ionic LiquidOnset Decomposition Temperature (Tonset) at 10 °C/min (°C)Long-Term Stability (T0.01/10h) (°C)
1-Allyl-3-methylimidazolium dicyanamide ([AMIM][dca]) 224.8147.1
1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][dca])290.3208.7
1-Butyl-3-methylimidazolium dicyanamide ([BMIM][dca])292.8211.1

Data sourced from a comprehensive study on the thermal stability of 66 ionic liquids.[5]

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the standard method for determining the onset decomposition temperature of [AMIM][dca].

Materials:

  • This compound ([AMIM][dca]), dried under high vacuum.

  • TGA instrument.

  • Platinum or ceramic TGA pans.[3]

  • High-purity nitrogen or argon gas.

Procedure:

  • Tare an empty TGA pan.

  • Place 4-8 mg of the dried [AMIM][dca] into the pan.[3]

  • Place the pan in the TGA instrument.

  • Purge the furnace with high-purity nitrogen at a flow rate of 20-40 mL/min to establish an inert atmosphere.[3][5]

  • Heat the sample from ambient temperature to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.[3]

  • Record the mass loss as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated by the instrument software using the tangent method on the mass loss curve.

Protocol 2: Isothermal TGA for Long-Term Thermal Stability

This protocol is for determining the maximum operating temperature for prolonged use.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Heat the sample to the desired isothermal temperature at a rapid rate (e.g., 20 °C/min).

  • Hold the sample at this temperature for an extended period (e.g., 10 hours) while recording the mass loss over time.

  • Repeat this procedure at several different temperatures.

  • The data can be used to determine the temperature at which a specific amount of mass loss occurs over a defined period (e.g., 1% mass loss in 10 hours, denoted as T0.01/10h).[5]

Visualizations

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Degradation of [AMIM][dca] cluster_outcomes Consequences Temp High Temperature Degradation [AMIM][dca] Degradation Temp->Degradation Impurities Impurities (Water, Halides) Impurities->Degradation Atmosphere Reactive Atmosphere (e.g., O2) Atmosphere->Degradation Discoloration Discoloration Degradation->Discoloration Polymerization Polymerization Degradation->Polymerization Viscosity Viscosity Change Degradation->Viscosity Inconsistent Inconsistent Results Degradation->Inconsistent experimental_workflow cluster_tga TGA Analysis cluster_results Data Analysis start Start: High Purity [AMIM][dca] dry Dry under Vacuum start->dry tga_prep Prepare TGA Sample (4-8 mg) dry->tga_prep purge Purge with N2/Ar tga_prep->purge ramped Ramped TGA (10 °C/min) purge->ramped isothermal Isothermal TGA (Hold at T) purge->isothermal tonset Determine Tonset ramped->tonset t_longterm Determine T0.01/10h isothermal->t_longterm

References

Technical Support Center: Enhancing CO2 Absorption Capacity of [AMIM][DCA]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the carbon dioxide (CO2) absorption capacity of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is [AMIM][DCA] and why is it a candidate for CO2 capture?

A1: [AMIM][DCA] is an ionic liquid (IL) composed of a 1-allyl-3-methylimidazolium cation and a dicyanamide anion. Ionic liquids are considered promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The dicyanamide anion, in particular, has shown an affinity for CO2.

Q2: How can the CO2 absorption capacity of [AMIM][DCA] be enhanced?

A2: The CO2 absorption capacity of [AMIM][DCA] can be significantly enhanced by creating a hybrid solvent system, typically by adding amine-containing compounds. Amines react chemically with CO2, increasing the overall uptake capacity beyond the physical absorption of the pure ionic liquid.

Q3: What are the common challenges encountered when working with [AMIM][DCA]-amine mixtures for CO2 capture?

A3: Common challenges include a significant increase in viscosity of the mixture upon CO2 absorption, which can hinder mass transfer and complicate handling.[1] Another key challenge is the energy-intensive regeneration of the solvent to release the captured CO2 and reuse the absorbent.[2]

Q4: How does the addition of amines affect the viscosity of [AMIM][DCA]?

A4: While pure dicyanamide-based ionic liquids are known for their relatively low viscosity, the formation of carbamates upon reaction with CO2 in the presence of primary and secondary amines can lead to a substantial increase in the viscosity of the solution.[1][3] This is a critical factor to consider in process design. Tertiary amines may offer a compromise with lower viscosity increase but potentially slower reaction kinetics.

Q5: What methods can be used to regenerate [AMIM][DCA] after CO2 absorption?

A5: Regeneration is typically achieved by thermal swing, where the temperature is increased to break the chemical bonds formed between CO2 and the amine, releasing the CO2.[2] For IL-amine systems, this process needs to be carefully optimized to minimize thermal degradation of the components. Alternative methods like vacuum swing or the use of anti-solvents are also being explored.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low CO2 Absorption Capacity 1. Insufficient mixing of gas and liquid phases.2. Inaccurate measurement of gas volume or pressure.3. Degradation of the amine additive.4. Water content in the ionic liquid affecting performance.1. Ensure vigorous stirring or agitation to maximize the gas-liquid interface.2. Calibrate all pressure gauges and mass flow controllers. Perform leak tests on the experimental setup.3. Use fresh amine solutions. Store amines under an inert atmosphere to prevent degradation.4. Dry the ionic liquid under vacuum before preparing the mixture. Control the water content in the system as it can influence CO2 solubility.
High Viscosity of the Mixture 1. Formation of viscous carbamate (B1207046) species with primary/secondary amines.2. High concentration of amine additive.3. Low operating temperature.1. Consider using tertiary amines (e.g., MDEA) which tend to have a lower impact on viscosity compared to primary (e.g., MEA) or secondary amines (e.g., DEA).[4]2. Optimize the amine concentration to balance absorption capacity and viscosity.3. Increase the operating temperature to reduce viscosity, but be mindful of the potential decrease in CO2 solubility.[5]
Incomplete Regeneration 1. Insufficient regeneration temperature or time.2. Thermal degradation of the amine or ionic liquid.3. Formation of stable carbamates.1. Gradually increase the regeneration temperature and/or extend the regeneration time while monitoring the amount of CO2 released.2. Perform thermal stability analysis (e.g., TGA) on the IL-amine mixture to determine the maximum allowable regeneration temperature.3. Consider using amines that form less stable carbamates or explore alternative regeneration methods like vacuum swing.
Foaming during Absorption 1. Presence of impurities in the ionic liquid or amine.2. High gas flow rate.1. Purify the ionic liquid and use high-purity amines.2. Reduce the gas flow rate to minimize turbulence at the gas-liquid interface.

Quantitative Data Summary

The following tables provide a summary of CO2 absorption capacities for various imidazolium-based ionic liquids and the effect of amine additives. Note that data for [AMIM][DCA] is limited, and values for the closely related [emim][DCA] and other imidazolium (B1220033) ILs are provided for comparison.

Table 1: CO2 Solubility in Selected Imidazolium-Based Ionic Liquids

Ionic LiquidTemperature (K)Pressure (bar)CO2 Solubility (mol CO2 / mol IL)Reference
[emim][DCA]298.15~1~0.04[2]
[bmim][DCA]313.157~0.15 (in 4M MDEA)[2]
[bmim][Ac]298.15~1~0.25[4]
[bmim][BF4]313.157~0.2 (in 4M MDEA)[2]
[hmim][Tf2N]303.151.4~0.2[6]

Table 2: Effect of Amine Additives on CO2 Absorption Capacity

Absorbent SystemTemperature (°C)Pressure (bar)CO2 Absorption CapacityReference
30 wt% MEA (aqueous)40~0.12~0.5 mol CO2/mol amine[7]
[DMAPAH][OAc]-EDA5010.295 g CO2/g absorbent[5]
[N1111][Maba]-PMDETA-50%4010.162 g/g[8]
10 wt% [BMIM][TfO] + 30 wt% MDEAAmbient50High absorption rate[9]

Experimental Protocols

Protocol 1: Preparation of [AMIM][DCA]-Amine Hybrid Solvent

Objective: To prepare a hybrid solvent of [AMIM][DCA] and an amine for CO2 absorption experiments.

Materials:

  • 1-allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]), high purity

  • Amine (e.g., monoethanolamine (MEA), N-methyldiethanolamine (MDEA))

  • Inert gas (e.g., Nitrogen or Argon)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Dry the [AMIM][DCA] under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water.

  • Transfer the dried [AMIM][DCA] to a pre-weighed flask under an inert atmosphere.

  • Weigh the desired amount of the amine and add it to the flask containing the [AMIM][DCA] under an inert atmosphere.

  • Seal the flask and stir the mixture at room temperature until a homogeneous solution is obtained.

  • Store the prepared hybrid solvent under an inert atmosphere until use.

Protocol 2: Measurement of CO2 Absorption Capacity

Objective: To determine the gravimetric or molar CO2 absorption capacity of the prepared [AMIM][DCA]-amine hybrid solvent.

Materials:

  • Prepared [AMIM][DCA]-amine hybrid solvent

  • High-pressure reactor or gas absorption apparatus equipped with a magnetic stirrer

  • Pure CO2 gas cylinder

  • Mass flow controller

  • Pressure transducer

  • Temperature controller

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the hybrid solvent into the reactor vessel.

  • Seal the reactor and purge the system with an inert gas to remove any air.

  • Bring the solvent to the desired experimental temperature using the temperature controller.

  • Start stirring the solvent at a constant rate.

  • Introduce CO2 into the reactor at a controlled flow rate or pressure.

  • Monitor the pressure drop in the system over time. The absorption is considered to have reached equilibrium when the pressure inside the reactor stabilizes.

  • Record the final equilibrium pressure and temperature.

  • The amount of CO2 absorbed can be calculated based on the pressure drop, the volume of the reactor, and the ideal gas law or a more suitable equation of state. Alternatively, for gravimetric measurements, the weight change of the solvent can be measured.

  • The CO2 absorption capacity is then expressed as moles of CO2 per mole of absorbent or grams of CO2 per gram of absorbent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solvent Preparation cluster_exp CO2 Absorption Experiment cluster_analysis Data Analysis & Regeneration Dry_IL Dry [AMIM][DCA] (Vacuum, 70-80°C) Mix_Solvent Mix [AMIM][DCA] and Amine (Inert Atmosphere) Dry_IL->Mix_Solvent Homogenize Homogenize Mixture Mix_Solvent->Homogenize Load_Solvent Load Solvent into Reactor Homogenize->Load_Solvent Purge Purge with Inert Gas Load_Solvent->Purge Set_Temp Set Temperature and Stirring Purge->Set_Temp Intro_CO2 Introduce CO2 Set_Temp->Intro_CO2 Monitor Monitor Pressure Drop Intro_CO2->Monitor Equilibrium Reach Equilibrium Monitor->Equilibrium Calculate Calculate Absorption Capacity Equilibrium->Calculate Regenerate Regenerate Solvent (Thermal/Vacuum Swing) Calculate->Regenerate Analyze_Regen Analyze Regeneration Efficiency Regenerate->Analyze_Regen

Caption: Experimental workflow for enhancing and evaluating CO2 absorption in [AMIM][DCA].

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem Low_Absorption Low CO2 Absorption Problem->Low_Absorption Yes High_Viscosity High Viscosity Problem->High_Viscosity Yes Incomplete_Regen Incomplete Regeneration Problem->Incomplete_Regen Yes End Problem Resolved Problem->End No Check_Mixing Check Mixing/Leaks Low_Absorption->Check_Mixing Optimize_Amine_Conc Optimize Amine Concentration High_Viscosity->Optimize_Amine_Conc Increase_Regen_Temp Increase Regeneration Temp/Time Incomplete_Regen->Increase_Regen_Temp Check_Amine_Purity Check Amine Purity/Age Check_Mixing->Check_Amine_Purity Check_Amine_Purity->End Change_Amine_Type Consider Tertiary Amine Optimize_Amine_Conc->Change_Amine_Type Increase_Temp Increase Temperature Change_Amine_Type->Increase_Temp Increase_Temp->End Check_Degradation Check for Degradation Increase_Regen_Temp->Check_Degradation Check_Degradation->End

Caption: Troubleshooting logic for CO2 capture experiments with [AMIM][DCA]-amine mixtures.

References

Minimizing impurities in the synthesis of 1-Allyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Allyl-3-methylimidazolium dicyanamide (B8802431)

Welcome to the technical support center for the synthesis of 1-Allyl-3-methylimidazolium dicyanamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities in their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can be categorized into three main groups:

  • Starting Materials: Unreacted 1-methylimidazole (B24206) and allyl chloride.

  • Intermediates and By-products: Residual 1-Allyl-3-methylimidazolium chloride from the first step of the synthesis and halide salts (e.g., NaCl, KCl) from the anion exchange reaction.

  • Solvents and Water: Residual organic solvents used during purification (e.g., ethyl acetate (B1210297), dichloromethane) and absorbed water from the atmosphere. Water is a common impurity in ionic liquids and can significantly affect their physical properties.[1]

Q2: How do halide impurities affect the final product?

A2: Halide impurities, particularly chloride, can significantly alter the physicochemical properties of the ionic liquid, such as increasing its viscosity and decreasing its density.[2] For applications in catalysis and electrochemistry, even trace amounts of halides can poison catalysts and narrow the electrochemical window of the ionic liquid.[2][3]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is often employed for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify organic impurities.

  • Ion Chromatography (IC): A sensitive method for quantifying halide impurities, with limits of quantification below 8 ppm for chloride.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile organic impurities.

  • Gas Chromatography (GC): To quantify volatile starting materials like 1-methylimidazole.

  • Karl Fischer Titration: For accurate determination of water content.

Q4: What is the general strategy for minimizing impurities?

A4: A two-pronged approach is most effective: optimizing the reaction conditions to prevent impurity formation and implementing a rigorous purification protocol to remove any remaining contaminants. This involves using a slight excess of the alkylating agent, ensuring complete reaction, and thorough washing and drying steps.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Final product is colored (yellow to brown) - Incomplete reaction or presence of unreacted 1-methylimidazole.- Thermal degradation during synthesis, especially if high temperatures are used.- Ensure the reaction goes to completion by monitoring with TLC or NMR.- Use a slight excess of allyl chloride.- Perform the reaction at a moderate temperature (e.g., 60-70°C).- Treat the product with activated charcoal.
High residual halide content - Incomplete anion exchange.- Inefficient removal of the precipitated halide salt (e.g., NaCl).- Use a slight molar excess of the dicyanamide salt.- Ensure vigorous stirring during the anion exchange to maximize contact between reactants.- Thoroughly wash the ionic liquid with a solvent in which it is immiscible but the halide salt is soluble (e.g., water if the IL is hydrophobic). Repeat washes until a silver nitrate (B79036) test of the washings is negative.
Presence of residual starting materials - Incorrect stoichiometry.- Insufficient reaction time or temperature.- Use a slight excess of the more volatile reactant (allyl chloride) and remove it under vacuum after the reaction.- Wash the intermediate product (1-Allyl-3-methylimidazolium chloride) with a solvent like ethyl acetate to remove unreacted 1-methylimidazole.
High water content in the final product - Absorption of atmospheric moisture due to the hygroscopic nature of the ionic liquid.- Incomplete drying.- Handle the product under an inert atmosphere (e.g., in a glovebox) as much as possible.- Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (24-48 hours).

Quantitative Data on Impurity Control

The following table summarizes typical impurity levels and the impact of purification methods, based on data from related imidazolium-based ionic liquids.

Impurity Typical Level Before Purification Target Level After Purification Recommended Analytical Method Key Purification Step
Chloride > 10,000 ppm< 100 ppmIon ChromatographyRepeated washing with deionized water (for hydrophobic ILs) or thorough filtration and washing with a suitable solvent.
1-Methylimidazole 500 - 5,000 ppm< 200 ppmGC, ¹H NMRWashing with ethyl acetate or ether.
Water 1,000 - 10,000 ppm< 500 ppmKarl Fischer TitrationDrying under high vacuum at elevated temperature.
Organic Solvents Variable< 100 ppmGC, ¹H NMRDrying under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-3-methylimidazolium chloride ([AMIM]Cl)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (1.1-1.2 equivalents) of allyl chloride. The reaction can be performed neat or in a solvent like chloroform (B151607) or acetonitrile.[4]

  • Reaction Conditions: Heat the mixture at 60-70°C with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR until the disappearance of the starting materials (typically 12-24 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. If a solvent was used, remove it under reduced pressure. c. Wash the resulting viscous liquid with ethyl acetate or diethyl ether (3 x 50 mL for a 1 mole scale reaction) to remove any unreacted 1-methylimidazole. d. Dry the product under high vacuum at 70-80°C for 24 hours to remove any residual solvent and obtain pure 1-Allyl-3-methylimidazolium chloride as a viscous liquid.

Protocol 2: Synthesis of this compound ([AMIM][dca]) via Anion Exchange
  • Reaction Setup: Dissolve the 1-Allyl-3-methylimidazolium chloride in a suitable solvent (e.g., acetone, methanol). In a separate flask, dissolve an equimolar amount or a slight excess (1.05 equivalents) of sodium dicyanamide or potassium dicyanamide in the same solvent.

  • Anion Exchange: Add the dicyanamide salt solution to the [AMIM]Cl solution dropwise with vigorous stirring at room temperature. A white precipitate of NaCl or KCl will form immediately.

  • Reaction Time: Continue stirring the mixture at room temperature for 12-24 hours to ensure complete anion exchange.

  • Purification: a. Remove the precipitated halide salt by filtration. b. Remove the solvent from the filtrate under reduced pressure. c. Redissolve the resulting ionic liquid in a minimal amount of a solvent like dichloromethane. d. Wash with deionized water to remove any remaining halide salts. Perform a silver nitrate test on the aqueous layer; continue washing until the test is negative. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. f. Dry the final product under high vacuum at 70-80°C for 48 hours to remove all traces of water and solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange start1 1-Methylimidazole + Allyl Chloride react1 Reaction (60-70°C, 12-24h) start1->react1 wash1 Wash with Ethyl Acetate react1->wash1 dry1 Dry under Vacuum wash1->dry1 product1 [AMIM]Cl dry1->product1 start2 [AMIM]Cl + Sodium Dicyanamide product1->start2 react2 Anion Exchange (RT, 12-24h) start2->react2 filter Filter NaCl react2->filter wash2 Wash with Water filter->wash2 dry2 Dry under High Vacuum wash2->dry2 product2 [AMIM][dca] dry2->product2

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree start Impurity Detected in Final Product q1 What is the nature of the impurity? start->q1 ans1_organic Organic (e.g., starting material) q1->ans1_organic ans1_inorganic Inorganic (e.g., halide) q1->ans1_inorganic ans1_water Water q1->ans1_water sol_organic Review Step 1: - Check stoichiometry - Wash intermediate with  ethyl acetate ans1_organic->sol_organic sol_inorganic Review Step 2: - Ensure complete anion exchange - Thoroughly wash with water - Perform AgNO3 test ans1_inorganic->sol_inorganic sol_water Improve Drying: - Dry under high vacuum - Increase drying time/temp - Handle under inert atm. ans1_water->sol_water

Caption: Troubleshooting decision tree for impurity analysis.

References

Technical Support Center: Strategies for Dendrite-Free Zinc Electrodeposition with Dicyanamide Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dicyanamide (B8802431) ionic liquids for dendrite-free zinc electrodeposition. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are dicyanamide ionic liquids and why are they used in zinc electrodeposition?

A1: Dicyanamide ionic liquids are a class of molten salts that are liquid at or near room temperature. They are composed of a large organic cation and a dicyanamide anion ([N(CN)₂]⁻). In zinc electrodeposition, they are primarily used as additives to the electrolyte solution to suppress the formation of dendrites, which are needle-like structures that can cause short circuits and reduce the lifespan of zinc-based batteries.

Q2: How do dicyanamide ionic liquids prevent zinc dendrite formation?

A2: The primary mechanism involves the adsorption of the organic cations of the ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) (EMI⁺), onto the surface of the zinc electrode. This adsorbed layer is thought to alter the zinc nucleation and growth process, promoting a more uniform and compact deposition rather than dendritic growth.[1][2] It can also reduce potential variations during electrodeposition, further suppressing the uneven growth of zinc deposits.[1][2]

Q3: What is a typical electrolyte composition using a dicyanamide ionic liquid additive?

A3: A reported effective electrolyte system consists of an alkaline solution of 9 M potassium hydroxide (B78521) (KOH) with 5 wt% zinc oxide (ZnO), modified with a small amount (0.5 wt%) of 1-ethyl-3-methylimidazolium dicyanamide (EMI-DCA).[1][2]

Q4: At what current densities can dendrite-free deposition be achieved with EMI-DCA?

A4: With the electrolyte composition mentioned above, porous and dendrite-free zinc films have been successfully obtained at a high deposition current density of 80 mA cm⁻².[1][2]

Q5: Are imidazolium-based dicyanamide ionic liquids stable in highly alkaline electrolytes?

A5: Imidazolium-based ionic liquids are known for their electrochemical stability.[3][4] However, their long-term stability in highly concentrated alkaline solutions like 9 M KOH should be experimentally verified for extended cycling applications, as extreme pH conditions can potentially affect the stability of the organic cation.

Troubleshooting Guide

Issue 1: Dendrite formation is still observed despite adding EMI-DCA.

  • Question: I am still observing dendrite growth even after adding 0.5 wt% EMI-DCA to my 9 M KOH + 5 wt% ZnO electrolyte. What could be the issue?

  • Answer:

    • Improper Additive Concentration: The concentration of the ionic liquid is critical. Too low a concentration may not provide sufficient surface coverage to suppress dendrites. Conversely, an excessively high concentration could lead to increased viscosity and inhibit ion transport. Verify the concentration of your EMI-DCA.

    • Electrolyte Purity: Impurities in the electrolyte can interfere with the action of the additive. Ensure high-purity KOH, ZnO, and deionized water are used. Contaminants can create localized areas of high current density, promoting dendrite growth.

    • Current Density: While 80 mA cm⁻² has been reported for successful deposition, your specific cell geometry and mass transport conditions might require optimization.[1][2] Try varying the current density to see if a lower value improves the deposit morphology.

    • Inadequate Mixing: Ensure the EMI-DCA is fully dissolved and homogenously mixed into the alkaline electrolyte. Inadequate dispersion can lead to non-uniform additive effects.

Issue 2: The deposited zinc film is non-uniform or has poor adhesion.

  • Question: My zinc deposit is patchy and does not adhere well to the substrate. How can I improve this?

  • Answer:

    • Substrate Preparation: The condition of the substrate is crucial for uniform deposition. Ensure your substrate (e.g., copper, zinc foil) is properly cleaned and degreased to remove any surface oxides or organic contaminants. A common procedure involves sequential washing with acetone, ethanol, and deionized water.

    • Electrolyte Contamination: Contamination from organic or metallic impurities can lead to poor adhesion and non-uniform plating. Consider purifying your electrolyte or preparing a fresh batch.

    • Mass Transport Limitations: At high current densities, depletion of zinc ions near the electrode surface can lead to non-uniform growth. Ensure adequate agitation or flow of the electrolyte if your cell design allows for it.

Issue 3: The electrochemical signature (e.g., cyclic voltammogram) does not look as expected.

  • Question: My cyclic voltammogram for zinc deposition with the EMI-DCA additive looks different from what is reported in the literature. What could this indicate?

  • Answer:

    • Reference Electrode Instability: Ensure your reference electrode is stable and properly calibrated in the alkaline electrolyte.

    • Incorrect Potential Window: Make sure you are scanning within the correct potential range to observe the zinc deposition and stripping peaks.

    • Additive Degradation: If the ionic liquid has degraded, it will not produce the expected effect on the electrochemical response. This could be indicated by the absence of a shift in the deposition potential or a change in the peak shape.

    • Side Reactions: The presence of unexpected peaks may indicate side reactions, such as hydrogen evolution or electrolyte decomposition. The addition of EMI-DCA is expected to suppress hydrogen evolution to some extent.[5]

Quantitative Data

The following table summarizes key parameters for dendrite-free zinc electrodeposition using a dicyanamide ionic liquid additive.

Ionic Liquid AdditiveElectrolyte BaseAdditive Conc. (wt%)Current Density (mA cm⁻²)Deposit MorphologyReference
EMI-DCA9 M KOH + 5 wt% ZnO0.580Porous, dendrite-free clusters of small particles[1][2]

Experimental Protocols

1. Electrolyte Preparation

  • Objective: To prepare a 9 M KOH + 5 wt% ZnO electrolyte with 0.5 wt% EMI-DCA additive.

  • Materials:

    • Potassium hydroxide (KOH) pellets

    • Zinc oxide (ZnO) powder

    • 1-ethyl-3-methylimidazolium dicyanamide (EMI-DCA)

    • Deionized water

  • Procedure:

    • Carefully dissolve the required amount of KOH pellets in deionized water in a beaker placed in an ice bath to manage the exothermic reaction.

    • Once the KOH solution has cooled to room temperature, slowly add the ZnO powder while stirring until it is completely dissolved.

    • Add 0.5 wt% of EMI-DCA to the solution and continue stirring until the ionic liquid is fully dissolved and the solution is homogeneous.

2. Electrochemical Cell Setup and Zinc Electrodeposition

  • Objective: To perform zinc electrodeposition in a three-electrode electrochemical cell.

  • Materials:

    • Working Electrode (WE): Zinc foil or copper foil

    • Counter Electrode (CE): Platinum foil or a high-purity zinc plate

    • Reference Electrode (RE): Mercury/mercuric oxide (Hg/HgO) electrode (suitable for alkaline solutions)

    • Electrochemical cell

    • Potentiostat/Galvanostat

  • Procedure:

    • Electrode Preparation:

      • Cut the working and counter electrodes to the desired dimensions.

      • Clean the working electrode by sonicating in acetone, followed by ethanol, and then rinsing with deionized water. Dry the electrode under a stream of nitrogen or in a vacuum oven.

    • Cell Assembly:

      • Assemble the three-electrode cell with the prepared electrolyte.

      • Position the electrodes parallel to each other with a consistent distance between them.

    • Electrodeposition:

      • Connect the electrodes to the potentiostat/galvanostat.

      • Perform electrodeposition at a constant current density (galvanostatic mode), for example, at 80 mA cm⁻² for a specified duration.

    • Post-Deposition Analysis:

      • After deposition, carefully disassemble the cell.

      • Gently rinse the working electrode with deionized water to remove residual electrolyte and dry it.

      • Characterize the morphology of the deposited zinc using Scanning Electron Microscopy (SEM).

3. Electrochemical Characterization

  • Cyclic Voltammetry (CV):

    • Purpose: To study the electrochemical behavior of zinc deposition and stripping.

    • Typical Parameters:

      • Scan rate: 10-50 mV/s

      • Potential window: Scan from the open-circuit potential to a sufficiently negative potential for zinc deposition and then reverse the scan to observe the stripping peak.

  • Chronoamperometry:

    • Purpose: To study the nucleation and growth mechanism of zinc.

    • Typical Parameters:

      • Apply a potential step from a potential where no deposition occurs to a potential in the deposition region.

      • Record the current transient as a function of time.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the interfacial properties of the electrode/electrolyte interface.

    • Typical Parameters:

      • Frequency range: 100 kHz to 0.1 Hz

      • AC amplitude: 5-10 mV

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation (9M KOH + 5% ZnO + 0.5% EMI-DCA) Cell_Assembly Electrochemical Cell Assembly Electrolyte_Prep->Cell_Assembly Electrode_Prep Electrode Preparation (Cleaning of WE, CE, RE) Electrode_Prep->Cell_Assembly Electrodeposition Galvanostatic Deposition (e.g., 80 mA/cm²) Cell_Assembly->Electrodeposition Post_Dep_Handling Electrode Rinsing & Drying Electrodeposition->Post_Dep_Handling Morphology_Analysis SEM Imaging Post_Dep_Handling->Morphology_Analysis Electrochem_Analysis CV, Chronoamperometry, EIS Post_Dep_Handling->Electrochem_Analysis

Caption: Experimental workflow for dendrite-free zinc electrodeposition.

Dendrite_Suppression_Mechanism cluster_electrolyte Electrolyte cluster_interface Electrode-Electrolyte Interface cluster_deposition Deposition Outcome EMI_cation EMI+ Cations Electrode Zinc Electrode Surface EMI_cation->Electrode Adsorption DCA_anion DCA- Anions Zn_ions Zincate Ions Zn_ions->Electrode Deposition Dendrite_Free_Zn Dendrite-Free Zinc Deposit Electrode->Dendrite_Free_Zn Altered Nucleation & Uniform Growth

Caption: Mechanism of dendrite suppression by EMI-DCA ionic liquid.

References

Validation & Comparative

A Comparative Guide to Cellulose Dissolution: 1-Allyl-3-methylimidazolium Dicyanamide vs. 1-Butyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient dissolution of cellulose (B213188) is a critical step in the development of novel materials and drug delivery systems. Ionic liquids (ILs) have emerged as promising green solvents for this purpose. This guide provides a detailed comparison of two such ionic liquids: 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][dca]) and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), focusing on their performance in dissolving cellulose.

This comparison reveals a significant disparity in the available research data. While [BMIM][Cl] is a well-characterized solvent for cellulose with extensive quantitative data, literature on the direct dissolution of cellulose using [AMIM][dca] is notably scarce. However, by examining the available information on [AMIM][dca] as a biopolymer solvent and related dicyanamide-based ILs, we can infer its potential and challenges in this application.

Performance Comparison at a Glance

A direct quantitative comparison of cellulose dissolution capabilities is challenging due to the limited data for [AMIM][dca]. The following table summarizes the available data for both ionic liquids.

Parameter1-Allyl-3-methylimidazolium dicyanamide ([AMIM][dca])1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])
Cellulose Solubility No direct quantitative data available for cellulose.Up to 25 wt% with controlled heating.[1]
Biopolymer Solubility High solubility for wool (475 mg/g of IL).[2]Effective for various biopolymers including chitin (B13524) and chitosan (B1678972) (up to 10 wt%).[3]
Dissolution Conditions Not reported for cellulose.Typically 80-120 °C with stirring for several hours.[1][4]
Viscosity of Solution Not reported for cellulose solutions.High viscosity, which increases significantly with cellulose concentration.[4]
Anion Role Dicyanamide anion's ability to disrupt hydrogen bonds in proteins is noted.[2]Chloride anion is a strong hydrogen bond acceptor, crucial for disrupting cellulose's hydrogen bond network.[3][5]

Delving into the Dissolution Mechanism

The dissolution of cellulose in ionic liquids is primarily driven by the disruption of the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its crystalline structure. The anion of the ionic liquid plays a pivotal role in this process by acting as a hydrogen bond acceptor, interacting with the hydroxyl groups of the cellulose chains.

dot

DissolutionMechanism cluster_cellulose Crystalline Cellulose cluster_il Ionic Liquid cluster_dissolved Dissolved Cellulose C1 Cellulose Chain 1 Hbond H-Bonds C1->Hbond SC1 Solvated Cellulose Chain 1 C1->SC1 Dissolution C2 Cellulose Chain 2 SC2 Solvated Cellulose Chain 2 C2->SC2 Hbond->C2 Cation Cation ([AMIM]+ or [BMIM]+) Anion Anion ([dca]- or [Cl]-) Anion_int Anion Interaction SC1->Anion_int Anion_int->SC2

Caption: General mechanism of cellulose dissolution in ionic liquids.

For [BMIM][Cl] , the small, highly coordinating chloride anion is very effective at breaking the hydrogen bonds in cellulose.[3][5] The butyl-imidazolium cation is thought to interact with the cellulose chains through van der Waals forces and weaker hydrogen bonds, contributing to the overall solvation process.

For [AMIM][dca] , while direct evidence for cellulose is lacking, its effectiveness in dissolving wool suggests that the dicyanamide anion can disrupt the hydrogen bonds present in complex biopolymers.[2] However, a study on 1-butyl-3-methylimidazolium dicyanamide, a related ionic liquid, showed very low solubility for microcrystalline cellulose (1 wt% at 110 °C). This suggests that the dicyanamide anion, being larger and more delocalized than the chloride anion, may be a less effective hydrogen bond acceptor for the specific hydrogen bonding network found in cellulose.

Experimental Protocols

Detailed experimental protocols for cellulose dissolution are crucial for reproducible research. Below are representative procedures for both ionic liquids, noting the difference in the dissolved biopolymer for [AMIM][dca].

Cellulose Dissolution in [BMIM][Cl]

A common procedure for dissolving cellulose in [BMIM][Cl] involves the following steps:

  • Drying: Both the cellulose (e.g., microcrystalline cellulose) and [BMIM][Cl] are dried under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove moisture, which can significantly affect dissolution efficiency.

  • Mixing: A predetermined amount of dried cellulose is gradually added to the molten [BMIM][Cl] in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

  • Heating and Stirring: The mixture is heated to a temperature between 80 °C and 120 °C with constant stirring.[1][4] The dissolution time can range from a few hours to over 24 hours depending on the cellulose source, particle size, concentration, and temperature.[4]

  • Monitoring: The dissolution process is monitored until a clear, viscous solution is obtained.

dot

BMIM_Cl_Workflow start Start drying Dry Cellulose & [BMIM][Cl] (Vacuum, 80°C) start->drying mixing Mix Cellulose & [BMIM][Cl] (Inert Atmosphere) drying->mixing heating Heat & Stir (80-120°C) mixing->heating monitoring Monitor for Clear Solution heating->monitoring end End: Cellulose Solution monitoring->end

Caption: Experimental workflow for cellulose dissolution in [BMIM][Cl].

Biopolymer (Wool) Dissolution in [AMIM][dca]

While a specific protocol for cellulose is unavailable, the following procedure for dissolving wool in [AMIM][dca] provides insight into its potential application as a biopolymer solvent.[2]

  • Preparation: A known mass of wool fibers is added to [AMIM][dca] in a vial.

  • Heating and Stirring: The mixture is heated to 120 °C with stirring.

  • Dissolution: The wool is observed to dissolve over a period of time to form a solution.

Cellulose Regeneration

An important aspect of using ionic liquids is the ability to regenerate the dissolved cellulose. The general principle involves the addition of a non-solvent (or anti-solvent), which causes the cellulose to precipitate out of the solution.

dot

RegenerationProcess cellulose_solution Cellulose/ Ionic Liquid Solution add_nonsolvent Add Non-Solvent (e.g., Water, Ethanol) cellulose_solution->add_nonsolvent precipitation Cellulose Precipitates add_nonsolvent->precipitation separation Separate Cellulose (e.g., Filtration, Centrifugation) precipitation->separation washing Wash Cellulose separation->washing il_recovery Ionic Liquid Recovery (Evaporation of Non-Solvent) separation->il_recovery drying Dry Regenerated Cellulose washing->drying regenerated_cellulose Regenerated Cellulose drying->regenerated_cellulose recovered_il Recovered Ionic Liquid il_recovery->recovered_il

Caption: General workflow for cellulose regeneration from an ionic liquid solution.

For both [BMIM][Cl] and potentially [AMIM][dca], water, ethanol, or acetone (B3395972) are commonly used as non-solvents.[6] The addition of the non-solvent disrupts the interaction between the ionic liquid and the cellulose chains, allowing the cellulose to re-form its hydrogen bond network and precipitate. The regenerated cellulose typically has a lower degree of crystallinity (Cellulose II) compared to the native cellulose (Cellulose I), which can be advantageous for subsequent processing or enzymatic hydrolysis. The ionic liquid can then be recovered by evaporating the non-solvent and reused.

Conclusion and Future Outlook

Based on the current body of scientific literature, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) remains a more established and characterized ionic liquid for the dissolution of cellulose . Its effectiveness is well-documented with quantitative data on solubility and dissolution conditions.

This compound ([AMIM][dca]) shows promise as a solvent for other biopolymers like wool, indicating its capability to disrupt strong hydrogen bonding networks. However, the lack of direct experimental data for cellulose dissolution in [AMIM][dca] is a significant knowledge gap. The limited success of a related dicyanamide-based ionic liquid in dissolving cellulose suggests that the dicyanamide anion may not be as effective as the chloride anion for this specific application.

For researchers and professionals in drug development and materials science, the choice of ionic liquid will depend on the specific application. For applications requiring reliable and high-concentration cellulose solutions, [BMIM][Cl] is the more prudent choice based on existing data. Further research is critically needed to explore the potential of [AMIM][dca] for cellulose dissolution, including systematic studies on solubility, dissolution kinetics, and the properties of the resulting solutions. Such studies would enable a more direct and comprehensive comparison and could unveil new opportunities for this functionalized ionic liquid in cellulose processing.

References

A Comparative Analysis of Dicyanamide-Based Ionic Liquids for Enhanced Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative study of dicyanamide-based ionic liquids (ILs) reveals their significant potential for carbon dioxide (CO2) capture, offering promising avenues for researchers, scientists, and drug development professionals engaged in developing efficient and environmentally benign carbon capture technologies. This guide provides an objective comparison of the performance of various dicyanamide (B8802431) ILs, supported by experimental data, and outlines detailed methodologies for key experiments.

The dicyanamide anion ([N(CN)₂]⁻) has been a focal point in the design of ILs for CO2 capture due to its unique properties that contribute to favorable interactions with CO2 molecules. The selection of the cation paired with the dicyanamide anion plays a crucial role in fine-tuning the physicochemical properties of the IL, such as viscosity and CO2 solubility, thereby influencing its overall performance in carbon capture applications.

Performance Comparison of Dicyanamide-Based Ionic Liquids

The following table summarizes the quantitative data on the performance of various dicyanamide-based ionic liquids for CO2 capture, compiled from recent studies. The data highlights key parameters such as CO2 solubility, viscosity, and the conditions under which these measurements were taken.

Ionic LiquidCation StructureCO2 Solubility (mole fraction)Temperature (K)Pressure (MPa)Viscosity (mPa·s)Temperature for Viscosity (K)
1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])Imidazolium-based~0.3 at ~4 MPa313.15~418.5298.15
1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA])Imidazolium-based~0.5 at ~6 MPa313.15~629298
1-hexyl-3-methylimidazolium dicyanamide ([HMIM][DCA])Imidazolium-based~0.6 at ~6 MPa313.15~644298.15
1-octyl-3-methylimidazolium dicyanamide ([OMIM][DCA])Imidazolium-based~0.7 at ~6 MPa313.15~663298.15
Triethyl-propargylammonium dicyanamide ([N222pr][DCA])Quaternary Ammonium-basedNot widely reported--22.5298
Triethyl-butylammonium dicyanamide ([N2224][DCA])Quaternary Ammonium-basedNot widely reported--47.8298

Note: CO2 solubility is highly dependent on pressure and temperature. The values presented are indicative and should be considered in the context of the specified conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ionic liquids for CO2 capture. Below are generalized protocols for key experiments.

CO2 Solubility Measurement (Isochoric Saturation Method)

Objective: To determine the solubility of CO2 in a dicyanamide-based ionic liquid at various temperatures and pressures.

Apparatus:

  • High-pressure equilibrium cell with a magnetic stirrer

  • Pressure transducer

  • Temperature controller (e.g., thermostat bath)

  • Gas chromatograph (GC) or a precise gas flow controller and a vacuum pump

  • Degassing unit

Procedure:

  • Sample Preparation: A known mass of the dicyanamide-based ionic liquid is placed into the equilibrium cell. The IL is then degassed under vacuum at an elevated temperature to remove any dissolved gases and water.

  • System Purging: The entire system, including the gas lines, is purged with CO2 to remove any residual air.

  • CO2 Introduction: A known amount of CO2 is introduced into the cell. The amount can be determined by pressure, volume, temperature, and the equation of state for CO2.

  • Equilibration: The mixture is stirred at a constant temperature until the pressure inside the cell remains constant, indicating that equilibrium has been reached. This may take several hours.

  • Data Recording: The equilibrium pressure and temperature are recorded.

  • Incremental CO2 Addition: Steps 3-5 are repeated by incrementally adding more CO2 to obtain solubility data over a range of pressures.

  • Data Analysis: The mole fraction of CO2 in the ionic liquid is calculated at each equilibrium point. The solubility is often reported as a plot of mole fraction versus pressure at a constant temperature (isotherm).

Viscosity Measurement

Objective: To measure the dynamic viscosity of the dicyanamide-based ionic liquid as a function of temperature.

Apparatus:

  • Rotational viscometer or a falling-ball viscometer

  • Temperature-controlled jacket or bath

Procedure:

  • Sample Loading: The ionic liquid sample is loaded into the viscometer.

  • Temperature Control: The temperature of the sample is precisely controlled using the jacket or bath.

  • Measurement:

    • Rotational Viscometer: The shear stress is measured at a given shear rate. The viscosity is calculated from the ratio of shear stress to shear rate. Measurements are taken at various shear rates to check for Newtonian behavior.

    • Falling-ball Viscometer: The time it takes for a ball of known density and diameter to fall through a calibrated tube filled with the ionic liquid is measured. The viscosity is then calculated using a calibration curve or a formula that relates fall time to viscosity.

  • Temperature Variation: The measurements are repeated at different temperatures to determine the temperature dependence of the viscosity.

Visualizing the CO2 Capture Process and Experimental Workflow

To better understand the underlying processes, the following diagrams have been generated using Graphviz.

CO2_Capture_Mechanism cluster_gas_phase Gas Phase cluster_liquid_phase Ionic Liquid Phase CO2_gas CO₂ (gas) CO2_dissolved CO₂ (dissolved) CO2_gas->CO2_dissolved Physical Absorption Cation Cation IL_structure Ionic Liquid Free Volume Anion Dicyanamide Anion [N(CN)₂]⁻ CO2_dissolved->Cation van der Waals forces CO2_dissolved->Anion Weak Interactions (Lewis Acid-Base) Experimental_Workflow cluster_performance_testing Performance Testing start Start: Select Dicyanamide ILs synthesis IL Synthesis / Procurement start->synthesis purification Purification & Drying synthesis->purification characterization Physicochemical Characterization (e.g., NMR, TGA) purification->characterization solubility CO₂ Solubility Measurement characterization->solubility viscosity Viscosity Measurement characterization->viscosity selectivity Gas Selectivity (CO₂/N₂) characterization->selectivity analysis Data Analysis & Comparison solubility->analysis viscosity->analysis selectivity->analysis conclusion Conclusion & Reporting analysis->conclusion

A Comparative Guide to Analyzing [AMIM][DCA] Mixtures: FT-IR vs. Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of ionic liquid mixtures is paramount for process optimization and quality control. This guide provides a comprehensive comparison of two leading vibrational spectroscopy techniques, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, for the quantitative analysis of 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) mixtures.

This document delves into the experimental protocols for both methods, presents quantitative data for the analysis of [AMIM][DCA], and offers a comparative look at alternative analytical techniques. Visual workflows and data summaries are included to facilitate a clear understanding of the methodologies and their respective advantages.

At a Glance: FT-IR vs. Raman for [AMIM][DCA] Analysis

FeatureFT-IR SpectroscopyRaman Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations, dependent on a change in dipole moment.Measures the inelastic scattering of monochromatic light, dependent on a change in polarizability.
Sample Preparation Often requires minimal sample preparation, especially with Attenuated Total Reflectance (ATR) accessories. Can be sensitive to water content.Minimal sample preparation is needed. Aqueous solutions can be readily analyzed.
Key [AMIM][DCA] Vibrational Modes Strong signals from the dicyanamide (N≡C) stretching vibrations.Strong signals from the imidazolium (B1220033) ring and allyl group vibrations.
Selectivity for [AMIM][DCA] The strong and sharp nitrile peak of the dicyanamide anion offers a distinct analytical window.The symmetric vibrations of the imidazolium ring provide characteristic and quantifiable peaks.
Interference from Solvents Water and many organic solvents have strong IR absorbance, which can interfere with the analysis.Water is a weak Raman scatterer, making it an ideal solvent for Raman analysis. Many organic solvents also have distinct Raman spectra that may not overlap significantly with the analyte.
Instrumentation Widely available and generally less expensive than Raman spectrometers.Can be more expensive, but offers high spectral resolution and sensitivity.

Quantitative Analysis of [AMIM][DCA]: Vibrational Mode Assignments

A foundational aspect of quantitative analysis is the identification of characteristic vibrational modes that can be correlated with concentration. The following table summarizes the key FT-IR and Raman vibrational mode assignments for pure [AMIM][DCA]. When [AMIM][DCA] is part of a mixture, these peaks can be used to construct calibration curves for quantitative determination.

Wavenumber (cm⁻¹)Assignment (FT-IR)Assignment (Raman)
~3150Imidazolium C-H stretchImidazolium C-H stretch
~2950Allyl C-H stretchAllyl C-H stretch
~2195, 2125Dicyanamide (N≡C) asymmetric and symmetric stretchDicyanamide (N≡C) asymmetric and symmetric stretch
~1645Allyl C=C stretchAllyl C=C stretch
~1570Imidazolium ring stretchImidazolium ring stretch
~1170Imidazolium ring in-plane bendImidazolium ring in-plane bend

Experimental Protocols

FT-IR Spectroscopy for [AMIM][DCA] Mixture Analysis

Methodology: Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method for analyzing liquid samples.

  • Instrument Setup: An FT-IR spectrometer equipped with a DTGS detector and a single-bounce diamond ATR accessory is used.

  • Background Collection: A background spectrum of the clean, dry ATR crystal is collected.

  • Sample Application: A small drop of the [AMIM][DCA] mixture is placed onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Data Analysis: The characteristic peak of the dicyanamide anion (around 2125 cm⁻¹) is often used for quantification due to its high intensity and location in a relatively clear spectral region. A calibration curve is constructed by plotting the absorbance of this peak against known concentrations of [AMIM][DCA] in the specific solvent.

Raman Spectroscopy for [AMIM][DCA] Mixture Analysis

Methodology: Confocal Raman microscopy is a powerful tool for the analysis of small sample volumes.

  • Instrument Setup: A confocal Raman spectrometer with a laser excitation source (e.g., 785 nm) and a CCD detector is used.

  • Calibration: The spectrometer is calibrated using a known standard, such as silicon.

  • Sample Preparation: The [AMIM][DCA] mixture is placed in a suitable container, such as a quartz cuvette or a glass slide with a well.

  • Spectrum Acquisition: The laser is focused into the sample, and the Raman scattered light is collected. Spectra are typically acquired over a range of 3200-200 cm⁻¹ with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

  • Data Analysis: A characteristic peak of the [AMIM]⁺ cation, such as the imidazolium ring breathing mode (around 1570 cm⁻¹), can be used for quantification. A calibration curve is generated by plotting the peak intensity or area against the concentration of [AMIM][DCA].

Comparative Analysis with Alternative Techniques

While FT-IR and Raman spectroscopy are powerful tools, other analytical techniques can also be employed for the analysis of [AMIM][DCA] mixtures.

TechniquePrincipleAdvantages for [AMIM][DCA] AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Can separate both the [AMIM]⁺ cation and [DCA]⁻ anion in a single run using a mixed-mode column. Provides excellent sensitivity and is well-suited for complex mixtures.Requires solvent consumption and can be more time-consuming than spectroscopic methods.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by the sample.The imidazolium ring of [AMIM]⁺ exhibits a characteristic UV absorbance around 210 nm, which can be used for quantification. It is a simple and cost-effective method.Can be prone to interference from other UV-absorbing species in the mixture. The dicyanamide anion does not have a strong UV-Vis absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H NMR can be used to identify and quantify the [AMIM]⁺ cation based on its unique proton signals.High instrumentation cost and lower sensitivity compared to other techniques. Requires deuterated solvents for analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for analyzing [AMIM][DCA] mixtures using FT-IR and Raman spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing Start Start with [AMIM][DCA] Mixture Prep No/Minimal Preparation Start->Prep ATR Place sample on ATR crystal Prep->ATR Acquire Acquire FT-IR Spectrum ATR->Acquire Background Collect Background Spectrum Background->Acquire Identify Identify Characteristic [DCA]⁻ Peak (~2125 cm⁻¹) Acquire->Identify Calibrate Construct Calibration Curve Identify->Calibrate Quantify Quantify [AMIM][DCA] Concentration Calibrate->Quantify

FT-IR Analysis Workflow for [AMIM][DCA] Mixtures.

Raman_Workflow cluster_prep_raman Sample Preparation cluster_analysis_raman Raman Analysis cluster_data_raman Data Processing Start_Raman Start with [AMIM][DCA] Mixture Prep_Raman Place in Cuvette/Slide Start_Raman->Prep_Raman Focus Focus Laser on Sample Prep_Raman->Focus Acquire_Raman Acquire Raman Spectrum Focus->Acquire_Raman Calibrate_Inst Calibrate Spectrometer Calibrate_Inst->Acquire_Raman Identify_Raman Identify Characteristic [AMIM]⁺ Peak (~1570 cm⁻¹) Acquire_Raman->Identify_Raman Calibrate_Raman Construct Calibration Curve Identify_Raman->Calibrate_Raman Quantify_Raman Quantify [AMIM][DCA] Concentration Calibrate_Raman->Quantify_Raman

Raman Analysis Workflow for [AMIM][DCA] Mixtures.

Conclusion

Both FT-IR and Raman spectroscopy offer viable and powerful methods for the quantitative analysis of [AMIM][DCA] mixtures. The choice between the two often depends on the specific solvent system, the required sensitivity, and the available instrumentation. For aqueous mixtures, Raman spectroscopy holds a distinct advantage due to the low interference from water. Conversely, the strong and characteristic nitrile stretch in the FT-IR spectrum of the dicyanamide anion provides an excellent marker for quantification in non-aqueous systems. For complex matrices or when separation of individual ions is necessary, complementary techniques such as HPLC should be considered. By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method for their specific analytical needs.

A Comparative Guide to NMR Spectroscopic Analysis of 1-Allyl-3-methylimidazolium Dicyanamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][dca]) using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of a complete public dataset for [AMIM][dca], this guide draws comparisons with the closely related ionic liquid, 1-Butyl-3-methylimidazolium dicyanamide ([BMIM][dca]), to highlight structural and interactional differences. The methodologies presented are based on established NMR techniques for the characterization of ionic liquids.

Data Presentation: A Comparative Analysis of Chemical Shifts

Nuclear magnetic resonance spectroscopy is a powerful tool for elucidating the structure and interactions of ionic liquids. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, providing valuable insights into the cation-anion and solvent-solute interactions.

Below is a comparison of the ¹H NMR chemical shifts for [AMIM][dca] and [BMIM][dca]. The difference in the alkyl substituent—an allyl group in [AMIM]⁺ versus a butyl group in [BMIM]⁺—is expected to influence the chemical shifts of the neighboring protons and carbons.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for [AMIM][dca] and [BMIM][dca]

Proton Assignment [AMIM][dca] in CDCl₃¹ [1][2][BMIM][dca] in DMSO-d₆² Structural Moiety
H2 (Imidazolium Ring)Not explicitly assigned9.08 (s, 1H)NCHN
H4/H5 (Imidazolium Ring)7.80 (d, 1H), 7.60 (d, 1H)7.73 (s, 1H), 7.66 (s, 1H)NCH
Allyl/Butyl-CH₂-N5.63–5.77 (m, part of 3H)4.15 (t, 2H)N-CH₂-
Allyl-CH=5.63–5.77 (m, part of 3H)--CH=CH₂
Allyl-=CH₂4.93–5.06 (m, 2H)--CH=CH₂
Butyl-CH₂-1.76 (m, 2H)-CH₂-
Butyl-CH₂-1.25 (m, 2H)-CH₂-
Butyl-CH₃-0.88 (t, 3H)-CH₃
Methyl-N3.61 (s, 3H)3.84 (s, 3H)N-CH₃

¹Data obtained from a 500 MHz ¹H NMR spectrum.[1][2] ²Data obtained from a 400 MHz ¹H NMR spectrum.

Table 2: ¹³C NMR Chemical Shifts (ppm) for [AMIM][dca] and [BMIM][dca]

Carbon Assignment [AMIM][dca] [BMIM][dca] Structural Moiety
C2 (Imidazolium Ring)Data not availableData not availableNCN
C4/C5 (Imidazolium Ring)Data not availableData not availableNC
Allyl/Butyl-CH₂-NData not availableData not availableN-CH₂-
Allyl-CH=Data not available--CH=CH₂
Allyl-=CH₂Data not available--CH=CH₂
Butyl-CH₂-Data not available-CH₂-
Butyl-CH₂-Data not available-CH₂-
Butyl-CH₃-Data not available-CH₃
Methyl-NData not availableData not availableN-CH₃
Dicyanamide AnionData not availableData not availableN(CN)₂⁻

Note: Comprehensive ¹³C NMR data for [AMIM][dca] and [BMIM][dca] were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

The following sections detail the general experimental protocols for acquiring the NMR data presented and for further studies into the interactions within ionic liquid solutions.

Sample Preparation
  • Neat Ionic Liquid: For measurements of the pure ionic liquid, the sample is typically dried under high vacuum to remove any residual water or volatile organic solvents, which can significantly affect the chemical shifts and relaxation times.

  • Solution Preparation: For solution studies, a known concentration of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence the ionic interactions and resulting NMR spectra.[3]

  • NMR Tube: The prepared sample is transferred to a 5 mm NMR tube. For quantitative measurements, it is crucial to ensure a homogeneous sample free of air bubbles.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: Experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-160 ppm for imidazolium-based ionic liquids).

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Advanced NMR Experiments for Interaction Studies

Spin-lattice (T₁) relaxation times provide information on the molecular motion (tumbling) of the ions in solution. Shorter T₁ values indicate faster relaxation and more restricted motion, which can be indicative of stronger intermolecular interactions.

  • Pulse Sequence: The inversion-recovery pulse sequence is commonly used to measure T₁ relaxation times.

  • Procedure: A series of spectra are recorded with varying delay times (τ) between the 180° inversion pulse and the 90° excitation pulse.

  • Data Analysis: The signal intensity for each peak is plotted against the delay time, and the data is fitted to an exponential recovery function to extract the T₁ value.

DOSY is a powerful technique for studying the translational motion of molecules and can be used to determine the self-diffusion coefficients of the cation and anion in an ionic liquid. Differences in diffusion coefficients can provide insights into ion pairing and aggregation.

  • Pulse Sequence: A pulsed-field gradient spin-echo (PFG-SE) or a stimulated echo (STE) sequence is typically employed.

  • Procedure: A series of spectra are acquired with increasing gradient pulse strengths. The signal intensity of each peak attenuates as a function of the gradient strength and the diffusion coefficient of the corresponding species.

  • Data Analysis: The signal decay is fitted to the Stejskal-Tanner equation to calculate the diffusion coefficient. The results are often presented as a 2D plot with chemical shifts on one axis and diffusion coefficients on the other.

NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space interactions between protons that are in close proximity (typically < 5 Å). This is invaluable for determining the three-dimensional structure and intermolecular organization of the ionic liquid.

  • Pulse Sequence: A 2D NOESY pulse sequence is used.

  • Procedure: The experiment generates a 2D spectrum where cross-peaks indicate spatial proximity between protons.

  • Data Analysis: The presence and intensity of cross-peaks between protons on the cation and those on the anion (if applicable) or between different parts of the cation can reveal specific intermolecular interactions and preferred orientations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for studying interactions in ionic liquid solutions using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation start Start prep Prepare Neat IL or Solution start->prep tube Transfer to NMR Tube prep->tube nmr Place in NMR Spectrometer tube->nmr Insert Sample one_d 1D NMR (¹H, ¹³C) nmr->one_d two_d 2D NMR (DOSY, NOESY) nmr->two_d relax Relaxation Experiments (T₁) nmr->relax proc Process Spectra one_d->proc two_d->proc relax->proc assign Assign Signals proc->assign dyn Dynamic Analysis (Diffusion, Relaxation) proc->dyn interact Interaction Analysis (NOE) proc->interact quant Quantitative Analysis (Chemical Shifts, Integration) assign->quant report Generate Report quant->report dyn->report interact->report

Caption: Workflow for NMR spectroscopic analysis of ionic liquids.

Logical Pathway for Data Interpretation

The interpretation of the NMR data follows a logical progression to build a comprehensive understanding of the ionic liquid's properties and interactions.

Interpretation_Pathway cluster_data Primary Data cluster_derived Derived Information cluster_advanced Advanced Analysis cluster_insights Molecular Insights chem_shift Chemical Shifts (¹H, ¹³C) structure Molecular Structure Confirmation chem_shift->structure coupling J-Coupling Constants coupling->structure integration Signal Integration integration->structure conformation Conformational Analysis structure->conformation t1 T₁ Relaxation Times dynamics Molecular Dynamics (Tumbling, Translation) t1->dynamics dosy Diffusion Coefficients dosy->dynamics ion_pairing Ion Pairing & Aggregation dosy->ion_pairing noe NOE Cross-Peaks noe->ion_pairing solvation Solvation Shell Structure noe->solvation dynamics->ion_pairing

Caption: Logical pathway for interpreting NMR data of ionic liquids.

References

Validating the Electrochemical Performance of [AMIM][DCA] Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate electrolyte is paramount in the development of high-performance energy storage devices. [AMIM][DCA] (1-allyl-3-methylimidazolium dicyanamide) is an ionic liquid electrolyte that has garnered significant interest due to its unique physicochemical properties. This guide provides an objective comparison of the electrochemical performance of [AMIM][DCA] with conventional organic electrolytes, supported by experimental data.

Data Presentation: A Comparative Analysis

The electrochemical performance of an electrolyte is determined by several key parameters, including ionic conductivity, viscosity, and the electrochemical stability window (ESW). These factors directly influence the power density, energy density, and cyclability of an energy storage device. The following tables summarize the quantitative data for [AMIM][DCA] and two widely used conventional electrolytes: 1 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEABF₄) in acetonitrile (B52724) (ACN) and propylene (B89431) carbonate (PC).

ElectrolyteIonic Conductivity (mS/cm) at 298 KViscosity (mPa·s) at 298 KElectrochemical Stability Window (V)
[AMIM][DCA] 15.5911.16~4.0*
1 M TEABF₄ in ACN ~60[1][2]~0.62[1]2.5 - 2.7[3]
1 M TEABF₄ in PC ~13[2][4]~3.02.7 - 3.0

*Note: The electrochemical stability window for [AMIM][DCA] is an estimated value based on data for similar dicyanamide-based ionic liquids.[5]

ElectrolyteElectrode MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)
[AMIM][DCA] Graphene Nanosheets228115
1 M TEABF₄ in ACN Activated Carbon~15521.6
1 M TEABF₄ in PC Activated Carbon42.12 (at 2A/g)[6]28.58[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Ionic Conductivity Measurement

Ionic conductivity is determined using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: The electrolyte is placed in a sealed, temperature-controlled conductivity cell with two parallel platinum electrodes of a known area and distance apart.

  • Instrumentation: An impedance analyzer is used to apply a small AC voltage (typically 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Acquisition: The impedance spectrum is recorded. The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

Viscosity Measurement

The viscosity of the electrolytes is measured using a rotational viscometer or a capillary viscometer.

  • Sample Preparation: The electrolyte is placed in the viscometer's sample holder, ensuring it is free of air bubbles.

  • Temperature Control: The temperature of the sample is maintained at the desired value (e.g., 298 K) using a temperature-controlled bath.

  • Measurement:

    • Rotational Viscometer: A spindle is rotated in the electrolyte at a known speed, and the torque required to overcome the viscous drag is measured. The viscosity is then calculated from the torque, speed, and spindle geometry.[7]

    • Capillary Viscometer: The time it takes for a known volume of the electrolyte to flow through a capillary of a known diameter and length under a known pressure is measured. The viscosity is then calculated using the Hagen-Poiseuille equation.

  • Calibration: The viscometer is calibrated using standard fluids of known viscosity.

Electrochemical Stability Window (ESW) Determination

The ESW is determined using cyclic voltammetry (CV).

  • Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).[8]

  • Electrolyte Preparation: The electrolyte is deaerated by bubbling an inert gas (e.g., argon) through it to remove dissolved oxygen.

  • Cyclic Voltammetry: The potential of the working electrode is swept linearly from the open-circuit potential to a set anodic limit and then back to a set cathodic limit at a specific scan rate (e.g., 10-100 mV/s).[9]

  • ESW Determination: The ESW is defined as the potential range where no significant faradaic current (i.e., current due to electrochemical reactions) is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).[10]

Mandatory Visualization

G cluster_prep Electrolyte & Electrode Preparation cluster_char Electrochemical Characterization cluster_perf Device Performance Testing cluster_analysis Data Analysis & Comparison A Synthesize & Purify [AMIM][DCA] D Ionic Conductivity (EIS) A->D E Viscosity Measurement A->E F Electrochemical Stability Window (CV) A->F G Assemble Supercapacitor Test Cells A->G B Prepare Alternative Electrolytes B->D B->E B->F B->G C Fabricate Electrodes C->G K Extract Key Performance Metrics D->K E->K F->K H Cyclic Voltammetry G->H I Galvanostatic Charge-Discharge G->I J Electrochemical Impedance Spectroscopy G->J H->K I->K J->K L Compare [AMIM][DCA] vs. Alternatives K->L M Publish Comparison Guide L->M

Caption: Workflow for validating electrolyte performance.

References

Imidazolium Ionic Liquids: A Comparative Guide to Catalytic Efficiency in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is paramount to enhancing reaction efficiency and promoting green chemistry principles. Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of solvents and catalysts, offering unique advantages such as low volatility, high thermal stability, and tunable physicochemical properties. This guide provides a comparative analysis of the efficiency of different imidazolium (B1220033) ionic liquids in key organic reactions, supported by experimental data and detailed protocols.

The catalytic performance of imidazolium ionic liquids is significantly influenced by the nature of both the cation and the anion. Variations in the alkyl chain length on the imidazolium ring and the choice of the counter-anion can dramatically impact reaction yields, rates, and selectivity. This guide will delve into these nuances, providing a data-driven comparison to inform your experimental design.

Comparative Efficiency in Key Organic Reactions

The following tables summarize the performance of various imidazolium-based ionic liquids in the Heck coupling, Diels-Alder, and Strecker reactions. These reactions are cornerstones of modern organic synthesis, and the data presented highlights the differential effects of ionic liquid structure on catalytic outcomes.

Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that is fundamental to the synthesis of substituted alkenes. The choice of imidazolium ionic liquid can significantly influence the catalytic activity.

Ionic LiquidReactantsCatalystTemp. (°C)Time (h)Yield (%)Reference(s)
1-butyl-3-methylimidazolium bromide ([bmim][Br])Iodobenzene, n-butyl acrylatePd(OAc)₂140494[1][2]
1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄])Iodobenzene, n-butyl acrylatePd(OAc)₂1004Ineffective[1][2]
Tunable Aryl Alkyl Ionic Liquids (TAAILs)Bromobenzene, styrenePd(OAc)₂ (0.25 mol%)-4up to 97[3]

As observed, the Heck reaction proceeds more efficiently in [bmim][Br] compared to [bmim][BF₄].[1] This is attributed to the in-situ formation of active N-heterocyclic carbene (NHC) complexes of palladium in the bromide-based ionic liquid.[1] Specifically designed TAAILs have also demonstrated high yields with low catalyst loading.[3]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Ionic liquids can accelerate the reaction and influence its stereoselectivity.

Ionic LiquidDieneDienophileTime (h)Yield (%)Reference(s)
1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄])Anthracene (B1667546)1-p-tolyl-2,5-dione7286[4]
1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆])Anthracene1-p-tolyl-2,5-dione72No product[4]
Neutral Imidazolium ILs (e.g., [bmim][OTf], [bmim][PF₆], [bmim][BF₄])CyclopentadieneVarious dienophiles-High[5]

In the Diels-Alder reaction between anthracene and 1-p-tolyl-2,5-dione, [Bmim][BF₄] proved to be a significantly more effective solvent than [Bmim][PF₆], affording a high yield of the desired cycloadduct at room temperature.[4] Other neutral imidazolium ionic liquids have also been shown to provide rate enhancements and high selectivities, comparable to traditional lithium perchlorate–diethyl ether systems.[5]

Strecker and Other Reactions Catalyzed by Dicationic Ionic Liquids

Dicationic imidazolium ionic liquids (DILs) have shown promise as catalysts, often exhibiting higher activity compared to their monocationic counterparts.[6][7][8]

Ionic Liquid TypeReactionReactantsTemp. (°C)Time (h)Yield (%)NotesReference(s)
Dicationic ImidazoliumStrecker ReactionBenzaldehyde, Aniline, Trimethylsilyl cyanide--97Monocationic IL yielded 73% under the same conditions. The bifunctional nature of DILs is credited for the higher activity.[7]
Dicationic ImidazoliumCarbamate SynthesisDiamine, Dimethylcarbonate802HighThe length of the linker between imidazolium rings and the nature of the anion influence catalytic efficiency.[6][7]
Brønsted Acidic DILsEsterificationOleic acid, Methanol-->90%Catalytic activity increased with decreasing distance between the two cationic heads.[7]

The enhanced catalytic activity of DILs is often attributed to their bidentate nature, which can facilitate the reaction mechanism.[8] The spacer length between the imidazolium cations and the choice of anion are critical parameters for optimizing catalytic performance.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the reactions discussed.

General Procedure for Heck Coupling in Imidazolium Ionic Liquids
  • Catalyst Preparation: In a reaction vessel, palladium acetate (B1210297) (Pd(OAc)₂, desired mol%) is added to the imidazolium ionic liquid (e.g., [bmim][Br]).

  • Reaction Setup: The aryl halide (e.g., iodobenzene, 1 mmol), alkene (e.g., n-butyl acrylate, 1.2 mmol), and a base (e.g., NaOAc, 1.2 mmol) are added to the catalyst mixture.

  • Reaction Conditions: The mixture is stirred at the specified temperature (e.g., 140 °C) for the designated time (e.g., 4 hours).

  • Workup and Analysis: After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether). The product yield is determined by gas chromatography (GC) or by isolation and purification via column chromatography. The ionic liquid phase containing the catalyst can often be recycled for subsequent reactions.

General Procedure for Diels-Alder Reaction in Imidazolium Ionic Liquids
  • Reaction Setup: The diene (e.g., anthracene, 1 mmol) and the dienophile (e.g., 1-p-tolyl-2,5-dione, 1 mmol) are dissolved in the imidazolium ionic liquid (e.g., [Bmim][BF₄]) in a reaction flask.

  • Reaction Conditions: The solution is stirred at room temperature for the specified duration (e.g., 72 hours).

  • Product Isolation: The reaction mixture is treated with water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried.

  • Characterization: The structure and purity of the cycloadduct are confirmed by spectroscopic methods such as FT-IR, NMR, and mass spectrometry.[4]

Logical Workflow for Ionic Liquid Selection

The choice of an appropriate imidazolium ionic liquid is a critical step in optimizing an organic reaction. The following diagram illustrates a logical workflow for this selection process.

start Define Target Organic Reaction reaction_type Identify Reaction Type (e.g., Heck, Diels-Alder, Suzuki) start->reaction_type catalyst_interaction Consider Catalyst Interaction (e.g., NHC formation) reaction_type->catalyst_interaction solubility Assess Substrate/Product Solubility reaction_type->solubility cation_selection Select Imidazolium Cation (Monocationic vs. Dicationic, Alkyl Chain Length) catalyst_interaction->cation_selection anion_selection Select Counter-Anion (e.g., Br⁻, BF₄⁻, PF₆⁻, OTf⁻) catalyst_interaction->anion_selection solubility->cation_selection solubility->anion_selection optimization Optimize Reaction Conditions (Temperature, Time, Catalyst Loading) cation_selection->optimization anion_selection->optimization analysis Analyze Yield, Selectivity, and Recyclability optimization->analysis

Caption: Workflow for selecting an optimal imidazolium ionic liquid.

Conclusion

Imidazolium-based ionic liquids offer a tunable and often more environmentally benign alternative to conventional organic solvents for a variety of organic reactions. As the presented data indicates, the efficiency of these systems is highly dependent on the specific structure of the ionic liquid. Dicationic imidazolium salts, in particular, show significant promise as highly active organocatalysts.[6][8][9] By carefully considering the nature of the reaction, catalyst interactions, and substrate solubility, researchers can select and optimize imidazolium ionic liquid systems to achieve superior results in their synthetic endeavors. Further exploration into task-specific and supported ionic liquids will undoubtedly continue to expand their applications in catalysis and green chemistry.[10]

References

A Comparative Analysis of the Toxicity of 1-Allyl-3-methylimidazolium dicyanamide and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of solvent technology, ionic liquids (ILs) have emerged as a class of compounds with tunable physicochemical properties, offering potential advantages over traditional volatile organic solvents. Among these, 1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) is a subject of growing interest. This guide provides a comparative analysis of the toxicological profile of [AMIM][DCA] against commonly used solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), supported by available experimental data for structurally related compounds.

Executive Summary

Based on the available data for structurally similar compounds, it is anticipated that the toxicity of 1-Allyl-3-methylimidazolium dicyanamide is influenced by both its cation and anion. The imidazolium (B1220033) cation's toxicity is known to be dependent on the length of its alkyl chain, with longer chains generally leading to increased toxicity. The dicyanamide anion is generally considered to be of low toxicity. Compared to the well-documented cytotoxic effects of DMSO and DMF at higher concentrations, [AMIM][DCA]'s toxicity profile warrants further direct investigation. This guide provides a framework for such a comparative assessment.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available 50% inhibitory concentration (IC50) values for various imidazolium-based ionic liquids, DMSO, and DMF on different human cell lines. This data provides a baseline for understanding the potential cytotoxicity of [AMIM][DCA].

Table 1: Comparative IC50 Values of Imidazolium-Based Ionic Liquids

Ionic LiquidCell LineIC50 (µM)Reference
1-Octyl-3-methylimidazolium bromidePC12Not specified, dose-dependent cytotoxicity observed[1]
Imidazolium-based ILs (unspecified)A431Potency at nanomolar doses for some compounds[2]
1-Decyl-3-methylimidazolium chlorideHeLaNot specified, induced membrane damage and apoptosis[3]
1-Butyl-3-methylpyridinium dicyanamideBacterial Pathogens41,350 - 58,080[4]

Table 2: Comparative IC50 Values of DMSO and DMF

SolventCell LineIC50Reference
DMSO
HepG2> 1.25% (v/v)[5]
A549Not specified, cytotoxicity observed at higher concentrations
HeLaNot specified, cytotoxicity observed at higher concentrations
DMF
VariousGenerally more toxic than DMSO

Note: The absence of specific IC50 values for this compound in the literature necessitates a cautious interpretation. The provided data for other ionic liquids should be considered indicative of the general toxicity trends within this class of compounds.

Experimental Protocols: Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., [AMIM][DCA], DMSO, DMF) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined by plotting a dose-response curve.

Signaling Pathways in Solvent-Induced Toxicity

The toxicity of solvents can be mediated through various cellular signaling pathways, often leading to apoptosis (programmed cell death) or cellular stress responses.

Apoptosis Signaling Pathway

Imidazolium-based ionic liquids have been shown to induce apoptosis.[1][2] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway IL Imidazolium Ionic Liquid ROS ↑ Reactive Oxygen Species (ROS) IL->ROS induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Apoptosis induction by imidazolium ionic liquids.
Oxidative Stress Pathway

Many toxic compounds, including some ionic liquids, can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6] This can damage cellular components and activate stress-response pathways.

Oxidative_Stress_Pathway Solvent Toxic Solvent ROS_Production ↑ ROS Production Solvent->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Antioxidant_Response Antioxidant Response (e.g., Nrf2 pathway) ROS_Production->Antioxidant_Response activates Cell_Damage Cell Damage / Apoptosis Oxidative_Damage->Cell_Damage Antioxidant_Response->ROS_Production counteracts

Figure 2: General oxidative stress response pathway.
Key Signaling Pathways Potentially Affected

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.[7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to stress, and its dysregulation can contribute to cytotoxicity.

  • NF-κB Pathway: The Nuclear Factor-kappa B pathway plays a key role in the inflammatory response and cell survival. Its modulation by toxic substances can have significant cellular consequences.

Key_Signaling_Pathways Solvent Solvent Exposure PI3K_Akt PI3K/Akt Pathway Solvent->PI3K_Akt MAPK MAPK Pathway Solvent->MAPK NF_kB NF-κB Pathway Solvent->NF_kB Cell_Fate Cell Fate (Survival, Proliferation, Apoptosis) PI3K_Akt->Cell_Fate MAPK->Cell_Fate NF_kB->Cell_Fate

Figure 3: Interplay of key signaling pathways in toxicity.

Conclusion

The toxicological assessment of this compound is an area requiring further dedicated research to establish definitive IC50 values and elucidate its precise mechanisms of action. However, based on the available data for related imidazolium ionic liquids, a systematic investigation into its effects on cell viability and key signaling pathways, such as those involved in apoptosis and oxidative stress, is warranted. When compared to conventional solvents like DMSO and DMF, which exhibit known cytotoxicity at higher concentrations, the "green" credentials of [AMIM][DCA] must be rigorously evaluated through direct comparative studies. This guide provides the foundational information and experimental framework necessary for researchers to undertake such a critical assessment.

References

A Comparative Guide to Metal Electrodeposition in [AMIM][DCA] Ionic Liquid: A Cyclic Voltammetry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclic voltammetric behavior of various metals in the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) and its closely related analogues. The unique properties of dicyanamide-based ionic liquids, such as high solubility for metal salts and a wide electrochemical window, make them promising media for the electrodeposition of metals and alloys. This document summarizes key quantitative data, details experimental protocols, and visualizes the experimental workflow to aid researchers in this field.

Quantitative Data Summary

Metal IonIonic LiquidWorking ElectrodeCathodic Peak Potential (Epc) vs. Ref.Anodic Peak Potential (Epa) vs. Ref.Diffusion Coefficient (D) (cm²/s)Notes
Cu(I)[EMIM][DCA]Glassy CarbonNot explicitly stated in peaks, reduction onset near -0.6 VNot explicitly stated in peaks, stripping wave observed1.1 x 10⁻⁷The electrodeposition of Cu involves a three-dimensional progressive nucleation and growth process.[1]
Ni(II)[EMIM][DCA]Glassy CarbonReduction wave starts around -1.5 VSluggish anodic dissolutionNot calculatedNi(II) forms a [Ni(DCA)₄]²⁻ complex anion. The deposition is a single-step electron transfer process.[2]
Ag(I)Generic DCA-based ILsVariousDeposition is generally observedReversible stripping peakData not availableSilver deposition is feasible in dicyanamide ionic liquids.
Zn(II)[EMIM][DCA] (modifier)Not specifiedNot specifiedNot specifiedData not available[EMIM][DCA] has been used as an additive to suppress dendrite formation in zinc electrodeposition from alkaline solutions.

Experimental Protocols

The following provides a generalized experimental protocol for cyclic voltammetry studies of metal deposition in [AMIM][DCA]. Specific parameters should be optimized for each metal system.

1. Electrolyte Preparation:

  • The ionic liquid [AMIM][DCA] is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can significantly affect the electrochemical window and metal deposition process.

  • The desired metal salt (e.g., CuCl, NiCl₂, AgNO₃) is dissolved in the dried [AMIM][DCA] to the desired concentration (typically in the range of 10-100 mM). The mixture may require gentle heating and stirring to ensure complete dissolution. Due to the coordinating nature of the dicyanamide anion, many metal salts exhibit good solubility.[1]

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used.

  • Working Electrode: A polished glassy carbon electrode (GCE) is commonly used. Other materials like platinum or gold can also be employed. The electrode should be polished to a mirror finish with alumina (B75360) slurry and then cleaned ultrasonically in ethanol (B145695) and deionized water before each experiment.

  • Reference Electrode: A silver wire or a Ag/AgCl electrode is often used as a quasi-reference electrode in ionic liquid systems. Its potential should be calibrated against a standard reference electrode if absolute potential values are required.

  • Counter Electrode: A platinum wire or a graphite (B72142) rod serves as the counter electrode.

  • The electrochemical cell is typically placed in a Faraday cage to minimize electrical noise. All experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the interference of oxygen and moisture.

3. Cyclic Voltammetry Measurement:

  • The cyclic voltammogram is recorded using a potentiostat.

  • The potential is swept from an initial potential where no faradaic reaction occurs, towards a more negative potential to induce metal deposition, and then the scan is reversed to observe the stripping of the deposited metal.

  • The scan rate can be varied (e.g., from 10 to 200 mV/s) to investigate the kinetics of the electrode process.

  • The temperature of the electrochemical cell is typically controlled, as it can significantly influence the viscosity of the ionic liquid and the diffusion of electroactive species.

Mandatory Visualization

The following diagram illustrates the general workflow for a cyclic voltammetry experiment focused on metal deposition in an ionic liquid.

CV_Workflow Cyclic Voltammetry Workflow for Metal Deposition cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis IL_Drying Dry [AMIM][DCA] (Vacuum Oven) Salt_Dissolution Dissolve Metal Salt in [AMIM][DCA] IL_Drying->Salt_Dissolution Cell_Assembly Assemble 3-Electrode Cell (Inert Atmosphere) Salt_Dissolution->Cell_Assembly Electrode_Prep Polish and Clean Working Electrode Electrode_Prep->Cell_Assembly CV_Scan Perform Cyclic Voltammetry Scan (Varying Scan Rates) Cell_Assembly->CV_Scan Data_Acquisition Record Current vs. Potential Data CV_Scan->Data_Acquisition Peak_Analysis Identify Cathodic (Deposition) and Anodic (Stripping) Peaks Data_Acquisition->Peak_Analysis Parameter_Calc Calculate Diffusion Coefficient, Peak Potentials, etc. Peak_Analysis->Parameter_Calc Mechanism_Det Determine Nucleation and Growth Mechanism Parameter_Calc->Mechanism_Det

Caption: Workflow of a cyclic voltammetry experiment.

References

Unveiling the Selectivity of [AMIM][DCA] for Hydrocarbon Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient methods for hydrocarbon separation, the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide, [AMIM][DCA], presents a compelling alternative to conventional solvents. This guide provides an objective comparison of [AMIM][DCA]'s performance, supported by experimental data, to facilitate informed decisions in purification and process chemistry.

The separation of hydrocarbons, particularly the segregation of alkanes, alkenes, and aromatics, is a critical yet often energy-intensive process in the chemical industry. Traditional methods like distillation can be inefficient for mixtures with close boiling points. Ionic liquids (ILs) have emerged as promising "green" solvents due to their negligible vapor pressure, thermal stability, and tunable solvent properties. Among these, [AMIM][DCA] has demonstrated remarkable selectivity in various hydrocarbon separations.

Performance Comparison: [AMIM][DCA] vs. Alternative Solvents

The efficacy of a solvent in separation processes is primarily determined by its selectivity and capacity. Selectivity refers to the ratio of the distribution coefficients of the two components to be separated, indicating the solvent's preference for one component over the other. Capacity, or the solute distribution ratio, measures the amount of the target component that can be dissolved in the solvent.

Experimental data reveals that [AMIM][DCA] exhibits exceptional selectivity for the separation of alkenes from alkanes, a notoriously challenging task due to their similar physical properties.

Alkane/Alkene Separation

For the separation of hexane (B92381) and hex-1-ene, [AMIM][DCA] has shown one of the highest selectivities ever measured.[1] Similarly, it demonstrates favorable performance in the separation of cyclohexane (B81311) and cyclohexene.

Separation SystemSolventSelectivity (S)Capacity (β)Temperature (K)Reference
Hexane / Hex-1-ene[AMIM][DCA]High-308.15 - 358.15[1]
Cyclohexane / Cyclohexene[AMIM][DCA]Favorable-308.15 - 358.15[1]
Hexane / Hex-1-ene[BMIM][DCA]HighAcceptable298.15[1]
Cyclohexane / Cyclohexene[BMIM][DCA]HighAcceptable298.15[1]

Note: Specific numerical values for selectivity and capacity can vary based on experimental conditions. "-" indicates data not specified in the cited sources.

Aromatic/Aliphatic Separation

The separation of aromatic compounds from aliphatic hydrocarbons is another area where ionic liquids, including dicyanamide-based ILs, have been investigated as alternatives to conventional solvents like sulfolane (B150427). While specific data for [AMIM][DCA] in direct comparison to sulfolane for a standard aromatic/aliphatic pair like toluene (B28343)/heptane was not found in the immediate search results, the performance of similar dicyanamide-based ILs suggests their potential. For instance, a mixture of {[4empy][Tf2N] + [emim][DCA]} has shown higher aromatic selectivity and distribution ratios than sulfolane for BTEX separation.[2][3]

Separation SystemSolventSelectivity (S)Capacity (β)Temperature (K)Reference
Toluene / Heptane[emim][DCA]--313.2[4]
Toluene / Heptane[bmim][DCA]--313.2[4]
Toluene / HeptaneSulfolaneLower than some ILs--[3]

Note: This table provides a qualitative comparison based on available data. Direct quantitative comparison for [AMIM][DCA] with sulfolane requires further specific experimental data.

Styrene (B11656)/Ethylbenzene (B125841) Separation

The separation of styrene from ethylbenzene is crucial in polymer production. Dicyanamide-based ionic liquids have been explored for this application, demonstrating their versatility.

Separation SystemSolventSelectivity (S)Capacity (β)Temperature (K)Reference
Ethylbenzene / Styrene[AMIM][DCA]Favorable-308.15 - 358.15[1]
Ethylbenzene / Styrene[(C3COOMe)MIM][DCA]2.29 (Average)0.40 (Average)298.15[5]

Visualizing the Separation Process and Experimental Workflow

To better understand the application of [AMIM][DCA] in hydrocarbon separation, the following diagrams illustrate the logical relationships in the separation process and a typical experimental workflow for determining selectivity.

hydrocarbon_separation_logic cluster_input Input Mixture cluster_process Separation Process cluster_output Output Streams cluster_recovery Solvent Recovery Hydrocarbon_Mixture Alkane/Alkene or Aromatic/Aliphatic Mixture Contact Liquid-Liquid Extraction with [AMIM][DCA] Hydrocarbon_Mixture->Contact Phase_Separation Phase Separation Contact->Phase_Separation Raffinate Raffinate Phase (e.g., Alkane-rich) Phase_Separation->Raffinate Extract Extract Phase ([AMIM][DCA] + e.g., Alkene) Phase_Separation->Extract Solvent_Regeneration Solvent Regeneration (e.g., Distillation) Extract->Solvent_Regeneration Recycled_IL Recycled [AMIM][DCA] Solvent_Regeneration->Recycled_IL Separated_Product Separated Product (e.g., Alkene) Solvent_Regeneration->Separated_Product Recycled_IL->Contact

Caption: Logical workflow for hydrocarbon separation using [AMIM][DCA].

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Prepare_Mixture Prepare Ternary Mixture: [AMIM][DCA] + Hydrocarbon 1 + Hydrocarbon 2 Equilibration Equilibrate at Constant Temperature Prepare_Mixture->Equilibration Phase_Sampling Sample Raffinate and Extract Phases Equilibration->Phase_Sampling Composition_Analysis Analyze Composition (e.g., Gas Chromatography) Phase_Sampling->Composition_Analysis Calculate_Selectivity Calculate Selectivity and Capacity Composition_Analysis->Calculate_Selectivity

Caption: Experimental workflow for determining selectivity.

Experimental Protocols

The determination of selectivity and capacity of ionic liquids for hydrocarbon separation is typically carried out using one of two primary methods: gas-liquid chromatography (GLC) or liquid-liquid extraction (LLE).

Gas-Liquid Chromatography (GLC) for Determining Limiting Activity Coefficients

This method is used to determine the infinite dilution activity coefficients (γ∞) of solutes in the ionic liquid, from which selectivity and capacity at infinite dilution can be calculated.

Methodology:

  • Column Preparation: A capillary column is statically coated with the ionic liquid ([AMIM][DCA]) as the stationary phase. The exact amount of the IL in the column is determined gravimetrically.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. Helium is typically employed as the carrier gas.

  • Solute Injection: A small amount of the vapor of the hydrocarbon solutes (e.g., hexane and hex-1-ene) is injected into the column.

  • Retention Time Measurement: The retention times of the solutes and a non-retained gas (e.g., methane) are measured at several temperatures.

  • Calculation of Activity Coefficients: The net retention volume is used to calculate the limiting activity coefficient (γ∞) for each solute at each temperature.

  • Selectivity and Capacity Calculation:

    • Selectivity (S∞ij): S∞ij = γ∞i / γ∞j, where i and j are the two hydrocarbons to be separated.

    • Capacity (k∞j): k∞j = 1 / γ∞j

Liquid-Liquid Extraction (LLE) for Determining Phase Equilibria

This method directly measures the composition of the two phases in equilibrium, providing a more direct measure of the solvent's performance under specific concentrations.

Methodology:

  • Mixture Preparation: Ternary mixtures of known composition, consisting of the ionic liquid ([AMIM][DCA]) and the two hydrocarbons to be separated (e.g., toluene and heptane), are prepared in equilibrium cells.

  • Equilibration: The cells are vigorously stirred and allowed to settle in a thermostated bath at a constant temperature (e.g., 313.2 K) until equilibrium is reached and two distinct liquid phases are formed.

  • Phase Separation and Sampling: The two phases (the raffinate, which is hydrocarbon-rich, and the extract, which is IL-rich) are carefully separated, and samples are taken from each phase.

  • Compositional Analysis: The composition of each phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The IL is often assumed to be non-volatile and its concentration determined by mass balance.

  • Data Correlation: The experimental data are used to construct a ternary phase diagram and can be correlated using thermodynamic models like NRTL to predict phase behavior over a range of compositions.

  • Selectivity and Distribution Ratio Calculation:

    • Distribution Ratio (βi): βi = x_i_extract / x_i_raffinate, where x is the mole fraction of component i in the extract and raffinate phases.

    • Selectivity (Sij): Sij = βi / βj

Conclusion

The ionic liquid [AMIM][DCA] demonstrates significant potential as a selective solvent for challenging hydrocarbon separations, particularly for alkane/alkene mixtures. Its performance, characterized by high selectivity, positions it as a promising alternative to traditional, more energy-intensive separation methods. The experimental protocols outlined provide a basis for researchers to evaluate and compare the efficacy of [AMIM][DCA] and other ionic liquids for specific separation challenges in their respective fields. The continued exploration of such novel solvent systems is crucial for the development of more sustainable and efficient chemical processes.

References

Performance comparison of [AMIM][DCA] and conventional solvents in extraction processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, sustainable, and effective extraction methodologies is a cornerstone of natural product research and drug development. While conventional organic solvents have long been the industry standard, ionic liquids (ILs) are emerging as a promising alternative with unique physicochemical properties. This guide provides an objective comparison of the performance of the ionic liquid 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) ([AMIM][DCA]) against conventional solvents such as ethanol, methanol, and hexane (B92381) in extraction processes, supported by experimental data.

Performance Comparison at a Glance

The selection of a solvent is a critical step in the extraction of bioactive compounds, directly impacting yield, purity, and overall process efficiency.[1][2] Ionic liquids, such as [AMIM][DCA], offer distinct advantages over traditional organic solvents due to their negligible vapor pressure, thermal stability, and tunable solvating power.[3][4]

Performance Metric[AMIM][DCA]Conventional Solvents (Ethanol, Methanol, Hexane)
Extraction Efficiency Can offer higher extraction yields for specific compounds due to targeted interactions.[5]Varies significantly based on the polarity of the solvent and the target compound.[6]
Solvent Consumption Typically lower due to recyclability and higher efficiency.[7]Often high, especially in methods like Soxhlet and maceration.[8]
Processing Time Can be significantly reduced, especially when combined with modern extraction techniques like microwave or ultrasound assistance.[9]Can be lengthy, with methods like maceration taking hours or even days.[10]
Selectivity High selectivity can be achieved by tuning the cation and anion of the ionic liquid.Generally lower selectivity, often co-extracting undesirable compounds.[11]
Environmental Impact Considered a "greener" alternative due to low volatility, though synthesis and biodegradability are factors to consider.[12][13]Volatile organic compounds (VOCs) contribute to air pollution, and many are toxic and non-biodegradable.[14]
Cost Higher initial cost, but recyclability can offset this over time.[15]Generally lower initial cost.[14]

Quantitative Data Summary: Quercetin (B1663063) Extraction

To provide a concrete example, the following table summarizes the extraction yield of quercetin, a flavonoid of significant interest, from red onion (Allium cepa L.) using [AMIM][DCA] and conventional solvents.

SolventExtraction Yield of Quercetin (g/kg of dry material)Source
[AMIM][DCA] 3.6 ± 0.1 [5]
Ethanol~0.782 (from Suaeda glauca)[1]
Methanol~2.2% (equivalent to 22 g/kg) (from Raphanus sativus)[16]
Ethyl AcetateNot explicitly quantified for quercetin in the provided sources.
Butyl AcetateNot explicitly quantified for quercetin in the provided sources.

Note: The data for conventional solvents are from different plant sources and extraction methods, and are provided for general comparison. Direct comparative studies are limited.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research findings. Below are representative protocols for flavonoid extraction using both [AMIM][DCA] and conventional solvents.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids using [AMIM][DCA]

This protocol is a representative procedure based on modern extraction techniques adapted for use with ionic liquids.

1. Sample Preparation:

  • Dry the plant material (e.g., onion skins) at 60°C until a constant weight is achieved.

  • Grind the dried material into a fine powder and pass it through a 100-mesh sieve.[17]

  • Store the powdered sample at 4°C in a desiccator until use.[17]

2. Extraction:

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.[17]

  • Add a specific volume of [AMIM][DCA] solution (e.g., 30 mL of a 0.5 mol/L aqueous solution). The optimal concentration and liquid-to-solid ratio should be determined experimentally.[1][17]

  • Place the flask in an ultrasonic bath.

  • Sonicate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes) and power (e.g., 225 W).[17]

3. Isolation and Analysis:

  • After extraction, cool the mixture and separate the solid residue from the liquid extract by centrifugation or filtration.[17]

  • The flavonoid content in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]

Protocol 2: Maceration Extraction of Flavonoids using Conventional Solvents

This protocol outlines a traditional method for flavonoid extraction.

1. Sample Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

  • Place a known amount of the powdered sample (e.g., 2 g) into a flask.

  • Add a measured volume of the chosen solvent (e.g., 40 mL of 70% ethanol).[16]

  • Seal the flask and allow the mixture to stand at room temperature for a prolonged period (e.g., 24 hours), with occasional agitation.[16]

3. Isolation and Analysis:

  • Filter the mixture to separate the solid material from the extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure.[16]

  • Store the concentrated extract at 4°C for further analysis by methods like HPLC.[16]

Visualizing the Process

To better understand the workflows and relationships, the following diagrams are provided.

Experimental_Workflow_AMIM_DCA cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis plant_material Plant Material drying Drying (60°C) plant_material->drying grinding Grinding drying->grinding powder Fine Powder grinding->powder mixing Mixing with [AMIM][DCA] powder->mixing ultrasound Sonication mixing->ultrasound separation Centrifugation/Filtration ultrasound->separation analysis HPLC Analysis separation->analysis

Caption: Workflow for flavonoid extraction using [AMIM][DCA].

Experimental_Workflow_Conventional cluster_prep_conv Sample Preparation cluster_extraction_conv Maceration cluster_analysis_conv Analysis plant_material_conv Plant Material drying_conv Drying plant_material_conv->drying_conv grinding_conv Grinding drying_conv->grinding_conv powder_conv Fine Powder grinding_conv->powder_conv mixing_conv Mixing with Conventional Solvent powder_conv->mixing_conv maceration Maceration (24h) mixing_conv->maceration filtration_conv Filtration maceration->filtration_conv concentration_conv Concentration filtration_conv->concentration_conv analysis_conv HPLC Analysis concentration_conv->analysis_conv

References

Safety Operating Guide

Proper Disposal of 1-Allyl-3-methylimidazolium dicyanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the proper disposal procedures for 1-Allyl-3-methylimidazolium dicyanamide (B8802431), a specialty ionic liquid. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. The information is compiled from safety data sheets (SDS) to provide clear, actionable steps for laboratory personnel.

Immediate Safety and Handling

Before handling 1-Allyl-3-methylimidazolium dicyanamide, it is imperative to be familiar with its potential hazards. This substance is known to cause serious eye irritation.[1] In some cases, related imidazolium (B1220033) dicyanamide compounds have been associated with skin irritation, allergic skin reactions, and may be harmful if swallowed or inhaled.[2][3]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.
Skin Contact Wash the affected area immediately with soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[4]
Inhalation Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen.[1]
Ingestion Do NOT induce vomiting. Immediately rinse the mouth and provide fresh air. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[2]
Hand Protection Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary in confined spaces without adequate ventilation.[1][2]

Disposal Plan and Procedures

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3][4][5] It is crucial to avoid releasing this chemical into the environment, as it can be harmful to aquatic life.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, sealed container.

    • Ensure the container is properly labeled with the chemical name and associated hazard symbols.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and bases.[1]

    • Keep the container tightly closed.[5]

  • Contact a Specialist Disposal Company:

    • Engage a certified hazardous waste disposal contractor to handle the collection and final disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with local and institutional regulations.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Extinguish all ignition sources.[1]

  • Containment: Prevent the spill from entering drains or water courses.[1]

  • Clean-up:

    • For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to bind the chemical.[4]

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal.

    • Avoid creating dust if the material is solid.[1]

  • Decontamination: Clean the affected area thoroughly.

Logical Workflow for Disposal

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process cluster_documentation Record Keeping A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Adequate Ventilation A->B C Collect Waste in a Sealed, Labeled Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Specialist Waste Disposal Company D->E F Provide Safety Data Sheet (SDS) E->F G Arrange for Waste Pickup F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Allyl-3-methylimidazolium dicyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Heilbronn, Germany - For researchers, scientists, and drug development professionals working with 1-Allyl-3-methylimidazolium dicyanamide (B8802431), a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.

The ionic liquid 1-Allyl-3-methylimidazolium dicyanamide is classified as causing serious eye irritation.[1] Adherence to stringent safety protocols is crucial to mitigate risks associated with its handling.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE for handling this compound, based on established safety guidelines.[2][3][4]

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a potential for splashing.Must conform to EN166 (EU) or NIOSH (US) standards.[2]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Gloves must be inspected before use and proper removal techniques employed to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory practices.[2][4]
Body Impervious clothing, such as a lab coat, apron, or a full-body suit.Should be selected based on the potential for skin contact and the nature of the experiment.[2][3]
Respiratory Use in a well-ventilated area is required.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if aerosols may be generated.[5]Not generally required if handled in a properly functioning fume hood.

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps for different types of exposure.[1]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and water.[1] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.
Inhalation Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Immediately rinse mouth and provide fresh air. Seek immediate medical attention.[1]

Handling and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Avoid generating dust or aerosols.[1] Carefully transfer the required amount of the substance.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[1]

  • Heating: If heating is required, be aware that high temperatures can lead to the generation of corrosive and toxic gases and fumes, including carbon dioxide (CO2), carbon monoxide (CO), and nitrous gases (NOx).[1]

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection: Collect the absorbed material and place it into a sealed, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.[1]

  • Licensed Waste Disposal: Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain or with general laboratory trash.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this ionic liquid, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense Substance Carefully prep3->handle1 handle2 Avoid Incompatible Materials handle1->handle2 handle3 Monitor for Spills handle2->handle3 post1 Clean Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Arrange for Licensed Disposal disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.